Technical Documentation Center

2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid
  • CAS: 1178280-85-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is a synthetic organic compound featuring a benzoic acid core substituted with a fluorine ato...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is a synthetic organic compound featuring a benzoic acid core substituted with a fluorine atom and a methyl-pyrazole group. This molecular architecture is of significant interest in medicinal chemistry and drug discovery. The presence of the pyrazole ring, a common scaffold in pharmacologically active molecules, combined with the fluorine and carboxylic acid functionalities, suggests its potential as a building block for novel therapeutic agents. Pyrazole derivatives are known to exhibit a wide range of biological activities.[1] The physicochemical properties of this compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive overview of the key physicochemical properties of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid, offering both predicted data and standardized experimental protocols for their determination.

Chemical Structure and Identification

The molecular structure of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is foundational to understanding its chemical behavior.

Figure 1: Chemical structure of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid.

Table 1: Compound Identification

Identifier Value
IUPAC Name 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid
CAS Number 1178280-85-7[2]
Molecular Formula C₁₁H₉FN₂O₂[2]
Molecular Weight 220.20 g/mol [2]
Canonical SMILES CN1C=C(C=N1)C2=CC(=C(C=C2)F)C(=O)O

| InChI Key | OYVMRLAXKSOIEV-UHFFFAOYSA-N |

Physicochemical Properties

Table 2: Physicochemical Properties

Property Predicted Value Experimental Protocol
Melting Point 205-215 °C Capillary Melting Point Determination
Boiling Point 420-440 °C (decomposes) Not applicable (decomposition)
pKa (acidic) 3.17[3] Potentiometric Titration
logP (octanol-water) 1.5 Reverse-Phase HPLC
Aqueous Solubility Low Gravimetric Solubility Assay

| Appearance | Off-white solid | Visual Inspection |

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized laboratory procedures for the experimental determination of the key physicochemical properties of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid.

Melting Point Determination: Capillary Method

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Grind sample to a fine powder B Pack into capillary tube (2-3 mm height) A->B C Place capillary in melting point apparatus D Heat rapidly to ~15-20°C below expected MP C->D E Heat slowly (1-2°C/min) D->E F Record T_initial (first liquid) and T_final (all liquid) E->F G Melting Point Range (T_initial - T_final) F->G

Figure 2: Workflow for Capillary Melting Point Determination.

Step-by-Step Protocol:

  • Sample Preparation: A small amount of the crystalline 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is finely ground. The open end of a glass capillary tube is pressed into the powder until a 2-3 mm column of the sample is packed at the bottom.

  • Apparatus Setup: The packed capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a rapid rate until the temperature is approximately 15-20 °C below the expected melting point. The heating rate is then reduced to a slow and steady 1-2 °C per minute.

  • Observation and Recording: The temperature at which the first drop of liquid appears (T_initial) and the temperature at which the entire solid has melted (T_final) are recorded. The melting point is reported as the range between T_initial and T_final. A narrow melting range is indicative of high purity.

pKa Determination: Potentiometric Titration

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a carboxylic acid like the title compound, it indicates the pH at which the protonated and deprotonated forms are present in equal concentrations.

G cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare a standard solution of the compound in a suitable solvent (e.g., water/methanol) B Calibrate pH meter with standard buffers A->B C Titrate the sample solution with a standardized solution of a strong base (e.g., NaOH) D Record pH after each addition of titrant C->D E Plot pH vs. volume of titrant F Determine the equivalence point (inflection point of the curve) E->F G The pH at half the equivalence volume is the pKa F->G

Figure 3: Workflow for pKa Determination by Potentiometric Titration.

Step-by-Step Protocol:

  • Solution Preparation: A known concentration of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is dissolved in a suitable solvent system, often a mixture of water and an organic co-solvent like methanol to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base, such as sodium hydroxide, added in small, precise increments.

  • pH Measurement: The pH of the solution is measured and recorded after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point, where the acid has been completely neutralized by the base, is identified as the inflection point of the curve. The pKa is determined as the pH at the half-equivalence point.[4]

logP Determination: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in a non-polar solvent (typically octanol) to its concentration in a polar solvent (water) at equilibrium. RP-HPLC provides a rapid and reliable method for estimating logP.

G cluster_prep System Setup cluster_analysis Analysis cluster_correlation logP Calculation A Equilibrate an RP-HPLC column (e.g., C18) with a mobile phase of known composition (e.g., methanol/water) B Inject a standard solution of the compound A->B C Determine the retention time (t_R) B->C D Calculate the capacity factor (k') C->D E Correlate k' with the known logP values of a series of standard compounds D->E F Determine the logP of the sample from the calibration curve E->F

Figure 4: Workflow for logP Determination by RP-HPLC.

Step-by-Step Protocol:

  • Chromatographic System: A reverse-phase HPLC system equipped with a C18 column is used.

  • Mobile Phase: A series of isocratic mobile phases with varying compositions of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer are prepared.

  • Standard and Sample Analysis: A series of standard compounds with known logP values and the sample, 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid, are injected into the HPLC system. The retention time for each compound is recorded.

  • Calculation of Capacity Factor: The capacity factor (k') is calculated for each compound at each mobile phase composition.

  • Extrapolation to log kw: The logarithm of the capacity factor (log k') is plotted against the percentage of the organic modifier in the mobile phase. The y-intercept of this plot gives the logarithm of the capacity factor for a purely aqueous mobile phase (log kw).

  • Calibration and logP Determination: A calibration curve is constructed by plotting the log kw values of the standard compounds against their known logP values. The logP of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is then determined from its log kw value using the calibration curve.

Aqueous Solubility Determination: Gravimetric Method

Aqueous solubility is a critical parameter for drug absorption and formulation. The gravimetric method provides a straightforward approach to determine the equilibrium solubility.

G cluster_prep Equilibration cluster_separation Separation cluster_quantification Quantification A Add excess solid compound to a known volume of water B Agitate at a constant temperature until equilibrium is reached A->B C Filter the suspension to remove undissolved solid B->C D Take a known volume of the clear filtrate C->D E Evaporate the solvent from the filtrate D->E F Weigh the remaining solid residue E->F G Calculate the solubility (mass of solid/volume of water) F->G

Figure 5: Workflow for Gravimetric Solubility Determination.

Step-by-Step Protocol:

  • Equilibration: An excess amount of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is added to a known volume of deionized water in a sealed container. The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The resulting suspension is filtered to remove any undissolved solid, yielding a saturated solution.

  • Quantification: A precise volume of the clear filtrate is transferred to a pre-weighed container. The solvent is then carefully evaporated to dryness.

  • Calculation: The container with the solid residue is weighed again. The mass of the dissolved solid is determined by the difference in weight. The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Spectroscopic Data (Predicted)

¹H NMR (Predicted, 500 MHz, DMSO-d₆):

  • δ ~13.0 (s, 1H): Carboxylic acid proton (-COOH).

  • δ ~8.1 (s, 1H): Pyrazole proton.

  • δ ~7.9 (s, 1H): Pyrazole proton.

  • δ 7.7-7.8 (m, 2H): Aromatic protons.

  • δ ~7.5 (t, 1H): Aromatic proton.

  • δ ~3.9 (s, 3H): Methyl protons (-CH₃).

¹³C NMR (Predicted, 125 MHz, DMSO-d₆):

  • δ ~166.0: Carboxylic acid carbon (-COOH).

  • δ ~160.0 (d, J ≈ 250 Hz): Carbon attached to fluorine (C-F).

  • δ ~140.0 - 120.0: Aromatic and pyrazole carbons.

  • δ ~36.0: Methyl carbon (-CH₃).

Infrared (IR) Spectroscopy (Predicted):

  • ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.

  • ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

  • ~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic and pyrazole rings.

  • ~1300-1200 cm⁻¹: C-O stretch of the carboxylic acid.

  • ~1250-1100 cm⁻¹: C-F stretch.

Mass Spectrometry (MS) (Predicted, ESI+):

  • m/z 221.07 [M+H]⁺: Protonated molecular ion.

  • m/z 203.06 [M+H - H₂O]⁺: Fragment corresponding to the loss of water.

  • m/z 175.07 [M+H - H₂O - CO]⁺: Fragment corresponding to the subsequent loss of carbon monoxide.

Synthesis

The synthesis of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid can be achieved through several established synthetic methodologies. A plausible and efficient route involves a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryl compounds.

A potential synthetic route would involve the coupling of a suitably protected 4-bromo-2-fluorobenzoic acid derivative with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in the presence of a palladium catalyst and a base. Subsequent deprotection of the carboxylic acid would yield the final product.

Alternatively, an Ullmann condensation could be employed, which involves the copper-catalyzed coupling of an aryl halide with a pyrazole. However, the Suzuki-Miyaura coupling is often preferred due to its milder reaction conditions and broader functional group tolerance.[5][6][7][8][9]

Safety Information

2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid should be handled with care in a laboratory setting. Based on the safety data for similar compounds, it is likely to be harmful if swallowed and may cause skin and eye irritation.[5][8] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

References

  • Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. [Link]

  • Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. [Link]

  • ChemInform Abstract: Synthesis of 4‐Aryl‐1H‐pyrazoles by Suzuki—Miyaura Cross Coupling Reaction Between 4‐Bromo‐1H‐1‐tritylpyrazole and Arylboronic Acids. [Link]

  • Calculate Physicochemical Properties | PhysChem Suite - ACD/Labs. [Link]

  • bio.tools · Bioinformatics Tools and Services Discovery Portal. [Link]

  • MoKa - pKa modelling - Molecular Discovery. [Link]

  • 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid. [Link]

  • Predicting likely fragments in a mass spectrum - YouTube. [Link]

  • IR spectra prediction - Cheminfo.org. [Link]

  • Predict all NMR spectra - NMRDB.org. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]

  • Can anyone refer me to software or any site that predicts the physical and chemical properties of organic compounds? | ResearchGate. [Link]

  • The solubility of benzoic acid in seven solvents. - ResearchGate. [Link]

  • 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid | AMERICAN ELEMENTS. [Link]

  • IR Spectra Predicting Tools - YouTube. [Link]

  • Predict 13C carbon NMR spectra - NMRDB.org. [Link]

  • Download NMR Predict - Mestrelab. [Link]

  • Solubility.info. [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. [Link]

Sources

Exploratory

An Investigative Guide to the Mechanism of Action of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid: A Research Framework

Abstract This technical guide addresses the current knowledge gap concerning the mechanism of action for the compound 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid. As of this writing, no definitive biological target...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide addresses the current knowledge gap concerning the mechanism of action for the compound 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid. As of this writing, no definitive biological target or pathway has been elucidated in publicly accessible literature. This document, therefore, serves as a proactive research framework for drug development professionals, scientists, and researchers. It synthesizes information from structurally analogous compounds to postulate a primary hypothesis: that the compound may function as an antibacterial agent by inhibiting the fatty acid biosynthesis (FAB) pathway. We provide a comprehensive, multi-part experimental strategy designed to systematically investigate this hypothesis, from initial screening and target identification to mechanistic validation and preliminary in vivo efficacy studies. This guide is structured to provide not just protocols, but the scientific rationale behind each experimental choice, ensuring a self-validating and robust investigative process.

Introduction and Current Landscape

2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is a small molecule featuring a pyrazole ring, a common scaffold in medicinal chemistry, linked to a fluorinated benzoic acid moiety. While the specific biological activity of this compound remains uncharacterized, the pyrazole nucleus is a cornerstone of numerous therapeutic agents with a wide range of activities.[1] Notably, several recent studies have highlighted the potent antibacterial properties of pyrazole derivatives, particularly those functionalized with phenyl or benzoic acid groups.[2][3][4] These related compounds have been shown to be effective against a range of Gram-positive bacteria, including drug-resistant strains.[5][6]

Given the structural similarities, it is plausible that 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid may share this antibacterial potential. A recurring mechanism identified for these pyrazole-based antibacterials is the disruption of the bacterial cell membrane, often through the inhibition of the fatty acid biosynthesis (FAB) pathway.[1][3] The FAB pathway is an attractive target for antibiotic development as it is essential for bacterial survival and possesses significant structural differences between bacterial (Type II) and mammalian (Type I) systems, allowing for potential selective toxicity.[7]

This guide, therefore, puts forth a structured research plan to rigorously test the hypothesis that 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid acts as an inhibitor of the bacterial FAB pathway.

Postulated Mechanism of Action: Inhibition of Fatty Acid Biosynthesis

We hypothesize that 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid inhibits a key enzyme within the bacterial Type II fatty acid biosynthesis pathway. This pathway is responsible for producing the fatty acids necessary for building cell membranes, a process critical for bacterial integrity and viability. Inhibition of this pathway would lead to a bactericidal or bacteriostatic effect. The specific enzyme target within the pathway is unknown, but key enzymes like β-ketoacyl-ACP synthase (FabF/FabH) or enoyl-ACP reductase (FabI) are common targets for other FAB inhibitors.

Hypothetical_MOA cluster_pathway Bacterial Fatty Acid Biosynthesis (Type II) cluster_inhibitor Proposed Inhibition AcetylCoA Acetyl-CoA FabH FabH (β-ketoacyl-ACP synthase III) AcetylCoA->FabH MalonylCoA Malonyl-CoA MalonylCoA->FabH AcetoacetylACP Acetoacetyl-ACP FabH->AcetoacetylACP Condensation FabG FabG (β-ketoacyl-ACP reductase) AcetoacetylACP->FabG Reduction HydroxyacylACP β-Hydroxyacyl-ACP FabG->HydroxyacylACP FabZ FabZ (β-hydroxyacyl-ACP dehydratase) HydroxyacylACP->FabZ Dehydration EnoylACP trans-2-Enoyl-ACP FabZ->EnoylACP FabI FabI (Enoyl-ACP reductase) EnoylACP->FabI Reduction AcylACP Acyl-ACP (Elongated Chain) FabI->AcylACP AcylACP->FabH Elongation Cycle Membrane Phospholipid & Membrane Synthesis AcylACP->Membrane Compound 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid Compound->InhibitionNode

Caption: Postulated mechanism targeting the bacterial fatty acid biosynthesis pathway.

Proposed Experimental Workflow for Mechanism of Action Elucidation

We propose a three-part experimental workflow designed to systematically investigate the biological activity and mechanism of action of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid.

Part 1: Initial Biological Screening and Activity Spectrum

The foundational step is to determine if the compound exhibits any biological activity, with a primary focus on antibacterial effects. This involves screening against a panel of clinically relevant bacteria.

Workflow_Part1 start Compound Synthesis & QC mic_assay Minimum Inhibitory Concentration (MIC) Assay start->mic_assay data_analysis Data Analysis: Determine MIC values & Activity Spectrum mic_assay->data_analysis bacterial_panel Panel of Gram-positive & Gram-negative bacteria (e.g., S. aureus, E. coli, P. aeruginosa) bacterial_panel->mic_assay decision Significant Activity? data_analysis->decision end_no No significant activity. Re-evaluate or terminate. decision->end_no No proceed Proceed to Target ID decision->proceed Yes Workflow_Part2 start Active Compound target_id Target Identification Methods start->target_id method1 Affinity Chromatography- Mass Spectrometry target_id->method1 method2 Solvent-Induced Protein Precipitation (iSPP) target_id->method2 method3 CRISPRi-based screening target_id->method3 hit_list Generate List of Potential Protein Targets method1->hit_list method2->hit_list method3->hit_list validation Target Validation hit_list->validation val_method1 Gene Knockdown/ Overexpression validation->val_method1 val_method2 In Vitro Binding Assays (e.g., SPR, ITC) validation->val_method2 confirmed_target Confirmed Target val_method1->confirmed_target val_method2->confirmed_target

Caption: Workflow for identifying and validating the molecular target.

Experimental Protocol 2: Target Identification via CRISPRi Screening

Objective: To identify genes whose downregulation sensitizes bacteria to the compound, suggesting the gene product is the target.

Methodology:

  • Library and Strain:

    • Utilize a comprehensive CRISPR interference (CRISPRi) library targeting all essential genes in a susceptible bacterial strain (e.g., S. aureus).

    • Each guide RNA in the library will downregulate the expression of a specific gene upon induction.

  • Screening:

    • Grow the pooled CRISPRi library in the presence of a sub-lethal concentration of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid.

    • Maintain a parallel culture with a vehicle control.

    • Induce CRISPRi expression.

  • Sequencing and Analysis:

    • After several generations of growth, extract plasmid DNA from both treated and control populations.

    • Use next-generation sequencing to determine the relative abundance of each guide RNA in the populations.

    • Guides that are significantly depleted in the drug-treated population compared to the control correspond to genes whose products are likely the drug's target or part of the target pathway. [1]

Part 3: Mechanistic and In Vivo Confirmation

Once a target is validated, the final phase involves confirming the mechanism through biochemical and cellular assays and evaluating the compound's efficacy in a simple in vivo model.

Workflow_Part3 cluster_biochem Biochemical Confirmation cluster_cell Cellular Confirmation cluster_invivo In Vivo Efficacy start Confirmed Target (e.g., FabI) enzyme_assay Recombinant Enzyme Inhibition Assay start->enzyme_assay metabolite_assay Metabolite Profiling (LC-MS) start->metabolite_assay kinetics Enzyme Kinetics (e.g., IC50, Ki) enzyme_assay->kinetics invivo_model Simple Infection Model (e.g., C. elegans, G. mellonella) enzyme_assay->invivo_model readout Measure Fatty Acid Precursor Accumulation metabolite_assay->readout efficacy_study Survival Analysis invivo_model->efficacy_study

Caption: Workflow for mechanistic confirmation and in vivo testing.

Experimental Protocol 3: Fatty Acid Synthase (FAS) Inhibition Assay

Objective: To biochemically confirm if the compound directly inhibits the activity of a purified fatty acid synthesis enzyme (e.g., FabI).

Methodology:

  • Enzyme and Substrates:

    • Obtain or purify the recombinant target enzyme (e.g., S. aureus FabI).

    • The assay measures the oxidation of NADPH, which can be monitored spectrophotometrically. [8]

  • Assay Procedure:

    • In a 96-well plate, combine a reaction buffer, the enzyme, NADPH, and varying concentrations of the test compound.

    • Initiate the reaction by adding the enzyme's substrate (e.g., enoyl-ACP).

    • Monitor the decrease in absorbance at 340 nm over time using a plate reader. This corresponds to NADPH consumption. [9]

  • Data Analysis:

    • Calculate the rate of reaction for each compound concentration.

    • Plot the reaction rate against the compound concentration to determine the IC50 value (the concentration at which enzyme activity is inhibited by 50%). [10] Experimental Protocol 4: C. elegans Infection Model

Objective: To assess the in vivo efficacy of the compound in a simple, high-throughput animal model. [11] Methodology:

  • Infection:

    • Grow synchronized L4-stage C. elegans on lawns of a pathogenic bacterial strain (e.g., MRSA) to establish infection.

  • Treatment:

    • Transfer the infected worms to liquid culture containing the pathogenic bacteria and different concentrations of the test compound.

    • Include a vehicle control and a known antibiotic as a positive control.

  • Survival Analysis:

    • Monitor worm survival over several days by counting the number of living and dead worms.

    • Generate survival curves for each treatment group.

Data Presentation:

Treatment GroupConcentrationMean Lifespan (days)% Survival at 72h
Vehicle Control-
Compound XLow Dose
Compound XHigh Dose
Positive ControlClin. Dose

Conclusion

While the mechanism of action of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is currently unknown, its chemical structure suggests a plausible role as an antibacterial agent. The experimental framework detailed in this guide provides a logical, step-by-step pathway to investigate this hypothesis, focusing on the inhibition of the bacterial fatty acid biosynthesis pathway. Successful execution of these studies would not only elucidate the compound's mechanism of action but also validate it as a potential lead for the development of new antibiotics, a critical need in the face of rising antimicrobial resistance.

References

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (2023). Journal of Medicinal Chemistry. [Link]

  • An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials. (n.d.). ACS Pharmacology & Translational Science. [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (2023). Journal of Medicinal Chemistry. [Link]

  • Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. (2018). ResearchGate. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). RSC Medicinal Chemistry. [Link]

  • Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. (2022). Annals of Translational Medicine. [Link]

  • An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation. (2022). International Journal of Molecular Sciences. [Link]

  • Animal models in the evaluation of antimicrobial agents. (n.d.). Clinical Microbiology Reviews. [Link]

  • Inhibitors of fatty acid synthesis as antimicrobial agents. (n.d.).
  • Studying Target–Engagement of Anti-Infectives by Solvent-Induced Protein Precipitation and Quantitative Mass Spectrometry. (n.d.). Analytical Chemistry. [Link]

  • Chemical inhibition of fatty acid synthase: Molecular docking analysis and biochemical validation in ocular cancer cells. (2013). ResearchGate. [Link]

  • In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. (2015). Frontiers in Microbiology. [Link]

  • Inhibitory effects of garcinone E on fatty acid synthase. (2018). RSC Publishing. [Link]

  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. (n.d.). European Journal of Medicinal Chemistry. [Link]

  • A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. (n.d.). Metabolites. [Link]

  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2019). ACS Omega. [Link]

  • Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. (2022). MDPI. [Link]

Sources

Foundational

Biological activity of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

A Technical Guide to the Predicted Biological Activity of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid For Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental data on the biol...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Predicted Biological Activity of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is not currently available in the public scientific literature. This guide, therefore, presents a predictive analysis based on the known biological activities of structurally related compounds containing pyrazole, benzoic acid, and fluoro-moieties. The insights provided are intended to guide future research and hypothesis testing for this specific molecule.

Introduction and Structural Rationale

The compound 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid integrates several key pharmacophores that are prevalent in a wide array of biologically active molecules. The strategic combination of a pyrazole ring, a benzoic acid moiety, and a fluorine substituent suggests potential for this molecule to interact with various biological targets. Pyrazole derivatives are known for their diverse therapeutic properties, including antimicrobial and anticancer activities.[1] Benzoic acid and its derivatives are also common in medicinal chemistry, often contributing to a compound's pharmacokinetic profile and target interactions. The inclusion of a fluorine atom can significantly modulate a molecule's metabolic stability, binding affinity, and lipophilicity. This guide will explore the potential biological activities of the title compound by examining the established roles of its structural components in similar molecules.

Potential Biological Activities and Mechanistic Insights

Based on the analysis of structurally related compounds, 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is predicted to exhibit one or more of the following biological activities:

Antimicrobial Activity

A significant body of research highlights the potent antibacterial properties of pyrazole derivatives. Many novel pyrazole-containing compounds have demonstrated efficacy against a range of bacteria, particularly Gram-positive strains like Staphylococcus aureus (including MRSA) and Enterococcus faecalis.[2][3][4]

  • Potential Mechanism of Action: Some pyrazole derivatives have been identified as inhibitors of fatty acid biosynthesis (FAB) in bacteria.[1] Another potential mechanism could involve the inhibition of bacterial DNA gyrase and topoisomerase IV, which has been observed with other pyrazole compounds.[1] The presence of the benzoic acid moiety could also contribute to the disruption of bacterial cell membranes.[5]

Anticancer Activity

The pyrazole scaffold is a cornerstone of numerous compounds with demonstrated anticancer properties.[1][6]

  • Potential Mechanism of Action:

    • Enzyme Inhibition: Structurally related pyrazole compounds have been shown to inhibit various enzymes crucial for cancer cell proliferation and survival. For instance, some pyrazole derivatives act as inhibitors of Cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors.[7] Others have shown inhibitory activity against Hypoxia-Inducible Factor (HIF) prolyl 4-hydroxylases (PHDs), which are involved in tumor adaptation to hypoxic conditions.[8]

    • Cytotoxicity: Certain 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which share structural similarities with the title compound, have exhibited potent cytotoxic activities against cancer cell lines such as MCF-7 and HCT-116.[6]

The following diagram illustrates a hypothetical experimental workflow for assessing the anticancer potential of the title compound.

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation A Compound Synthesis & Purity Analysis B Cell Viability Assays (e.g., MTT, CellTiter-Glo) on Cancer Cell Lines A->B C Mechanism of Action Studies (e.g., Apoptosis Assays, Cell Cycle Analysis) B->C D Enzyme Inhibition Assays (e.g., COX-2, PHD2) B->D E Animal Model Selection (e.g., Xenograft Models) C->E Promising In Vitro Results D->E Promising In Vitro Results F Pharmacokinetic & Toxicity Studies E->F G Tumor Growth Inhibition Studies F->G H Histopathological Analysis G->H

Caption: A potential workflow for evaluating anticancer activity.

Enzyme Inhibition

Beyond cancer-related enzymes, the chemical structure of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid suggests it could be an inhibitor of other enzymes.

  • Potential Targets:

    • Xanthine Oxidase: Pyrazolone derivatives bearing a benzoic acid moiety have been identified as inhibitors of xanthine oxidase, an enzyme involved in hyperuricemia and gout.[9]

    • Urate Transporter 1 (URAT-1): Certain pyrazole-carboxamido-benzoic acids have shown promise as URAT-1 inhibitors, which could be beneficial in treating hyperuricemic nephropathy.[10]

    • Dihydrofolate Reductase (DHFR): Some pyrimidine derivatives containing a pyrazole moiety have been designed as potential DHFR inhibitors, a target for antibacterial agents.[11]

This diagram illustrates the general principle of enzyme inhibition.

G cluster_enzyme Enzyme Action cluster_inhibition Enzyme Inhibition Enzyme Enzyme Product Product Enzyme->Product catalyzes BlockedEnzyme Inhibited Enzyme Enzyme->BlockedEnzyme Substrate Substrate Substrate->Enzyme binds to Inhibitor 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid (Potential Inhibitor) Inhibitor->Enzyme binds to & blocks

Caption: The mechanism of competitive enzyme inhibition.

Proposed Experimental Protocols

To validate the predicted biological activities, the following experimental protocols are recommended:

Antimicrobial Susceptibility Testing
  • Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant bacteria.

  • Methodology:

    • Prepare a stock solution of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate bacterial growth medium.

    • Inoculate each well with a standardized suspension of the test bacterium (e.g., S. aureus, E. coli).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay
  • Objective: To assess the cytotoxic effect of the compound on various cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

    • Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

    • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Enzyme Inhibition Assay (Example: Xanthine Oxidase)
  • Objective: To determine the inhibitory effect of the compound on a specific enzyme.

  • Methodology:

    • Prepare a reaction mixture containing buffer, the enzyme (xanthine oxidase), and the substrate (xanthine).

    • Add varying concentrations of the test compound to the reaction mixture.

    • Monitor the enzyme activity by measuring the rate of product formation (uric acid) spectrophotometrically at 295 nm.

    • Calculate the IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.

Structure-Activity Relationship (SAR) Insights and Future Directions

While no direct SAR data exists for the title compound, analysis of related molecules provides valuable insights for future optimization:

  • Fluorine Substitution: The position and number of fluorine atoms on the phenyl ring can significantly impact antibacterial activity.[12]

  • Substituents on the Pyrazole Ring: Modifications to the substituents on the pyrazole ring can modulate the potency and selectivity of enzyme inhibition.[9]

  • Benzoic Acid Moiety: The carboxylic acid group is often crucial for interaction with the target protein, as seen in many enzyme inhibitors where it forms key hydrogen bonds or salt bridges.[9]

Future research should focus on the synthesis and biological evaluation of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid to validate these predictions. If promising activity is observed, further studies could involve the synthesis of analogues to establish a clear SAR and optimize the compound's potency, selectivity, and pharmacokinetic properties.

Conclusion

Although direct experimental evidence is lacking, a comprehensive analysis of the chemical scaffolds within 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid strongly suggests its potential as a biologically active agent, particularly in the areas of antimicrobial and anticancer therapy, as well as specific enzyme inhibition. The predictive insights and proposed experimental frameworks presented in this guide offer a solid foundation for initiating the scientific investigation of this novel compound.

References

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (URL: )
  • Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl). (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwEUaBNEhv_tyk4v8QUlNcjPr5f9XBOw_2L-CUyLkijGJmTOjUNrqXrf60dSGrysuyzH4NW2OVOSmZelXIKk3utdgZx0-3x4HnRF9jug8W8SYn4OL8d-tNhNBcogoUXiDyF350nUg8Tcdi6w==)
  • Preclinical characterization of 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid metabolism: in vitro species comparison and in vivo disposition in rats - PubMed. (URL: [Link])

  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC - NIH. (URL: [Link])

  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed Central. (URL: [Link])

  • Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy - PubMed. (URL: [Link])

  • Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents | NSF Public Access Repository. (URL: [Link])

  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. (URL: [Link])

  • Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PMC - PubMed Central. (URL: [Link])

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. (URL: [Link])

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC - NIH. (URL: [Link])

  • Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents - PMC - NIH. (URL: [Link])

  • Inhibition of Xanthine Oxidase by Pyrazolone Derivatives Bearing a 4-(Furan-2-yl)benzoic Acid Moiety | Journal of Organic and Pharmaceutical Chemistry. (URL: [Link])

  • Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study - MDPI. (URL: [Link])

  • Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents - PubMed. (URL: [Link])

  • 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid - PubChem. (URL: [Link])

  • In Vitro and in Vivo Profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a Potent, Selective, and Orally Active Canine COX-2 Inhibitor - PubMed. (URL: [Link])

  • Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors | International journal of health sciences - ScienceScholar. (URL: [Link])

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC - NIH. (URL: [Link])

  • Benzimidazole-2-pyrazole HIF Prolyl 4-Hydroxylase Inhibitors as Oral Erythropoietin Secretagogues - PMC - NIH. (URL: [Link])

  • (PDF) 2-Fluoro-4-(methoxycarbonyl)benzoic acid - ResearchGate. (URL: [Link])

  • Synthesis and biological applications of fluoro-modified nucleic acids - RSC Publishing. (URL: [Link])

  • Top 120 Journal of Enzyme Inhibition and Medicinal Chemistry papers published in 2014. (URL: [Link])

Sources

Exploratory

In-Depth Technical Guide for the Structural Elucidation of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

< Introduction: Context and Significance 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is a heterocyclic aromatic compound with a molecular formula of C₁₁H₉FN₂O₂ and a molecular weight of 220.20 g/mol .[1] Its struct...

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: Context and Significance

2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is a heterocyclic aromatic compound with a molecular formula of C₁₁H₉FN₂O₂ and a molecular weight of 220.20 g/mol .[1] Its structural complexity, featuring a substituted benzoic acid and a pyrazole ring, makes it a molecule of interest in medicinal chemistry and drug discovery. The pyrazole nucleus is a cornerstone of several recently approved drugs, and its derivatives have shown potent activity against antibiotic-resistant bacteria.[2] The precise determination of its three-dimensional structure is paramount for understanding its chemical reactivity, biological activity, and for enabling rational drug design.

This in-depth technical guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each analytical choice. The methodologies described herein form a self-validating system to ensure the unambiguous confirmation of the molecular structure.

The Strategic Workflow for Structural Elucidation

The complete characterization of a novel small molecule like 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid requires a synergistic combination of spectroscopic and spectrometric techniques. Each method provides a unique piece of the structural puzzle, and their collective data allows for a confident and complete structural assignment.

Structural Elucidation Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_XRay X-Ray Crystallography 1H_NMR ¹H NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1H_NMR->2D_NMR Connectivity 13C_NMR ¹³C NMR 13C_NMR->2D_NMR 19F_NMR ¹⁹F NMR Final_Structure Confirmed 3D Structure 2D_NMR->Final_Structure 2D Connectivity Map LC_MS LC-MS LC_MS->Final_Structure Elemental Composition X_Ray Single-Crystal X-Ray Diffraction X_Ray->Final_Structure 3D Atomic Coordinates Initial_Sample Pure Compound Initial_Sample->1H_NMR Proton Environment Initial_Sample->13C_NMR Carbon Skeleton Initial_Sample->19F_NMR Fluorine Environment Initial_Sample->LC_MS Molecular Weight & Formula Initial_Sample->X_Ray Absolute Confirmation (if crystal)

Caption: A strategic workflow for the comprehensive structural elucidation of a small organic molecule.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Connectivity

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of individual atoms.[3][4] For 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid, a suite of 1D and 2D NMR experiments is essential.

¹H NMR Spectroscopy: Unveiling the Proton Framework

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.[3][5]

Expected ¹H NMR Signals:

Predicted ProtonChemical Shift (δ, ppm) RangeMultiplicityIntegrationRationale
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)1HThe acidic proton is highly deshielded and typically appears as a broad singlet.
Aromatic Protons (Benzoic Acid Ring)7.0 - 8.5Multiplets3HThe electron-withdrawing carboxylic acid group and the fluorine atom will influence the chemical shifts of the three protons on the benzene ring. Their splitting patterns will reveal their relative positions.
Pyrazole Ring Protons7.5 - 8.0Singlets or Doublets2HThe two protons on the pyrazole ring will have distinct chemical shifts due to their electronic environment.
Methyl Protons (-CH₃)3.5 - 4.0Singlet3HThe methyl group attached to the nitrogen of the pyrazole ring will appear as a singlet.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts.[6]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Shim the magnetic field to achieve optimal resolution.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-14 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]

    • Integrate the signals to determine the relative number of protons.[7]

    • Analyze the multiplicity (splitting patterns) of the signals to deduce proton-proton coupling.[7][8]

¹³C NMR Spectroscopy: Defining the Carbon Skeleton

¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule and information about their chemical environment.[9][10]

Expected ¹³C NMR Signals:

Predicted CarbonChemical Shift (δ, ppm) RangeRationale
Carboxylic Acid Carbonyl (-COOH)160 - 185The carbonyl carbon is highly deshielded.[10][11]
Aromatic & Pyrazole Carbons110 - 165Carbons in aromatic and heteroaromatic rings resonate in this region. The carbon attached to the fluorine will show a large C-F coupling constant.[11][12]
Methyl Carbon (-CH₃)30 - 40The methyl carbon attached to the nitrogen will be in this typical range for sp³ hybridized carbons attached to a heteroatom.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup:

    • Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).[12]

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[13]

  • Data Processing: Process the data similarly to ¹H NMR, referencing the chemical shifts to the deuterated solvent signal.[9]

¹⁹F NMR Spectroscopy: A Unique Probe for Fluorinated Compounds

Given the presence of a fluorine atom, ¹⁹F NMR is a highly informative technique. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it a sensitive NMR probe.[14][15] Its chemical shift is highly sensitive to the local electronic environment.[14][16]

Expected ¹⁹F NMR Signal:

A single resonance is expected for the fluorine atom on the benzoic acid ring. The chemical shift will be characteristic of an aryl fluoride. Coupling to nearby protons will provide valuable information about its position on the ring.[15]

Experimental Protocol: ¹⁹F NMR Spectroscopy

  • Sample Preparation: The same sample can be used.

  • Instrument Setup:

    • Tune the NMR probe to the ¹⁹F frequency.

    • Acquire a proton-coupled ¹⁹F NMR spectrum to observe F-H coupling constants.

    • The chemical shift range for ¹⁹F NMR is much larger than for ¹H NMR.[14][15]

  • Data Processing: Reference the spectrum to an appropriate standard, such as CFCl₃ (0 ppm).

2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments, such as COSY, HSQC, and HMBC, are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the atoms in the molecule.[17][18]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[17]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds, which is key for identifying quaternary carbons and piecing together the molecular fragments.

2D_NMR_Logic cluster_Proton ¹H Signals cluster_Carbon ¹³C Signals H1 Proton A COSY COSY H1->COSY J-coupled HSQC HSQC H1->HSQC ¹JCH HMBC HMBC H1->HMBC ⁿJCH (n=2,3) H2 Proton B C1 Carbon X C2 Carbon Y COSY->H2 HSQC->C1 HMBC->C2

Caption: Logical relationships established by 2D NMR experiments.

Part 2: Mass Spectrometry - Confirming Molecular Weight and Formula

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions.[19][20] For structural elucidation, high-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of the molecule.[20]

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • LC Separation:

    • Inject the sample into a liquid chromatograph to separate the compound from any potential impurities.[21][22]

    • A reversed-phase C18 column is commonly used for small molecule analysis.[23]

  • MS Analysis:

    • The eluent from the LC is directed into the mass spectrometer.

    • Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, generating a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻.[20]

    • Acquire a full scan mass spectrum using a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Data Analysis:

    • Determine the accurate mass of the molecular ion.

    • Use the accurate mass to calculate the elemental composition (molecular formula) of the compound. The theoretical exact mass for C₁₁H₉FN₂O₂ is 220.0648 Da.[24]

    • Fragment the molecular ion (MS/MS) to obtain structural information based on the fragmentation pattern.[25]

Part 3: X-ray Crystallography - The Definitive 3D Structure

While NMR and MS provide strong evidence for the structure, single-crystal X-ray crystallography provides the unambiguous, three-dimensional arrangement of atoms in a molecule.[26][27][28] This technique is considered the gold standard for structure determination.[27]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: This is often the most challenging step.[29] Grow a high-quality single crystal of the compound. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Expose the crystal to a monochromatic beam of X-rays.

    • Rotate the crystal and collect the diffraction pattern on a detector.[29]

  • Structure Solution and Refinement:

    • The positions of the atoms in the crystal lattice are determined from the diffraction pattern.

    • The structural model is refined to best fit the experimental data.

  • Data Analysis: The final output is a complete three-dimensional model of the molecule, including precise bond lengths, bond angles, and torsion angles.[28] This provides absolute confirmation of the connectivity and stereochemistry.

Conclusion: A Synergistic and Self-Validating Approach

The structural elucidation of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is a multi-faceted process that relies on the convergence of data from multiple analytical techniques. NMR spectroscopy provides the initial framework of atomic connectivity. High-resolution mass spectrometry confirms the elemental composition. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure. By employing this synergistic and self-validating workflow, researchers can have the utmost confidence in the determined molecular structure, a critical foundation for any further research and development activities.

References

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Grokipedia. (n.d.).
  • 13C NMR Chemical Shift - Oregon State University. (n.d.).
  • Interpreting | OpenOChem Learn. (n.d.).
  • interpreting C-13 NMR spectra - Chemguide. (n.d.).
  • X-ray crystallography Definition - Organic Chemistry II Key Term - Fiveable. (n.d.).
  • A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals - Benchchem. (n.d.).
  • 13-C NMR Chemical Shift Table | PDF | Alkene - Scribd. (n.d.).
  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.).
  • Nmr spectroscopy of fluorine 19 | PPTX - Slideshare. (n.d.).
  • X-ray Crystallography - Anton Paar Wiki. (n.d.).
  • H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. (n.d.).
  • 13C Carbon NMR Spectroscopy - Chemistry Steps. (n.d.).
  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (n.d.).
  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018, April 2).
  • The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. (2021, December 2).
  • a guide to 13c nmr chemical shift values. (n.d.).
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan. (n.d.).
  • Structural Elucidation - Izvolitve - Institut "Jožef Stefan". (2018, January 8).
  • 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. (2020, December 3).
  • What Is Small Molecule Crystal Structure Analysis? - Rigaku. (n.d.).
  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology - Spectroscopy Europe. (2018, December 11).
  • Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. (n.d.).
  • Molecular Structure Characterisation and Structural Elucidation - Intertek. (n.d.).
  • X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS - Madurai Kamaraj University. (n.d.).
  • Structural elucidation of compounds using different types of spectroscopic techniques - Journal of Chemical and Pharmaceutical Sciences. (n.d.).
  • X-Ray Crystallography of Chemical Compounds - PMC - NIH. (n.d.).
  • Fast LC/MS in the analysis of small molecules - ResearchGate. (n.d.).
  • Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC - NIH. (n.d.).
  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (n.d.).
  • 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid. (n.d.).
  • 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid - PubChem. (n.d.).
  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (n.d.).

Sources

Foundational

Solubility and stability of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

An In-Depth Technical Guide to the Characterization of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid: A Proposed Study of its Solubility and Stability Introduction 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid: A Proposed Study of its Solubility and Stability

Introduction

2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is a heterocyclic compound featuring a pyrazole moiety, a fluorinated benzoic acid, and a methyl group. While the broader class of pyrazole derivatives is recognized for a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties, specific data on this particular molecule remains scarce in publicly available literature.[1][2][3][4][5] This guide presents a comprehensive experimental plan for the thorough characterization of the solubility and stability of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid, a critical step in its potential development as a therapeutic agent. The protocols outlined herein are designed to establish a foundational understanding of the compound's physicochemical properties, thereby enabling its advancement in drug discovery and development pipelines.

Physicochemical Properties (Predicted)

While experimental data is limited, computational tools and data from related structures can provide some initial insights into the likely physicochemical properties of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid.

PropertyPredicted Value/InformationSource
Molecular FormulaC11H9FN2O2[6][7]
Molecular Weight220.20 g/mol [7]
IUPAC Name2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid
InChI KeyOYVMRLAXKSOIEV-UHFFFAOYSA-N
Hazard StatementsH302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[7]

Proposed Study on Aqueous and Organic Solubility

A thorough understanding of a compound's solubility is paramount for its formulation and delivery. The following experimental plan is proposed to determine the solubility of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid in various relevant media.

Experimental Protocol: Equilibrium Solubility Determination

This protocol will determine the equilibrium solubility of the test compound in various aqueous and organic solvents.

  • Preparation of Solutions:

    • Prepare a series of buffered aqueous solutions at pH values ranging from 2 to 10 (e.g., pH 2, 4, 6, 7.4, 8, 10).

    • Select a panel of relevant organic solvents, such as ethanol, methanol, DMSO, and acetonitrile.

  • Equilibration:

    • Add an excess of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid to each solvent in separate, sealed vials.

    • Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle.

    • Carefully withdraw a sample from the supernatant of each vial, ensuring no solid particles are transferred.

    • Filter the samples through a 0.22 µm filter.

    • Dilute the filtered samples appropriately with a suitable mobile phase.

    • Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9]

  • Quantification:

    • Construct a calibration curve using standard solutions of known concentrations of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid.

    • Determine the concentration of the compound in the saturated solutions by interpolating from the calibration curve.

Data Presentation: Expected Solubility Profile

The results of the solubility study will be presented in a clear and concise table, as shown below.

SolventpHTemperature (°C)Solubility (mg/mL)
Aqueous Buffer2.025TBD
Aqueous Buffer4.025TBD
Aqueous Buffer6.025TBD
Aqueous Buffer7.425TBD
Aqueous Buffer8.025TBD
Aqueous Buffer10.025TBD
Aqueous Buffer7.437TBD
EthanolN/A25TBD
MethanolN/A25TBD
DMSON/A25TBD
AcetonitrileN/A25TBD
Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solutions Prepare Solvents (Aqueous Buffers & Organic) add_compound Add Excess Compound prep_solutions->add_compound agitate Agitate at Constant Temperature add_compound->agitate sample Collect & Filter Supernatant agitate->sample analyze Analyze by HPLC sample->analyze quantify Quantify against Calibration Curve analyze->quantify

Caption: Experimental workflow for determining the equilibrium solubility of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid.

Proposed Study on Chemical Stability

Assessing the chemical stability of a compound under various stress conditions is crucial for determining its shelf-life and identifying potential degradation products. The following forced degradation study is proposed.

Experimental Protocol: Forced Degradation Study

This protocol will evaluate the stability of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid under hydrolytic, oxidative, and photolytic stress conditions.

  • Preparation of Stock Solution:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at a controlled temperature (e.g., 60°C).

    • Neutral Hydrolysis: Mix the stock solution with purified water and incubate at a controlled temperature (e.g., 60°C).

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H2O2) and keep at room temperature.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

  • Time Points:

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours) for each stress condition.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Identify and, if possible, characterize any significant degradation products using techniques like LC-MS.

Data Presentation: Expected Stability Profile

The results of the forced degradation study will be summarized in a table.

Stress ConditionTime (hours)% Parent Compound RemainingDegradation Products Observed
0.1 N HCl (60°C)0100None
2TBDTBD
4TBDTBD
8TBDTBD
24TBDTBD
48TBDTBD
0.1 N NaOH (60°C)0100None
2TBDTBD
4TBDTBD
8TBDTBD
24TBDTBD
48TBDTBD
Water (60°C)0100None
24TBDTBD
48TBDTBD
3% H2O2 (RT)0100None
24TBDTBD
48TBDTBD
Photolytic (UV/Vis)0100None
24TBDTBD
48TBDTBD
Decision Tree for Stability Testing

G start Start Stability Assessment forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Photolytic) start->forced_degradation significant_degradation Significant Degradation? forced_degradation->significant_degradation identify_degradants Identify & Characterize Degradation Products (LC-MS) significant_degradation->identify_degradants Yes develop_si_method Develop Stability-Indicating Analytical Method significant_degradation->develop_si_method No identify_degradants->develop_si_method long_term_stability Initiate Long-Term Stability Studies (ICH Guidelines) develop_si_method->long_term_stability end End of Preliminary Assessment long_term_stability->end

Caption: A decision tree outlining the logical progression of a chemical stability assessment for a novel compound.

Conclusion

The proposed experimental plan provides a robust framework for the comprehensive characterization of the solubility and stability of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid. The successful execution of these studies will yield critical data to support its further development as a potential therapeutic candidate. The methodologies described are based on established scientific principles and regulatory expectations, ensuring the generation of high-quality, reliable data.

References

  • ResearchGate. Physicochemical properties of pyrazole derivatives, 1(a–l), 2(a–l),.... Available at: [Link].

  • ResearchGate. Calculated Physicochemical Properties | Download Scientific Diagram. Available at: [Link].

  • Alichem. 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid. Available at: [Link].

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. Available at: [Link].

  • International Journal of Multidisciplinary Research and Development. In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. Available at: [Link].

  • MDPI. Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants. Available at: [Link].

  • ACS Publications. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Available at: [Link].

  • ACS Publications. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4- formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4- formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. Available at: [Link].

  • American Elements. 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid. Available at: [Link].

  • PubChem. 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid. Available at: [Link].

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • ResearchGate. (PDF) 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Available at: [Link].

  • Royal Society of Chemistry. Analytical Methods. Available at: [Link].

Sources

Exploratory

In silico modeling of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

An In-Depth Technical Guide to the In Silico Modeling of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid Abstract The convergence of computational biology and medicinal chemistry has revolutionized early-stage drug dis...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

Abstract

The convergence of computational biology and medicinal chemistry has revolutionized early-stage drug discovery, enabling rapid, cost-effective evaluation of small molecules. This guide provides an in-depth, protocol-driven framework for the in silico modeling of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid, a compound featuring a pyrazole scaffold prevalent in many clinically significant agents. We navigate the complete computational workflow, from initial ligand preparation and target hypothesis to rigorous molecular docking, molecular dynamics simulations, and predictive ADMET profiling. By grounding each step in established scientific principles and explaining the causality behind methodological choices, this document serves as a practical guide for researchers, scientists, and drug development professionals aiming to leverage computational tools to accelerate the hit-to-lead pipeline.

Introduction: The Rationale for In Silico First Approaches

The journey from a biological hypothesis to a clinically approved drug is notoriously long and expensive, with high attrition rates often attributed to poor efficacy or unforeseen toxicity.[1] Computational, or in silico, methods have emerged as indispensable tools to mitigate these risks by front-loading the discovery process with predictive data.[2][3] These approaches allow for the virtual screening of vast chemical libraries, the detailed study of drug-target interactions, and the early prediction of pharmacokinetic properties, thereby prioritizing candidates with the highest probability of success before significant resources are committed to synthesis and wet-lab testing.[1][4]

The subject of this guide, 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid, contains a pyrazole core. This heterocyclic moiety is a well-established "privileged scaffold" in medicinal chemistry, known for its role in a multitude of approved drugs, particularly protein kinase inhibitors.[5][6] The structural features of this compound suggest its potential as an inhibitor for targets like protein kinases, which are central to cellular signaling pathways and frequently dysregulated in diseases such as cancer.[7][8]

This guide presents a holistic in silico workflow designed to thoroughly evaluate the therapeutic potential of this molecule.

G cluster_0 Phase 1: Preparation & Hypothesis cluster_1 Phase 2: Interaction Modeling cluster_2 Phase 3: Pharmacokinetic Profiling cluster_3 Phase 4: Synthesis & Decision Ligand Ligand Preparation (2D to 3D) Target Target Hypothesis & Validation Ligand->Target Structure-based analysis Docking Molecular Docking (Static Binding Prediction) Target->Docking MD Molecular Dynamics (Dynamic Stability Assay) Docking->MD Pose selection for validation ADMET ADMET Prediction (Drug-likeness) MD->ADMET Decision Go/No-Go Decision (Prioritization for Synthesis) ADMET->Decision

Figure 1: High-level overview of the in silico drug discovery workflow.

Ligand Preparation: From 2D Structure to 3D Conformation

The first step in any structure-based design is to generate a high-quality, three-dimensional representation of the small molecule. This is critical as minor conformational changes can significantly impact its interaction with a biological target.

Rationale for Protocol

A simple 2D drawing or a SMILES (Simplified Molecular-Input Line-Entry System) string is insufficient for docking studies. The molecule must be converted into a 3D structure, assigned correct atom types and partial charges, and, most importantly, brought to a low-energy conformational state. This process, known as energy minimization, ensures that the ligand conformation is physically realistic, preventing steric clashes or strained geometries that would produce unreliable simulation results.

Step-by-Step Protocol: Ligand Preparation
  • Obtain 2D Representation: The canonical SMILES for 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is CN1C=C(C=N1)C2=CC(=C(C=C2)F)C(=O)O.

  • Generate 3D Coordinates: Use a tool like Open Babel or RDKit to convert the SMILES string into an initial 3D structure (e.g., in SDF or MOL2 format).

  • Add Hydrogens: Ensure all hydrogen atoms are explicitly added, as they are crucial for hydrogen bonding and charge calculations. Most modeling software can do this automatically, assuming a physiological pH of 7.4.

  • Assign Partial Charges: Compute partial charges for each atom. Gasteiger charges are a common and rapid method suitable for docking studies.[9]

  • Energy Minimization: Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94 or UFF). This step resolves any steric strain and finds a stable, low-energy conformation.

  • Save Final Structure: The final, prepared ligand should be saved in the PDBQT format for use with AutoDock Vina, which includes charge information and defines rotatable bonds.[10]

PropertyPredicted ValueSource
Molecular FormulaC11H9FN2O2PubChem
Molecular Weight220.20 g/mol PubChem
Hydrogen Bond Donors1SwissADME
Hydrogen Bond Acceptors4SwissADME
LogP (Consensus)1.85SwissADME
Topological Polar Surface Area (TPSA)67.9 ŲSwissADME[11]

Table 1: Key physicochemical properties of the ligand, predicted using standard computational tools.

Target Identification and Preparation

Rationale for Target Selection

Given the prevalence of the pyrazole scaffold in known kinase inhibitors, we hypothesize that 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid may target a protein kinase.[5][7] The Epidermal Growth Factor Receptor (EGFR) is a well-validated cancer target whose ATP binding site is frequently targeted by small molecule inhibitors.[12] Selecting a known target with an available high-resolution crystal structure from the Protein Data Bank (PDB) is essential for structure-based drug design.

For this guide, we will use the crystal structure of EGFR in complex with an inhibitor (PDB ID: 2ITY). Using a structure that already contains a bound ligand helps validate our methodology; a successful docking protocol should be able to reproduce the experimental binding pose of the original ligand (a process called re-docking).

Step-by-Step Protocol: Protein Preparation
  • Download Structure: Obtain the PDB file (e.g., 2ITY.pdb) from the RCSB Protein Data Bank.

  • Clean the Structure: Remove non-essential molecules from the PDB file, including water molecules, co-solvents, and ions that are not critical for binding. The co-crystallized ligand should also be removed to create an empty binding site for our docking experiment.

  • Add Hydrogens and Repair Structure: Add polar hydrogens to satisfy valence and assign protonation states appropriate for pH 7.4. Some structures may have missing side chains or loops, which should be modeled in using tools like SWISS-MODEL or Chimera.[1]

  • Assign Charges: Add partial charges to the protein atoms (e.g., Kollman charges).

  • Save Final Structure: Save the prepared protein in PDBQT format. This file will contain the coordinates of the protein with hydrogens and associated charges.[10]

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13] It is widely used to predict the binding mode and affinity of a small molecule to its protein target.[3][8]

G PDB 1. Obtain Protein Structure (e.g., PDB: 2ITY) Clean 2. Prepare Receptor (Remove water, add hydrogens) PDB->Clean Grid 4. Define Binding Site (Grid Box Generation) Clean->Grid Ligand 3. Prepare Ligand (Energy Minimization) Vina 5. Run Docking Simulation (AutoDock Vina) Ligand->Vina Grid->Vina Analyze 6. Analyze Results (Binding Energy & Pose) Vina->Analyze G Start Docking Score? MD MD Stable? Start->MD < -7 kcal/mol NoGo NO-GO (Redesign) Start->NoGo > -7 kcal/mol ADMET ADMET Favorable? MD->ADMET Yes (RMSD Plateau) MD->NoGo No (Unstable) Go GO (Synthesize) ADMET->Go Yes (No Liabilities) ADMET->NoGo No (ADMET Flags)

Figure 3: Decision-making flowchart based on integrated in silico data.

A promising candidate should satisfy multiple criteria:

  • Strong Binding Affinity: A docking score indicating potent binding (e.g., < -8.0 kcal/mol).

  • Sensible Binding Pose: Interactions with key active site residues known to be important for inhibition.

  • Stable Protein-Ligand Complex: Confirmed by a stable RMSD trajectory in an MD simulation.

  • Favorable ADMET Profile: No major predicted liabilities for toxicity or pharmacokinetics.

If 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid meets these criteria, it would be prioritized as a "hit" compound worthy of chemical synthesis and subsequent in vitro experimental validation. If it fails, the in silico model provides clear insights for rational redesign (e.g., modifying a functional group to improve hydrogen bonding or reduce predicted toxicity).

Conclusion

This guide has outlined a comprehensive and scientifically rigorous in silico workflow for the evaluation of a novel small molecule. By systematically applying molecular docking, molecular dynamics, and ADMET prediction, researchers can build a robust, data-driven case for a compound's therapeutic potential. This "fail fast, fail cheap" approach is central to modern drug discovery, ensuring that experimental resources are focused on candidates with the highest likelihood of becoming successful therapeutics. The validation of these computational models is an ongoing process, and their predictive power continues to improve with advances in algorithms and computing power. [20][21]

References

  • Banerjee, P., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

  • Banerjee, P., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link]

  • Pinzi, L., & Rastelli, G. (2023). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI. [Link]

  • Ahmad, M., et al. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advances in Pharmacology. [Link]

  • Hayati, Z., et al. (2024). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. ResearchGate. [Link]

  • VPH Institute. (2019). In silico models for drug development: tackling the validation challenge. VPH Institute. [Link]

  • Semren, B., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central. [Link]

  • Drug Discovery News. (n.d.). Computational approaches to drug design. Drug Discovery News. [Link]

  • Kar, S., & De, B. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. ResearchGate. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Guest, E. E. (2019). Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints. [Link]

  • de Graaf, C., et al. (2011). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Publications. [Link]

  • Sgrignani, J. (n.d.). Molecular Docking Tutorial. University of Siena. [Link]

  • Sadybekov, A., & Filomia, F. (2023). Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. Preprints.org. [Link]

  • Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. ResearchGate. [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

  • Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. Omics tutorials. [Link]

  • NVIDIA. (n.d.). BioNeMo for Biopharma. NVIDIA. [Link]

  • Vipergen. (n.d.). Drug Discovery Workflow - What is it?. Vipergen. [Link]

  • Odediran, T. (2022). Behind the Scenes of Computational Drug Discovery. Medium. [Link]

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. Sygnature Discovery. [Link]

  • Bioinformatics. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. [Link]

  • Ai, H., et al. (2024). Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]

  • Omixium. (2025). Molecular Docking Using AutoDock Vina. YouTube. [Link]

  • Harris, A. C., et al. (2023). A Hybrid Structure-Based Machine Learning Approach for Predicting Kinase Inhibition by Small Molecules. ACS Publications. [Link]

  • Wang, E., et al. (2018). In silico identification of potent small molecule inhibitors targeting epidermal growth factor receptor 1. PubMed. [Link]

  • Sledz, P., & Caflisch, A. (2018). A Guide to In Silico Drug Design. PubMed Central. [Link]

  • PubChem. (n.d.). 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid. PubChem. [Link]

  • PubChem. (n.d.). 2-Fluoro-4-methylbenzoic acid. PubChem. [Link]

  • American Elements. (n.d.). 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid. American Elements. [Link]

  • Raj, K. C., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Infectious Diseases. [Link]

  • Raj, K. C., et al. (2020). Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Raj, K. C., et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. NSF Public Access Repository. [Link]

  • Universal Biologicals. (n.d.). 2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid (CS-0051904). Universal Biologicals. [Link]

  • Raj, K. C., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed Central. [Link]

  • Raj, K. C., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central. [Link]

  • Jabeen, A., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]

  • Jabeen, A., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]benzoic_acid_as_bioactive_compound.pdf)

Sources

Foundational

Unveiling the Therapeutic Potential of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid: A Technical Guide to Target Identification and Validation

For the attention of: Researchers, Scientists, and Drug Development Professionals. Abstract Small molecules containing pyrazole and benzoic acid scaffolds are prolific in modern pharmacopeia, demonstrating a wide spectru...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

Small molecules containing pyrazole and benzoic acid scaffolds are prolific in modern pharmacopeia, demonstrating a wide spectrum of biological activities. This guide focuses on the potential therapeutic applications of a novel compound, 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid . While direct biological data for this specific molecule is not yet publicly available, its structural motifs suggest a rich therapeutic potential spanning oncology, inflammation, and infectious diseases. This document serves as an in-depth technical guide, postulating and technically elaborating on high-probability therapeutic targets. We provide the scientific rationale for the selection of these targets and furnish detailed, field-proven experimental protocols for their validation. The methodologies are presented to ensure self-validation and reproducibility, empowering research teams to effectively probe the therapeutic utility of this and structurally related compounds.

Introduction: Deconstructing the Pharmacophore

The chemical architecture of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid presents a compelling case for its potential as a bioactive agent. The molecule is comprised of three key moieties: a pyrazole ring, a benzoic acid group, and a fluorine atom.

  • The Pyrazole Core: The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding allow it to interact with a diverse range of biological targets. Pyrazole-containing drugs have demonstrated efficacy as anti-inflammatory, anticancer, and antimicrobial agents.[2][3]

  • The Benzoic Acid Moiety: Benzoic acid and its derivatives are also crucial pharmacophores, known to exhibit a wide array of biological activities, including antimicrobial and anticancer effects.[4] The carboxylic acid group can act as a key interacting moiety, forming hydrogen bonds or salt bridges with amino acid residues in protein binding pockets.

  • Fluorine Substitution: The strategic placement of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of a drug candidate.[5]

Given this structural pedigree, we hypothesize that 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is likely to modulate key pathological pathways. This guide will explore three high-potential therapeutic areas and their associated molecular targets.

Potential Therapeutic Area I: Anti-Inflammatory and Immunomodulatory Activity

Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Pyrazole-containing compounds, most notably the COX-2 inhibitor Celecoxib, have a proven track record in this arena.[3]

Postulated Target: Janus Kinase (JAK) Family

The JAK-STAT signaling pathway is a critical regulator of cytokine-mediated immune responses.[1][6] Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune disorders. Several pyrazole-containing molecules, such as Ruxolitinib, are potent JAK inhibitors.[1]

The pyrazole core can act as a bioisostere for other aromatic systems, fitting into the ATP-binding pocket of kinases like JAKs. The nitrogen atoms of the pyrazole can form crucial hydrogen bonds with hinge region residues of the kinase, a common binding motif for kinase inhibitors.

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates DNA DNA pSTAT->DNA Binds Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression Transcription Compound 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid Compound->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the potential inhibitory point of the compound.

Objective: To determine if 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid inhibits JAK kinase activity and downstream STAT phosphorylation.

JAK_Validation_Workflow start Start step1 Step 1: In Vitro Kinase Assay (e.g., JAK2) start->step1 step2 Step 2: Cellular Phospho-STAT3 Assay step1->step2 step3 Step 3: Cytokine Release Assay (e.g., TNF-α) step2->step3 decision Inhibition Observed? step3->decision end_positive Potential JAK Inhibitor decision->end_positive Yes end_negative Not a Direct JAK Inhibitor decision->end_negative No

Caption: Experimental workflow for validating JAK pathway inhibition.

Protocol 1: In Vitro JAK2 Kinase Assay

This assay measures the direct inhibition of recombinant JAK2 enzyme activity.

Parameter Description
Principle A fluorescence polarization-based assay where a fluorescently labeled probe is displaced from the JAK2 pseudokinase domain by a competitive inhibitor.[7]
Reagents Recombinant human JAK1 (JH2 Pseudokinase Domain), fluorescently labeled JH2 Probe 1, assay buffer.
Procedure 1. In a 384-well plate, add the test compound at various concentrations.[7]2. Add the JAK1 JH2 domain and the fluorescent probe.[7]3. Incubate at room temperature to allow binding to reach equilibrium.[7]4. Measure fluorescence polarization. A decrease in polarization indicates displacement of the probe by the test compound.[7]
Data Analysis Calculate the IC50 value from the dose-response curve.

Protocol 2: Cellular Phospho-STAT3 Assay

This assay determines the compound's ability to inhibit cytokine-induced STAT3 phosphorylation in a cellular context.

Parameter Description
Principle Western blot or flow cytometry analysis of phosphorylated STAT3 (p-STAT3) levels in cytokine-stimulated cells.[8]
Cell Line Human cell line responsive to cytokine stimulation (e.g., A431 cells).[9]
Procedure 1. Culture cells and serum-starve overnight.[9]2. Pre-treat cells with the test compound for 1 hour.[9]3. Stimulate cells with a cytokine (e.g., EGF or IL-6).[9][10]4. Lyse the cells and perform Western blotting or flow cytometry using antibodies specific for p-STAT3 (Tyr705) and total STAT3.[8][9]
Data Analysis Quantify the ratio of p-STAT3 to total STAT3 and determine the IC50.
Postulated Target: Cyclooxygenase-2 (COX-2)

COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[11] Selective inhibition of COX-2 is a well-established anti-inflammatory strategy.

Many diaryl heterocyclic compounds, including those with a pyrazole core, are known to be selective COX-2 inhibitors. The structural features of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid may allow it to fit into the active site of COX-2.

Protocol 3: In Vitro COX-2 Inhibitor Screening Assay

This assay measures the direct inhibition of COX-2 enzymatic activity.

Parameter Description
Principle A colorimetric or fluorometric assay that measures the peroxidase activity of COX-2.[12][13][14]
Reagents Human recombinant COX-2, arachidonic acid (substrate), colorimetric or fluorometric probe.[12][13][14]
Procedure 1. In a 96-well plate, add the test compound.[13][15]2. Add COX-2 enzyme and the probe.[13][15]3. Initiate the reaction by adding arachidonic acid.[15][16]4. Measure the absorbance or fluorescence over time.[13]
Data Analysis Calculate the percent inhibition and determine the IC50 value.

Potential Therapeutic Area II: Anticancer Activity

The pyrazole scaffold is a common feature in many anticancer agents, targeting various aspects of cancer cell biology, including proliferation, survival, and metastasis.[17]

Postulated Target: Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation and survival.[18] Overexpression or mutation of EGFR is common in many cancers.

The pyrazole ring can serve as a scaffold to position substituents that interact with the ATP-binding site of EGFR. The fluorine atom can enhance binding affinity through favorable interactions with the protein.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival Compound 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid Compound->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the potential point of inhibition.

Protocol 4: In Vitro EGFR Kinase Assay

This assay measures the direct inhibition of EGFR kinase activity.

Parameter Description
Principle A luminescence-based assay (e.g., ADP-Glo™) that measures the amount of ADP produced from the kinase reaction.[18]
Reagents Recombinant human EGFR, substrate peptide, ATP.[18][19]
Procedure 1. In a 384-well plate, incubate EGFR with the test compound.[19]2. Add ATP and the substrate peptide to start the reaction.[19]3. After incubation, add ADP-Glo™ reagent to deplete remaining ATP.[18]4. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[18]5. Measure luminescence.[18]
Data Analysis Determine the IC50 value from the dose-response curve.
Postulated Target: Tubulin

Microtubules, polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[20]

Certain pyrazole derivatives have been shown to inhibit tubulin polymerization. The planar nature of the pyrazole and benzoic acid rings may allow the compound to bind at the colchicine-binding site of tubulin, disrupting microtubule dynamics.

Protocol 5: In Vitro Tubulin Polymerization Assay

This assay monitors the effect of the compound on the polymerization of purified tubulin.

Parameter Description
Principle A fluorescence-based assay where a fluorescent reporter binds to polymerized microtubules, leading to an increase in fluorescence.[21]
Reagents Purified tubulin, GTP, fluorescence reporter.[21]
Procedure 1. In a 96-well plate, add tubulin, GTP, and the fluorescent reporter.[21]2. Add the test compound.3. Monitor the fluorescence intensity over time at 37°C.[21]
Data Analysis Compare the polymerization curves in the presence and absence of the compound to determine if it inhibits or promotes polymerization.

Potential Therapeutic Area III: Antimicrobial Activity

The emergence of antibiotic resistance is a major global health threat. Pyrazole and benzoic acid derivatives have been reported to possess antibacterial activity.[2]

Postulated Target: Bacterial Fatty Acid Biosynthesis (FAS-II)

The bacterial fatty acid synthesis pathway (FAS-II) is distinct from the mammalian pathway (FAS-I), making it a selective target for antibiotics.[20]

Several known inhibitors of the FAS-II pathway contain heterocyclic rings. The structural features of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid may allow it to inhibit one of the enzymes in this essential bacterial pathway.

FASII_Pathway Acetyl_CoA Acetyl-CoA Condensation Condensation (FabH, FabB/F) Acetyl_CoA->Condensation Malonyl_ACP Malonyl-ACP Malonyl_ACP->Condensation Reduction1 Reduction (FabG) Condensation->Reduction1 Dehydration Dehydration (FabA/Z) Reduction1->Dehydration Reduction2 Reduction (FabI) Dehydration->Reduction2 Elongated_Acyl_ACP Elongated Acyl-ACP Reduction2->Elongated_Acyl_ACP Elongated_Acyl_ACP->Condensation Elongation Cycle Fatty_Acids Fatty Acids Elongated_Acyl_ACP->Fatty_Acids Compound 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid Compound->Reduction2 Potential Inhibition

Sources

Exploratory

An In-depth Technical Guide to CAS 1178280-85-7: A Synthetic Intermediate in Contemporary Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals. Abstract This technical guide addresses the chemical entity identified by CAS number 1178280-85-7, chemically known as 2-Fluoro-4-(1-meth...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide addresses the chemical entity identified by CAS number 1178280-85-7, chemically known as 2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid. Initial investigations reveal that this compound is primarily cataloged as a chemical intermediate available from various commercial suppliers. Publicly accessible scientific literature extensively detailing its specific biological activity, mechanism of action, or direct therapeutic applications is not available at the time of this writing. However, the structural motifs present in this molecule—a fluorinated benzoic acid and a substituted pyrazole—are of significant interest in medicinal chemistry. This guide, therefore, provides a comprehensive analysis of the potential applications of CAS 1178280-85-7 as a building block in the synthesis of bioactive molecules, drawing upon established research on related pyrazole-containing compounds. The focus will be on the synthetic utility and the rationale for its incorporation into drug discovery programs, particularly in the development of antimicrobial agents.

Core Compound Analysis: 2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

The molecule with CAS number 1178280-85-7 is a heterocyclic carboxylic acid. Its fundamental properties are summarized below:

PropertyValueSource
CAS Number 1178280-85-7N/A
Molecular Formula C₁₁H₉FN₂O₂N/A
Molecular Weight 220.20 g/mol N/A
IUPAC Name 2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acidN/A

The structure combines a benzoic acid scaffold, which is a common feature in many pharmaceuticals, with a 1-methyl-1H-pyrazol-4-yl substituent. The fluorine atom on the benzene ring is a bioisosteric replacement for hydrogen that can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

Synthetic Utility and Potential as a Bioactive Scaffold

While direct biological data for CAS 1178280-85-7 is scarce, the pyrazole moiety is a well-established pharmacophore found in numerous approved drugs and clinical candidates. Research into structurally similar pyrazole-containing carboxylic acids has highlighted their potential as potent antimicrobial agents. These compounds often target essential bacterial processes, demonstrating efficacy against both Gram-positive and Gram-negative pathogens, including drug-resistant strains.[1][2][3][4][5][6]

The general synthetic approach to leveraging CAS 1178280-85-7 would involve the activation of the carboxylic acid group to form an amide, ester, or other derivatives. This allows for the exploration of a wide chemical space by coupling it with various amines, alcohols, or other nucleophiles.

Proposed Synthetic Workflow

The following diagram illustrates a generalized workflow for utilizing CAS 1178280-85-7 as a synthetic intermediate.

Caption: Generalized synthetic workflow for the derivatization of CAS 1178280-85-7.

Rationale for Antimicrobial Drug Discovery

The pyrazole ring system is a versatile scaffold in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets. In the context of antimicrobial research, pyrazole derivatives have been shown to inhibit a range of bacterial enzymes and processes.[1][4][7][8]

Potential Mechanisms of Action for Derivatives

Based on literature for related compounds, derivatives of CAS 1178280-85-7 could potentially exhibit antimicrobial activity through mechanisms such as:

  • Inhibition of Bacterial Cell Wall Synthesis: The core structure could be elaborated to mimic substrates of key enzymes in peptidoglycan biosynthesis.

  • Disruption of Bacterial Membranes: Lipophilic modifications to the core structure could lead to compounds that intercalate into and disrupt the bacterial cell membrane.[3][5]

  • Inhibition of Nucleic Acid or Protein Synthesis: The pyrazole and benzoic acid moieties could serve as a scaffold for designing inhibitors of bacterial DNA gyrase, topoisomerases, or ribosomes.

The following signaling pathway diagram illustrates a hypothetical mechanism of action for a derivative of CAS 1178280-85-7 targeting bacterial cell wall synthesis.

Antimicrobial_MoA Derivative Derivative of CAS 1178280-85-7 PBP Penicillin-Binding Proteins (PBPs) Derivative->PBP Inhibition Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes Cell_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to

Caption: Hypothetical mechanism of action for a derivative targeting bacterial cell wall synthesis.

Experimental Protocols for Screening Novel Derivatives

Should a research program embark on synthesizing derivatives of CAS 1178280-85-7, a standard cascade of assays would be necessary to evaluate their potential as antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Assay

This is the primary assay to determine the in vitro potency of the synthesized compounds against a panel of clinically relevant bacteria.

Step-by-Step Protocol:

  • Prepare Bacterial Inoculum: Culture bacteria to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in appropriate broth media.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay

To assess the selectivity of the compounds, their toxicity against mammalian cell lines should be evaluated.

Step-by-Step Protocol:

  • Cell Seeding: Seed a human cell line (e.g., HEK293, HepG2) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds.

  • Incubation: Incubate the plates for 24-72 hours.

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Calculate the CC₅₀ (50% cytotoxic concentration) for each compound.

A favorable therapeutic window is indicated by a high CC₅₀ value and a low MIC value.

Conclusion and Future Directions

CAS 1178280-85-7, or 2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid, represents a valuable, yet underexplored, chemical intermediate for drug discovery. While direct biological data is currently unavailable, its structural components are prevalent in a variety of bioactive molecules, particularly antimicrobial agents. The synthetic tractability of its carboxylic acid functional group allows for the generation of diverse chemical libraries. Future research efforts should focus on the synthesis and screening of derivatives of this compound against a broad panel of microbial pathogens. Mechanistic studies on any identified hits will be crucial to understand their mode of action and to guide further optimization towards clinical candidates. The information presented in this guide provides a solid foundation and rationale for initiating such a research program.

References

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (n.d.).
  • Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl). (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE66yfEMwG3TKbkr1KFCyLa6-jlSBR56BsiGvsdN0AWkXNF7OloMD8dg5ddV8WMsICLvIL1xaFdrNLoSBpd24E5_wLSMecGBMGBDVEkdQQpmXu_h313pr37HfyTXzKUBrfwGUL3pfXkagejnw==
  • Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. (2022). NSF Public Access Repository.
  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2019). ACS Omega.
  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. (n.d.). PubMed Central.
  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2019). ACS Omega.
  • Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. (2022). PubMed Central.
  • Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. (2016). PubMed Central.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: A Modular Approach to the Synthesis of 2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic Acid Derivatives

Introduction: The Significance of the Pyrazole Scaffold The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically act...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an ideal building block for designing kinase inhibitors, anti-inflammatory agents, and antibacterial drugs.[3][4][5] Specifically, the 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid framework serves as a critical intermediate for complex molecules, where the fluorine atom modulates electronic properties and the carboxylic acid provides a handle for further derivatization.

This guide provides a comprehensive, field-proven methodology for the synthesis of this key intermediate and its derivatives. We will dissect the strategic considerations behind the chosen synthetic route, offer detailed, step-by-step protocols for each key transformation, and explain the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Retrosynthetic Analysis and Strategic Approach

The most robust and modular approach to constructing the target biaryl system is through a palladium-catalyzed cross-coupling reaction. A retrosynthetic analysis reveals the key C-C bond disconnection between the fluorinated benzoic acid ring and the N-methylpyrazole ring, pointing directly to a Suzuki-Miyaura coupling strategy. This approach is advantageous due to its high functional group tolerance, mild reaction conditions, and the commercial availability of numerous building blocks.[6]

The core strategy, therefore, relies on the synthesis of two key intermediates:

  • Intermediate A: A halogenated benzoic acid, specifically 4-Bromo-2-fluorobenzoic acid.

  • Intermediate B: A pyrazole boronic acid or ester, specifically 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

G Target 2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid Disconnection Suzuki-Miyaura C-C Bond Disconnection Target->Disconnection Intermediate_A Intermediate A: 4-Bromo-2-fluorobenzoic acid Disconnection->Intermediate_A Intermediate_B Intermediate B: 1-Methyl-4-(boronic acid pinacol ester)-1H-pyrazole Disconnection->Intermediate_B workflow cluster_coupling SM1 4-Bromo-2-fluorotoluene IntA Intermediate A: 4-Bromo-2-fluorobenzoic acid SM1->IntA Oxidation SM2 4-Iodopyrazole IntB_Iodo 4-Iodo-1-methyl-1H-pyrazole SM2->IntB_Iodo N-Methylation Target Target Compound: 2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid IntA->Target Coupling_Label Suzuki-Miyaura Coupling IntB_Boron Intermediate B: 1-Methyl-4-(pinacol boronate)-1H-pyrazole IntB_Iodo->IntB_Boron Miyaura Borylation IntB_Boron->Target Derivatives Amide / Ester Derivatives Target->Derivatives Derivatization

Caption: Modular workflow for the synthesis of target compounds.

Experimental Protocols: Synthesis of Key Intermediates

Protocol 4.1: Synthesis of Intermediate A - 4-Bromo-2-fluorobenzoic acid

The synthesis of 4-bromo-2-fluorobenzoic acid is most reliably achieved through the oxidation of the corresponding toluene derivative. This method avoids the regioselectivity issues associated with direct halogenation of a benzoic acid precursor. [7][8] Reaction Scheme: 4-Bromo-2-fluorotoluene → 4-Bromo-2-fluorobenzoic acid

Rationale: Potassium permanganate is a powerful and cost-effective oxidizing agent. The reaction is typically run in a mixture of pyridine and water at elevated temperatures to ensure sufficient solubility of the organic substrate and drive the reaction to completion. [8]An alkaline workup is crucial for separating the desired carboxylic acid (as its water-soluble carboxylate salt) from unreacted starting material and neutral byproducts.

Step-by-Step Protocol:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-2-fluorotoluene (20.0 g, 0.105 mol) and a 1:1 mixture of pyridine/water (200 mL).

  • Oxidation: Heat the mixture to 90°C. Slowly add potassium permanganate (66.0 g, 0.418 mol) in portions over 1 hour, controlling the exothermic reaction.

  • Reaction Monitoring: Stir the reaction mixture vigorously at 90°C for 3-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate mobile phase.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove manganese dioxide.

    • Wash the Celite® pad with 3N sodium hydroxide (200 mL) and water (100 mL).

    • Combine the filtrates and concentrate under reduced pressure to remove most of the pyridine and ethanol (if formed).

    • Transfer the aqueous residue to a separatory funnel and wash with diethyl ether (2 x 100 mL) to remove any remaining neutral impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid. A white precipitate will form.

  • Purification: Collect the white precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-bromo-2-fluorobenzoic acid. [8]

    Parameter Value
    Typical Yield 70-80%
    Appearance White to off-white solid

    | Melting Point | 211-215 °C [9]|

Protocol 4.2: Synthesis of Intermediate B - 1-Methyl-4-(pinacol boronate)-1H-pyrazole

This synthesis involves two key steps: the regioselective N-methylation of a pyrazole precursor, followed by a Miyaura borylation.

Step 4.2.1: N-Methylation of 4-Iodopyrazole

Rationale: The N-methylation of pyrazoles can be challenging due to the potential for reaction at two different nitrogen atoms, leading to a mixture of regioisomers. [10]Using a strong base like sodium hydride (NaH) to deprotonate the pyrazole followed by reaction with an electrophile like methyl iodide is a common and effective method. The choice of solvent (e.g., anhydrous THF or DMF) is critical to ensure the solubility of the pyrazole anion. While traditional methods can sometimes yield mixtures, newer methods using masked methylating reagents like α-halomethylsilanes can offer superior N1-selectivity for more complex pyrazoles. [11][12][13]For a simple substrate like 4-iodopyrazole, the standard NaH/MeI protocol is generally sufficient.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 4.8 g, 0.12 mol) and wash with anhydrous hexane (2 x 20 mL) to remove the oil.

  • Deprotonation: Add anhydrous DMF (150 mL) and cool the suspension to 0°C in an ice bath. Add a solution of 4-iodopyrazole (20.0 g, 0.103 mol) in anhydrous DMF (50 mL) dropwise over 30 minutes.

  • Methylation: After stirring at 0°C for 1 hour, add methyl iodide (7.7 mL, 0.124 mol) dropwise, keeping the temperature below 5°C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup and Isolation:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL).

    • Extract the product with ethyl acetate (3 x 150 mL).

    • Wash the combined organic layers with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (gradient elution, Hexane to 8:2 Hexane:Ethyl Acetate) to yield 4-iodo-1-methyl-1H-pyrazole.

Step 4.2.2: Miyaura Borylation of 4-Iodo-1-methyl-1H-pyrazole

Rationale: This reaction converts the aryl iodide into a more versatile boronic acid pinacol ester, poised for the Suzuki coupling. The reaction is catalyzed by a palladium complex, with a phosphine ligand (like XPhos) stabilizing the catalyst and promoting the reaction. A base (e.g., potassium acetate) is required for the catalytic cycle.

Step-by-Step Protocol:

  • Reaction Setup: In an oven-dried Schlenk flask, combine 4-iodo-1-methyl-1H-pyrazole (15.0 g, 72.1 mmol), bis(pinacolato)diboron (20.0 g, 78.8 mmol), and potassium acetate (21.2 g, 216.3 mmol).

  • Catalyst Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous 1,4-dioxane (200 mL), followed by Pd(dppf)Cl₂ (2.64 g, 3.6 mmol).

  • Reaction: Heat the mixture to 80-90°C and stir for 4-6 hours under a nitrogen atmosphere.

  • Workup and Isolation:

    • Cool the reaction to room temperature and filter through Celite®, washing the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (200 mL), wash with water and brine, dry over sodium sulfate, and concentrate.

  • Purification: The crude product can often be used directly in the next step or purified by recrystallization from hexane or by column chromatography.

Core Protocol: Suzuki-Miyaura Cross-Coupling

This is the key bond-forming reaction that assembles the final carbon skeleton.

Reaction Scheme: Intermediate A + Intermediate B → 2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

suzuki_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L₂-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_R Ar-Pd(II)L₂-Ar' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (Intermediate A) ArX->OxAdd ArB Ar'-B(OR)₂ (Intermediate B) ArB->Transmetal Base Base Base->Transmetal

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Rationale: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields in Suzuki couplings. [14]A catalyst like Pd(dppf)Cl₂ or Pd(PPh₃)₄ is often effective. A base such as sodium carbonate or potassium carbonate is required to activate the boronic ester for transmetalation. A mixed solvent system, typically an organic solvent like dioxane or DME with water, is used to dissolve both the organic and inorganic reagents. [15] Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask, add 4-bromo-2-fluorobenzoic acid (Intermediate A, 10.0 g, 45.6 mmol), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Intermediate B, 10.5 g, 50.2 mmol), and sodium carbonate (12.1 g, 114.1 mmol).

  • Solvent and Catalyst: Add a 4:1 mixture of 1,4-dioxane and water (200 mL). Degas the mixture by bubbling nitrogen through it for 20 minutes.

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 1.67 g, 2.28 mmol) to the flask.

  • Reaction: Heat the reaction mixture to 85-95°C and stir under a nitrogen atmosphere for 12-18 hours. Monitor for completion by LC-MS or TLC.

  • Workup and Isolation:

    • Cool the reaction to room temperature and filter off the catalyst residues through Celite®.

    • Acidify the filtrate to pH ~3 with 2N HCl.

    • Extract the product into ethyl acetate (3 x 150 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetonitrile) to yield the final product.

Compound 2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid
CAS Number 1004456-55-1
Molecular Formula C₁₁H₉FN₂O₂
Molecular Weight 220.20
Appearance White to off-white solid

Protocol: Synthesis of Derivatives (Amide Formation)

The carboxylic acid is an excellent functional handle for creating a library of derivatives, most commonly amides, for structure-activity relationship (SAR) studies.

Rationale: Standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provide a clean and efficient method for amide bond formation under mild conditions, minimizing side reactions and racemization (if applicable). A tertiary amine base like DIPEA (N,N-Diisopropylethylamine) is used as a proton scavenger.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid (1.0 g, 4.54 mmol) in anhydrous DMF (20 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Activation: Add HATU (1.9 g, 5.0 mmol) and DIPEA (1.6 mL, 9.08 mmol) to the solution and stir for 15 minutes at room temperature.

  • Amine Addition: Add the desired primary or secondary amine (e.g., morpholine, 0.44 mL, 5.0 mmol) to the activated acid solution.

  • Reaction: Stir the reaction at room temperature for 4-12 hours.

  • Workup and Purification:

    • Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

    • Dry over sodium sulfate, concentrate, and purify the crude product by flash column chromatography or recrystallization to obtain the desired amide derivative. This general procedure can be adapted for a wide range of amines. [5][16]

References

  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]

  • Reddit r/OrganicChemistry. (2023). N-methylation of pyrazole. [Link]

  • R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]

  • Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]

  • Semantic Scholar. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]

  • Journal of Fluorine Chemistry. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • ResearchGate. (2023). Synthesis of the pyrazolyl benzoic acid derived aldehyde. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). Key Benzoic Acid Derivatives: Understanding the Synthesis and Uses of 4-Bromo-2-fluorobenzoic Acid. [Link]

  • Pharmacognosy Reviews. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • Journal of Young Pharmacists. (2018). Current status of pyrazole and its biological activities. [Link]

  • National Institutes of Health (NIH). (2023). Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. [Link]

  • National Institutes of Health (NIH). (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. [Link]

  • National Institutes of Health (NIH). (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

Sources

Application

Application Notes: Characterizing 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid as a Novel Kinase Inhibitor

Introduction: The Privileged Pyrazole Scaffold in Oncology The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile chemical properties and its p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Oncology

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile chemical properties and its presence in numerous FDA-approved drugs.[1][2] This five-membered heterocycle is a key structural feature in a multitude of protein kinase inhibitors used to treat various cancers.[1][2] Kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention.[3]

The compound 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid incorporates this key pyrazole motif. Furthermore, the strategic inclusion of a fluorine atom can significantly modulate a molecule's physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity, and improved cell permeability. This application note provides a detailed guide for researchers to characterize the biological activity of this compound, postulating its role as an inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, a critical signaling cascade in oncology.

Proposed Mechanism of Action: Inhibition of the MAPK/ERK Pathway

The Ras-Raf-MEK-ERK signaling cascade is a central pathway that transduces signals from cell surface receptors to the nucleus, regulating fundamental processes like cell proliferation, differentiation, and survival.[4] Aberrant activation of this pathway, often driven by mutations in BRAF or RAS genes, is a major contributor to a large percentage of human cancers.[4] Within this cascade, the dual-specificity kinases MEK1 and MEK2 (MEK1/2) represent a critical control point, as their sole known substrates are the ERK1 and ERK2 kinases.[3]

We hypothesize that 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid functions as a MEK1/2 inhibitor. By binding to MEK1/2, it would prevent the phosphorylation and subsequent activation of ERK1/2, thereby blocking downstream signaling and inhibiting the proliferation of cancer cells dependent on this pathway.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates GF Growth Factor GF->RTK Binds Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activates Compound 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid Compound->MEK Inhibits GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression Regulates Workflow Biochem Biochemical Assay (Protocol 1) Determine IC50 vs MEK1 Cellular Cellular Target Engagement (Protocol 2) Measure p-ERK levels Biochem->Cellular Validate in Cells Functional Functional Outcome Assay (e.g., Proliferation) Determine GI50 Cellular->Functional Confirm Effect

Figure 2: High-level workflow for inhibitor characterization.

Protocol 1: In Vitro Biochemical MEK1 Kinase Inhibition Assay

This protocol determines the direct inhibitory activity of the compound against purified MEK1 enzyme by measuring the amount of ADP produced, which is directly proportional to kinase activity. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose. [5] Objective: To determine the IC50 value of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid against MEK1.

Materials:

  • Recombinant human MEK1 enzyme (BPS Bioscience, Cat# 40123 or similar) [6]* Inactive ERK2 substrate

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat# V6930) [6]* Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • ATP, 10 mM stock

  • 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid, 10 mM stock in DMSO

  • Known MEK inhibitor (e.g., U0126) as a positive control

  • 384-well low-volume white assay plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution series of the test compound in DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from 1 mM.

    • Dilute each concentration from the DMSO plate into kinase buffer to create the final compound solutions. The final DMSO concentration in the assay should not exceed 1%. [6]

  • Kinase Reaction Setup:

    • Add 1 µL of the diluted compound solution (or DMSO for no-inhibitor control, and U0126 for positive control) to the wells of a 384-well plate.

    • Prepare a master mix of MEK1 enzyme and inactive ERK2 substrate in kinase buffer. Add 2 µL of this mix to each well. The optimal enzyme concentration should be determined empirically but is typically in the low nanogram range. [5] * Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for MEK1.

    • Total reaction volume is 5 µL.

  • Reaction Incubation:

    • Incubate the plate at room temperature for 60 minutes. The incubation time may require optimization based on enzyme activity.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement by Western Blot for Phospho-ERK

This protocol assesses the compound's ability to inhibit MEK1/2 activity within a cellular context. The readout is the level of phosphorylated ERK1/2 (p-ERK), the direct downstream substrate of MEK1/2. [7][8]A reduction in p-ERK levels upon compound treatment indicates successful target engagement.

Objective: To determine the effect of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid on ERK1/2 phosphorylation in cancer cells.

Materials:

  • Human cancer cell line with an active MAPK pathway (e.g., PANC-1, HeLa, or A375).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid.

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T).

  • Primary Antibodies:

    • Rabbit anti-Phospho-ERK1/2 (Thr202/Tyr204) (Cell Signaling Technology, Cat# 4370 or similar). [9] * Rabbit anti-Total-ERK1/2 (Cell Signaling Technology, Cat# 4695 or similar). [9]* HRP-conjugated anti-rabbit secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

    • Treat the cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000, 10000 nM) for a specified time (e.g., 2 hours). Include a DMSO vehicle control.

    • Optional: For cells with low basal pathway activity, stimulate with a growth factor (e.g., EGF at 100 ng/mL) for 15 minutes before lysis.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse the cells directly in the plate with ice-cold RIPA buffer.

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil samples for 5 minutes at 95°C.

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Antibody Incubation and Detection:

    • Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation. [10] * Wash the membrane three times with TBS-T.

    • Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBS-T.

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Loading Control):

    • To ensure equal protein loading, the same membrane can be stripped of the p-ERK antibodies and re-probed for total ERK.

    • Incubate the membrane in a mild stripping buffer, wash, re-block, and then probe with the primary antibody against total ERK1/2. [10] * Repeat the secondary antibody and detection steps.

  • Data Analysis:

    • Quantify the band intensities for both p-ERK and total ERK using densitometry software (e.g., ImageJ).

    • Normalize the p-ERK signal to the total ERK signal for each sample to correct for any loading differences.

    • Compare the normalized p-ERK levels in compound-treated samples to the vehicle-treated control to determine the extent of inhibition.

Comparative Data of Pyrazole-Based Kinase Inhibitors

To provide context for the potential efficacy of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid, the table below lists several known pyrazole-containing kinase inhibitors and their reported potencies.

Compound NameTarget Kinase(s)Reported IC50 / KdTherapeutic Area
Ruxolitinib JAK1, JAK2~3 nMMyelofibrosis [1]
Crizotinib ALK, c-MetALK IC50 = 20 nMLung Cancer [2]
Encorafenib BRAF V600EIC50 = 0.3 nMMelanoma [2]
Asciminib BCR-ABLKd = 0.5-0.8 nMLeukemia [11]

Conclusion

The 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid structural motif holds significant promise for the development of novel kinase inhibitors. The protocols outlined in this application note provide a robust framework for its initial characterization, focusing on the highly relevant MAPK/ERK pathway. By systematically determining its biochemical potency and confirming its mechanism of action in a cellular context, researchers can effectively evaluate its potential as a valuable tool compound or a lead candidate for the development of new anticancer therapeutics.

References

  • Yadav, P., & Seth, A. (2021). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology. Available at: [Link]

  • Kordes, M., et al. (2020). A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells. Molecular Cancer Therapeutics. Available at: [Link]

  • Galal, S. A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]

  • Frontiers. (2022). Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development. Available at: [Link]

  • ResearchGate. (2012). Western blot band for Erk and phopho(p)-Erk. Available at: [Link]

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available at: [Link]

  • PubMed. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available at: [Link]

  • National Institutes of Health. (n.d.). Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format. Available at: [Link]

  • Reaction Biology. (n.d.). MEK Cellular Phosphorylation Assay Service. Available at: [Link]

  • ResearchGate. (n.d.). Structures of pyrazole-based ITK inhibitors and their Ki values. Available at: [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ MEK1 Kinase Assay Kit. Available at: [Link]

  • PubMed Central. (2022). Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development. Available at: [Link]

Sources

Method

A Detailed Protocol for the Palladium-Catalyzed Synthesis of a Key Heterocyclic Building Block

An Application Note for the Synthesis of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid Abstract This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 2-fluoro-4-(1-me...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid. This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery, frequently utilized in the development of novel therapeutic agents.[1] The described synthetic route employs a two-step sequence: a Suzuki-Miyaura cross-coupling reaction to form the core biaryl C-C bond, followed by a standard saponification to yield the final carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals, offering not only a detailed methodology but also insights into the mechanistic rationale, safety considerations, and characterization of the final product.

Introduction and Synthetic Strategy

The synthesis of complex organic molecules for pharmaceutical applications often relies on robust and versatile chemical reactions. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of its starting materials.[2] This reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, facilitates the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3][4]

Our synthetic strategy for 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid leverages this powerful transformation. The synthesis is logically divided into two primary stages:

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: We will couple methyl 2-fluoro-4-bromobenzoate with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. The use of the methyl ester of the benzoic acid serves to protect the acidic proton of the carboxyl group, which would otherwise interfere with the basic conditions of the coupling reaction.

  • Ester Hydrolysis (Saponification): The resulting methyl ester intermediate is then hydrolyzed under basic conditions to yield the final 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid.

This approach ensures a high-yielding and clean conversion to the desired product.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimizing the reaction. The process is a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][6] The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-halogen bond (C-Br in our case) of the methyl 2-fluoro-4-bromobenzoate. This oxidizes the palladium to Pd(II) and forms an organopalladium complex.[3][7]

  • Transmetalation: The organoboron reagent (the pyrazole boronic ester) is activated by a base (e.g., K₂CO₃). The organic group from the boron compound is then transferred to the Pd(II) complex, displacing the halide. This is the step where the new carbon-carbon bond is poised to form.[4][7]

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated, forming the desired C-C bond in the product and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[4][5]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Br Ar-Pd(II)L₂-Br OxAdd->PdII_Br Transmetal Transmetalation (Base + Ar'-B(OR)₂) PdII_Br->Transmetal PdII_Ar Ar-Pd(II)L₂-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialCAS No.Supplier Recommendation
Methyl 2-fluoro-4-bromobenzoate508188-62-3Sigma-Aldrich, Combi-Blocks
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole864765-14-6Combi-Blocks, Enamine
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4Sigma-Aldrich, Strem
Potassium Carbonate (K₂CO₃), anhydrous584-08-7Fisher Scientific, VWR
1,4-Dioxane, anhydrous123-91-1Sigma-Aldrich
Deionized Water7732-18-5In-house
Sodium Hydroxide (NaOH)1310-73-2VWR
Methanol (MeOH)67-56-1Fisher Scientific
Hydrochloric Acid (HCl), concentrated7647-01-0Fisher Scientific
Ethyl Acetate141-78-6VWR
Saturated Sodium Chloride Solution (Brine)7647-14-5In-house
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Sigma-Aldrich
Silica Gel for column chromatography (230-400 mesh)112926-00-8Sorbent Technologies

Equipment: Round-bottom flasks, magnetic stirrer/hotplate, reflux condenser, nitrogen/argon inlet, separatory funnel, rotary evaporator, Buchner funnel, pH paper, standard glassware.

Step 1: Suzuki-Miyaura Coupling

Reaction: Methyl 2-fluoro-4-bromobenzoate + 1-methyl-1H-pyrazol-4-ylboronic acid pinacol ester → Methyl 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoate

ReagentMW ( g/mol )Amount (mg)Moles (mmol)Equivalents
Methyl 2-fluoro-4-bromobenzoate233.0410004.291.0
1-Methyl-4-(...)-1H-pyrazole208.0710725.151.2
Pd(dppf)Cl₂731.731570.210.05
K₂CO₃138.21177912.873.0
1,4-Dioxane-20 mL--
Water-5 mL--

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2-fluoro-4-bromobenzoate (1.0 g, 4.29 mmol), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.07 g, 5.15 mmol), and potassium carbonate (1.78 g, 12.87 mmol).

  • Fit the flask with a reflux condenser and a nitrogen or argon inlet. Evacuate and backfill the flask with inert gas three times to ensure an inert atmosphere.

  • Add 1,4-dioxane (20 mL) and deionized water (5 mL) via syringe.

  • Add the palladium catalyst, Pd(dppf)Cl₂ (157 mg, 0.21 mmol), to the flask.

    • Rationale: The combination of a phosphine ligand (dppf) and a palladium source is crucial for catalytic activity. Pd(dppf)Cl₂ is a stable pre-catalyst that is readily reduced in situ to the active Pd(0) species.[5] The aqueous dioxane solvent system is effective for dissolving both the organic substrates and the inorganic base.[8]

  • Heat the reaction mixture to 85-90 °C with vigorous stirring. Maintain the temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and water (30 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to afford methyl 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoate as a solid.

Step 2: Saponification (Ester Hydrolysis)

Reaction: Methyl 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoate → 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

ReagentMW ( g/mol )Amount (mg)Moles (mmol)Equivalents
Methyl 2-fluoro-4-(...)benzoate (from Step 1)234.22800 (Assumed)3.421.0
Sodium Hydroxide (NaOH)40.0041010.253.0
Methanol (MeOH)-15 mL--
Water-5 mL--
2M Hydrochloric Acid (HCl)-As needed--

Procedure:

  • Dissolve the methyl ester intermediate (e.g., 800 mg, 3.42 mmol) in a mixture of methanol (15 mL) and water (5 mL) in a 50 mL round-bottom flask.

  • Add sodium hydroxide (410 mg, 10.25 mmol) and stir the mixture at 60 °C for 2-3 hours.

    • Rationale: Heating accelerates the hydrolysis of the ester. A mixture of methanol and water ensures the solubility of both the ester and the sodium hydroxide.[9]

  • Monitor the reaction by TLC until the starting ester is no longer visible.

  • Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with 10 mL of water.

  • Cool the solution in an ice bath and acidify to pH ~2-3 by the dropwise addition of 2M HCl. A white precipitate should form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water (2 x 10 mL) and dry under vacuum to yield the final product, 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid.

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity.

TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~13.2 (s, 1H, COOH), ~8.2 (s, 1H, pyrazole-H), ~7.9 (s, 1H, pyrazole-H), ~7.8 (t, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~7.4 (d, 1H, Ar-H), ~3.8 (s, 3H, N-CH₃). Note: Chemical shifts are predictive and may vary slightly.[10][11]
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~165.0 (C=O), ~162.0 (d, C-F), ~140.0, ~138.0, ~132.0, ~130.0, ~125.0, ~120.0, ~118.0, ~115.0 (Ar-C and Pyrazole-C), ~39.0 (N-CH₃). Note: Some aromatic signals may be split due to C-F coupling.[10][11]
Mass Spectrometry (ESI-) Calculated for C₁₁H₉FN₂O₂ [M-H]⁻: 219.06. Found: 219.06 ± 0.01.
Appearance White to off-white solid.

Workflow Visualization

Synthesis_Workflow cluster_prep Step 1: Suzuki Coupling cluster_hydrolysis Step 2: Hydrolysis cluster_analysis Analysis A 1. Combine Reactants (Bromide, Boronic Ester, Base) B 2. Make Inert (Evacuate/Backfill N₂) A->B C 3. Add Solvents & Catalyst (Dioxane/H₂O, Pd(dppf)Cl₂) B->C D 4. Heat Reaction (90°C, 4-6h) C->D E 5. Workup (Extraction with EtOAc) D->E F 6. Purify (Column Chromatography) E->F G 7. Dissolve Ester (MeOH/H₂O) F->G Intermediate Ester H 8. Add Base & Heat (NaOH, 60°C, 2-3h) G->H I 9. Acidify (Cool, add HCl to pH 2-3) H->I J 10. Isolate Product (Vacuum Filtration & Drying) I->J K 11. Characterize Final Product (NMR, MS) J->K Final Acid Product

Caption: Overall experimental workflow for the synthesis and analysis.

Safety and Handling Precautions

All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[12]

  • Palladium Catalysts: Palladium compounds can be toxic and may cause skin sensitization. Avoid inhalation of dust and direct contact.[12][13]

  • Boronic Esters: While generally stable, some boronic acids/esters can be irritants. Handle with care.[14]

  • 1,4-Dioxane: Dioxane is a flammable liquid and a suspected carcinogen. Use only in a fume hood and avoid ignition sources.

  • Acids and Bases: Concentrated HCl and solid NaOH are corrosive. Handle with extreme care to avoid skin and eye contact. The acidification step is exothermic and should be performed slowly in an ice bath.

In case of a spill, evacuate the area and clean up using appropriate materials. Dispose of all chemical waste according to institutional guidelines.[12]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

  • News-Medical.Net. Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • The Organic Chemistry Tutor. Suzuki Coupling Reaction Mechanism, Experimental Procedure, and Set Up. (2025). Available from: [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link]

  • UCLA EH&S. Standard Operating Procedure for Palladium. (2017). Available from: [Link]

  • Ok, S., et al. H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020). ResearchGate. Available from: [Link]

  • Visnav. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Some New Pyrazole Derivatives. (2025). Available from: [Link]

  • AMERICAN ELEMENTS. 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid. Available from: [Link]

  • PubChem. 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid. Available from: [Link]

  • ACS Publications. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Available from: [Link]

  • Universal Biologicals. 2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid (CS-0051904). Available from: [Link]

  • NIH. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2019). Available from: [Link]

  • NIH. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Available from: [Link]

  • Google Patents. WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate.
  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Available from: [Link]

  • Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available from: [Link]

  • Royal Society of Chemistry. Supramolecular palladium(II) complex in aqueous media for Suzuki-Miyaura cross coupling reactions. Available from: [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine. (2025). Available from: [Link]

  • ResearchGate. Engaging Diastereomeric syn‐ and anti‐6‐Bromo‐4a‐isopropyl‐2‐methyl‐2,3,4,4a‐tetrahydro‐1H‐carbazoles in Suzuki Coupling Reaction: Synthesis, Spectral Characterization and DFT Studies. Available from: [Link]

  • ResearchGate. Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with... Available from: [Link]

  • NIH. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). Available from: [Link]

  • Google Patents. US20230002306A1 - One step synthesis for alkyl 2-fluoroacrylates.
  • MDPI. Synthesis, Electronic, and Antibacterial Properties of 3,7-Di(hetero)aryl-substituted Phenothiazinyl N-Propyl Trimethylammonium Salts. (2024). Available from: [Link]

Sources

Application

Application Notes and Protocols: 2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic Acid in Organic Synthesis

Introduction: A Privileged Scaffold in Modern Drug Discovery In the landscape of medicinal chemistry, the strategic incorporation of fluorine and nitrogen-rich heterocyclic moieties has become a cornerstone of rational d...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine and nitrogen-rich heterocyclic moieties has become a cornerstone of rational drug design. The building block, 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid , embodies this principle, offering a unique combination of structural features that are highly sought after by researchers in drug development. The fluorinated benzoic acid portion provides a handle for a variety of chemical transformations, most notably amide bond formation, a ubiquitous linkage in pharmaceuticals. The ortho-fluoro substituent can modulate the pKa of the carboxylic acid, influence conformational preferences of derivatives, and serve as a potential site for metabolic blocking or enhanced binding interactions.

The 1-methyl-1H-pyrazol-4-yl group is a well-established pharmacophore, recognized for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[1] Its presence often imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability. Consequently, this building block is a valuable asset for the synthesis of novel kinase inhibitors, GPCR modulators, and other therapeutic agents. This document provides a comprehensive guide to the synthesis and application of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The table below summarizes key computed and available data for 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid.

PropertyValueSource
CAS Number 1178280-85-7[2][3][4]
Molecular Formula C₁₁H₉FN₂O₂[5][6]
Molecular Weight 220.20 g/mol [5]
Appearance Off-white to light yellow solid (predicted)Commercial Supplier Data
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO), and alcohols. Limited solubility in water.Inferred from structure
pKa ~3.5 - 4.0 (estimated)Inferred from analogous structures

Synthesis of 2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic Acid

The most convergent and widely applicable strategy for the synthesis of this biaryl building block is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the crucial C-C bond between the fluorinated benzene ring and the pyrazole heterocycle.

Proposed Synthetic Workflow

G A 2-Fluoro-4-bromobenzoic acid C Suzuki-Miyaura Coupling (Pd catalyst, base, solvent) A->C B 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole B->C D 2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid C->D

Caption: Proposed Suzuki-Miyaura cross-coupling approach.

Detailed Synthetic Protocol

This protocol is based on established procedures for similar Suzuki-Miyaura cross-couplings.[7][8]

Materials:

  • 2-Fluoro-4-bromobenzoic acid

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole[9]

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-bromobenzoic acid (1.0 equiv), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv), and potassium carbonate (3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes. Add Pd(dppf)Cl₂ (0.03-0.05 equiv).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. The aqueous layer will be basic. Carefully acidify the aqueous layer with 1 M HCl to a pH of ~3-4, which will protonate the product and allow its extraction into the organic phase. Extract the aqueous layer with ethyl acetate (3 x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid.

Applications in Organic Synthesis

The primary utility of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid lies in its function as a scaffold for the construction of more complex molecules, particularly through the formation of amide bonds.

Amide Bond Formation

The carboxylic acid moiety is readily activated for coupling with a wide range of primary and secondary amines to generate the corresponding amides. This is a fundamental transformation in the synthesis of bioactive molecules.[1]

Workflow for Amide Coupling

G cluster_0 Activation cluster_1 Coupling A 2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid C Activated Intermediate (e.g., O-acylisourea, active ester) A->C B Coupling Reagent (e.g., HATU, EDC) B->C E Amide Product C->E D Primary or Secondary Amine (R-NH₂ or R₂NH) D->E

Caption: General workflow for amide bond formation.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is highly efficient and generally applicable for a broad range of amines, including those that are sterically hindered or have low nucleophilicity.

Materials:

  • 2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

  • Amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid (1.0 equiv) in anhydrous DMF.

  • Reagent Addition: Add the amine (1.1 equiv), followed by DIPEA (3.0 equiv).

  • Activation and Coupling: Add HATU (1.2 equiv) portion-wise to the stirred solution at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous NaHCO₃ (2 x) and brine (1 x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a classic and cost-effective method for amide bond formation, suitable for many applications.

Materials:

  • 2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

  • Amine of interest

  • EDC hydrochloride (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid (1.0 equiv), the amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM or DMF.

  • Base Addition: Add TEA or DIPEA (2.5 equiv) to the mixture and stir for 10 minutes at room temperature.

  • Coupling Reagent Addition: Add EDC hydrochloride (1.5 equiv) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with DCM or ethyl acetate (3 x).

  • Washing and Drying: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Further Synthetic Transformations

While amide bond formation is a primary application, the 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid scaffold can be utilized in other synthetic transformations. For instance, the carboxylic acid can be reduced to the corresponding alcohol, which can then be further functionalized. The aromatic rings can also potentially undergo further electrophilic substitution reactions, although the regioselectivity would need to be carefully considered.

Conclusion

2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its strategic combination of a fluorinated benzoic acid and a pyrazole moiety provides a robust platform for the generation of diverse chemical libraries. The protocols outlined in this document offer reliable methods for its synthesis and subsequent derivatization, providing a solid foundation for researchers to incorporate this promising scaffold into their synthetic programs.

References

  • PubChem. (n.d.). 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-methylbenzoic acid. Retrieved from [Link]

  • American Elements. (n.d.). 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid. Retrieved from [Link]

  • Iosrphr. (2016). Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. Retrieved from [Link]

  • Roy, S., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega.
  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate. Retrieved from [Link]

  • ScienceDirect. (2008). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Retrieved from [Link]

  • Synthesis of 4-BroMo-1-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. (n.d.). Retrieved from [Link]

  • Universal Biologicals. (n.d.). 2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid (CS-0051904). Retrieved from [Link]

  • National Institutes of Health. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]

  • ResearchGate. (2010). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids.. Retrieved from [Link]

  • ResearchGate. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

  • National Institutes of Health. (2020). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Antimicrobial Screening of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

Introduction: The Rationale for Screening a Novel Fluoro-Pyrazole Benzoic Acid Derivative The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening a Novel Fluoro-Pyrazole Benzoic Acid Derivative

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents. The chemical scaffold of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid presents a compelling candidate for investigation. This assertion is built upon the established antimicrobial potential of its constituent moieties. Pyrazole derivatives are a well-regarded class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3][4] Several pyrazole-containing compounds have demonstrated potent activity against a range of bacterial strains, including drug-resistant variants.[5] The incorporation of a fluorinated benzoic acid moiety is also a strategic decision in medicinal chemistry. The presence of fluorine can significantly enhance a molecule's pharmacological properties, such as metabolic stability and binding affinity to biological targets.[6] Hydrazide derivatives of fluorobenzoic acids have demonstrated inhibitory activity against Gram-positive bacteria.[7] Specifically, some pyrazole-containing fluorinated benzoic acids are known to target the bacterial fatty acid biosynthesis (FAB) pathway, an essential process for bacterial cell membrane construction that is absent in humans, making it a selective and attractive drug target.[8]

These application notes provide a comprehensive framework for the initial antimicrobial screening of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid. The protocols herein are designed to be robust and self-validating, guiding researchers through preliminary qualitative assessment to quantitative determination of antimicrobial efficacy and initial safety profiling.

PART 1: Preliminary Antimicrobial Activity Assessment

Kirby-Bauer Disk Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity of the test compound. It is a widely used, standardized, and cost-effective technique for preliminary screening.[9][10]

Principle: A paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear zone of inhibition around the disk.[11][12]

Protocol:

  • Preparation of Bacterial Inoculum: From a fresh culture plate (18-24 hours old), select 3-4 well-isolated colonies of the test microorganism. Suspend the colonies in sterile saline or broth (e.g., Tryptic Soy Broth). Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13]

  • Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[9][14]

  • Application of Disks: Using sterile forceps, place a sterile paper disk (6 mm in diameter) impregnated with a specific concentration of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid onto the inoculated agar surface. Gently press the disk to ensure complete contact with the agar.[11] Include a positive control (a disk with a standard antibiotic like ciprofloxacin or vancomycin) and a negative control (a disk with the solvent used to dissolve the test compound, e.g., DMSO).

  • Incubation: Invert the plates and incubate them at 35-37°C for 16-20 hours for most bacteria.[15]

  • Interpretation of Results: Measure the diameter of the zone of inhibition in millimeters. A larger zone of inhibition indicates greater sensitivity of the microorganism to the compound.[9]

PART 2: Quantitative Antimicrobial Efficacy Determination

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17] This is a crucial step in evaluating the potency of a novel compound.[18]

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth.

Protocol:

  • Preparation of Compound Stock Solution: Prepare a stock solution of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).[19] The final volume in each well should be 100 µL. The concentration range can be, for example, from 128 µg/mL to 0.25 µg/mL.

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the Kirby-Bauer protocol. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the test compound dilutions. This will bring the total volume in each well to 200 µL.

  • Controls:

    • Positive Control: A well containing the bacterial inoculum in broth without the test compound.

    • Negative Control (Sterility Control): A well containing only the broth.

    • Solvent Control: A well containing the bacterial inoculum and the highest concentration of the solvent used to dissolve the test compound.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[16][20] This can be assessed visually or with a microplate reader.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial bacterial inoculum.[21] This assay helps to distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity.

Protocol:

  • Subculturing from MIC Plate: Following the MIC determination, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.

  • Plating: Spot-inoculate the aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in no bacterial growth on the MHA plate (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum).

PART 3: Initial Safety and Selectivity Assessment

Cytotoxicity Assay

Evaluating the cytotoxicity of a novel antimicrobial compound against mammalian cells is a critical step to assess its potential for therapeutic use.[22][23] The lactate dehydrogenase (LDH) release assay is a common method to measure cell membrane integrity.

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of lysed cells.

Protocol:

  • Cell Culture: Seed a suitable mammalian cell line (e.g., human fibroblasts or macrophages) in a 96-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.[24]

  • Compound Treatment: Prepare serial dilutions of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid in the cell culture medium. Replace the old medium in the wells with the medium containing the test compound at various concentrations.

  • Controls:

    • Untreated Control: Cells in medium without the test compound.

    • Positive Control (Maximum LDH Release): Cells treated with a lysis buffer (e.g., Triton X-100).

    • Solvent Control: Cells treated with the highest concentration of the solvent used.

  • Incubation: Incubate the plate for a specified period (e.g., 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • LDH Measurement: After incubation, transfer a portion of the cell culture supernatant to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions of a commercially available LDH cytotoxicity assay kit.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cytotoxicity relative to the positive control.[25]

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

Test MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)Positive Control (Antibiotic)MIC of Positive Control (µg/mL)
Staphylococcus aureusPositive[Insert Data][Insert Data]Vancomycin[Insert Data]
Escherichia coliNegative[Insert Data][Insert Data]Ciprofloxacin[Insert Data]
Pseudomonas aeruginosaNegative[Insert Data][Insert Data]Gentamicin[Insert Data]
Candida albicansN/A (Fungus)[Insert Data][Insert Data]Fluconazole[Insert Data]

Table 2: Cytotoxicity of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid against a Mammalian Cell Line

Compound Concentration (µg/mL)% Cytotoxicity (LDH Release)
[Concentration 1][Insert Data]
[Concentration 2][Insert Data]
[Concentration 3][Insert Data]
[Concentration 4][Insert Data]
Positive Control (Lysis Buffer)100%

Visualizations

Antimicrobial_Screening_Workflow cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Safety Profiling Compound Synthesis Compound Synthesis Disk Diffusion Assay Disk Diffusion Assay Compound Synthesis->Disk Diffusion Assay Test Compound MIC Determination MIC Determination Disk Diffusion Assay->MIC Determination Active Compounds Bacterial Cultures Bacterial Cultures Bacterial Cultures->Disk Diffusion Assay Inoculum MBC Determination MBC Determination MIC Determination->MBC Determination Subculturing Cytotoxicity Assay Cytotoxicity Assay MBC Determination->Cytotoxicity Assay Potent Compounds Lead Compound Identification Lead Compound Identification Cytotoxicity Assay->Lead Compound Identification

Caption: Workflow for the antimicrobial screening of a novel compound.

Hypothetical_Mechanism_of_Action cluster_pathway Fatty Acid Biosynthesis (FAB) Pathway Test_Compound 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid Enzyme_B Key Enzyme (e.g., FabI) Test_Compound->Enzyme_B Inhibition Bacterial_Cell Bacterial Cell Enzyme_A Enzyme A Enzyme_A->Enzyme_B Enzyme_C Enzyme C Enzyme_B->Enzyme_C Fatty_Acids Fatty_Acids Enzyme_C->Fatty_Acids Cell_Membrane_Synthesis Cell_Membrane_Synthesis Fatty_Acids->Cell_Membrane_Synthesis Bacterial_Growth Bacterial_Growth Cell_Membrane_Synthesis->Bacterial_Growth Cell_Lysis Cell_Lysis Bacterial_Growth->Cell_Lysis Inhibition leads to

Caption: Hypothetical inhibition of the bacterial fatty acid biosynthesis pathway.

References

  • Kretschmer, D., Gekeler, C., & Wolz, C. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Drug Safety Evaluation (pp. 115-129). Humana Press, New York, NY. [Link]

  • Al-Ostath, A. I., & Al-Assas, A. H. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry, 62(1), 1-8. [Link]

  • Kumar, A., & Narasimhan, B. (2022). Antibacterial pyrazoles: tackling resistant bacteria. RSC medicinal chemistry, 13(1), 21-39. [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. [Link]

  • International Journal of Research and Analytical Reviews. (2022). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. IJRAR.org. [Link]

  • El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2016). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1, 3, 4-Thiadiazine Derivatives. Molecules, 21(9), 1234. [Link]

  • Springer. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. [Link]

  • National Center for Biotechnology Information. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NCBI. [Link]

  • ResearchGate. (2018). A recent update: Antimicrobial agents containing pyrazole nucleus. ResearchGate. [Link]

  • SEAFDEC/AQD Institutional Repository. (2004). Disk diffusion method. SEAFDEC/AQD. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link]

  • National Center for Biotechnology Information. (2006). Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. NCBI. [Link]

  • Clinical and Laboratory Standards Institute. (2021). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI. [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

  • American Society for Microbiology. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. ASM Journals. [Link]

  • Microbe Investigations. (2024). MBC vs. MIC: What Every Drug Developer Should Know. Microbe Investigations. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • National Center for Biotechnology Information. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. NCBI. [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Idexx. [Link]

  • National Center for Biotechnology Information. (2021). Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. NCBI. [Link]

  • National Center for Biotechnology Information. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. NCBI. [Link]

  • Frontiers. (2023). A novel peptide oyster-derived antimicrobial peptide against clinical carbapenem-resistant Acinetobacter baumannii. Frontiers. [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. [Link]

  • ResearchGate. (n.d.). Cytotoxicity of antimicrobial peptides. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. NCBI. [Link]

  • National Center for Biotechnology Information. (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. NCBI. [Link]

  • MDPI. (2023). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI. [Link]

  • Springer. (2021). Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid. Springer. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • National Center for Biotechnology Information. (1982). [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. NCBI. [Link]

  • ACS Publications. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Publications. [Link]

  • Universal Biologicals. (n.d.). 2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid (CS-0051904). Universal Biologicals. [Link]

  • National Center for Biotechnology Information. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. NCBI. [Link]

  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

Sources

Application

Application Notes &amp; Protocols: Cellular Characterization of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid, a Novel Kinase Inhibitor

Abstract: The pyrazole-benzoic acid scaffold is a privileged structure in modern medicinal chemistry, frequently associated with potent kinase inhibition. This guide provides a comprehensive framework for the cellular ch...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazole-benzoic acid scaffold is a privileged structure in modern medicinal chemistry, frequently associated with potent kinase inhibition. This guide provides a comprehensive framework for the cellular characterization of a novel compound from this class, 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid, hereafter referred to as Compound X. While Compound X is a novel entity, its structural motifs suggest a potential mechanism of action similar to established multi-kinase inhibitors like Danusertib (PHA-739358), which notably targets the Aurora kinase family.[1][2] Aurora kinases are critical regulators of mitosis, and their overexpression is a common feature in many human cancers, making them a key therapeutic target.[2][3] This document outlines an integrated, multi-assay approach designed to rigorously assess the biological activity of Compound X, moving logically from broad cytotoxic effects to specific target engagement, pathway modulation, and downstream phenotypic consequences. The protocols herein are designed to be self-validating, providing researchers with a robust workflow to establish a compound's mechanism of action with high confidence.

Section 1: Hypothesized Mechanism of Action & Signaling Context

Based on its chemical class, Compound X is hypothesized to function as an ATP-competitive kinase inhibitor. A primary putative target family is the Aurora kinases (A, B, and C), which are serine/threonine kinases essential for the orderly progression through the M-phase of the cell cycle.[2][4]

  • Aurora A is crucial for centrosome maturation and separation and the formation of a bipolar mitotic spindle.

  • Aurora B , a component of the chromosomal passenger complex (CPC), is vital for proper chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.[3]

  • Aurora C shares functions with Aurora B and is primarily expressed in meiotic cells.

Inhibition of these kinases disrupts mitosis, leading to mitotic arrest, endoreduplication, polyploidy, and ultimately, apoptosis.[1][5] A key substrate of Aurora B is Histone H3, which it phosphorylates at Serine 10 (H3S10ph), a critical event for chromosome condensation during prophase.[6][7] Therefore, a reduction in H3S10ph serves as a direct and reliable biomarker for Aurora B inhibition.[7]

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Duplication Centrosome Duplication Aurora_A Aurora A Centrosome_Duplication->Aurora_A Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Centrosome_Maturation Centrosome Maturation & Separation Aurora_A->Centrosome_Maturation Aurora_B Aurora B (CPC) Aurora_B->Cytokinesis Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylates Kinetochore_Attachment Kinetochore-Microtubule Attachment Aurora_B->Kinetochore_Attachment Compound_X Compound X (2-fluoro-4-(1-methyl-1H- pyrazol-4-yl)benzoic acid) Compound_X->Aurora_A Inhibition Compound_X->Aurora_B Inhibition Cell_Cycle_Arrest G2/M Arrest & Polyploidy Compound_X->Cell_Cycle_Arrest Spindle_Assembly Bipolar Spindle Assembly Centrosome_Maturation->Spindle_Assembly Spindle_Assembly->Metaphase pHH3_S10 Phospho-Histone H3 (Ser10) Histone_H3->pHH3_S10 Chromosome_Condensation Chromosome Condensation pHH3_S10->Chromosome_Condensation Chromosome_Condensation->Prophase Kinetochore_Attachment->Metaphase

Figure 1. Hypothesized signaling pathway of Aurora Kinase inhibition by Compound X.

Section 2: Foundational Assay: Anti-Proliferative Activity

Scientific Rationale: The initial step in characterizing any potential anti-cancer agent is to determine its effect on cell proliferation and viability. This provides a quantitative measure of potency, the half-maximal inhibitory concentration (IC50), which is essential for defining the effective dose range for all subsequent mechanistic assays. Assays like the MTT or CCK-8 are robust, high-throughput methods that measure the metabolic activity of viable cells.[8] The reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases serves as a proxy for the number of living cells.[8]

Protocol 2.1: Cell Viability Assessment using CCK-8
  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., HeLa, K562, A2780) to ~80% confluency in their recommended growth medium.

    • Harvest cells using standard trypsinization (for adherent cells) or by centrifugation (for suspension cells).

    • Perform a cell count and assess viability (e.g., via Trypan Blue exclusion).

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension (5,000 cells/well) into a 96-well clear-bottom plate.[8][9]

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of Compound X in 100% DMSO.[10]

    • Create a 2-fold serial dilution series of Compound X in culture medium, starting from a top concentration of 100 µM down to ~0.5 nM. The final DMSO concentration in all wells should be kept constant and below 0.1% to avoid solvent toxicity.[11]

    • Include "vehicle control" (medium with 0.1% DMSO) and "no-cell" (medium only) wells.

    • Carefully remove the seeding medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation and Assay Development:

    • Incubate the treated plate for 48 or 72 hours at 37°C, 5% CO₂.

    • Add 10 µL of CCK-8 reagent to each well.[8]

    • Incubate for 1-4 hours at 37°C, protecting the plate from light.

    • Measure the absorbance at 450 nm using a microplate reader.[8]

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank from all other readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control [(Abs_treated / Abs_vehicle) * 100].

    • Plot the percentage of cell viability against the log-transformed compound concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Data Presentation: Example IC50 Values
Cell LineCancer TypeIC50 of Compound X (nM) after 48hKey Characteristics
HeLaCervical Cancer85.5p53-positive, epithelial
K562Chronic Myelogenous Leukemia50.2BCR-ABL positive, suspension[1]
A2780Ovarian Cancer150.8Chemosensitive, epithelial
HCT116Colon Cancer98.3p53 wild-type, epithelial

Section 3: Target Engagement Confirmation via CETSA

Scientific Rationale: An observed anti-proliferative effect does not prove that a compound works through its intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm direct target engagement in an intact cell environment.[12][13] The principle is that when a protein binds to a ligand (like Compound X), its thermal stability increases.[14] By heating cells treated with the compound across a temperature gradient, stabilized target proteins will remain soluble at higher temperatures compared to their unbound counterparts in control cells.[12][15] This shift in the aggregation temperature (Tagg) is a direct readout of target binding.

CETSA_Workflow A 1. Cell Treatment Treat cells with Vehicle (DMSO) or Compound X. B 2. Thermal Challenge Aliquot cells and heat across a temperature gradient (e.g., 40-70°C). A->B C 3. Cell Lysis Lyse cells via freeze-thaw cycles to release proteins. B->C D 4. Separate Fractions Centrifuge at high speed to pellet precipitated/aggregated proteins. C->D E 5. Collect Supernatant Isolate the soluble protein fraction (supernatant). D->E F 6. Protein Detection Analyze soluble Aurora B levels by Western Blot. E->F

Figure 2. Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3.1: CETSA for Aurora B Target Engagement
  • Cell Treatment:

    • Culture a responsive cell line (e.g., K562) to high density.

    • Treat one population of cells with a saturating concentration of Compound X (e.g., 10x IC50) and a control population with vehicle (0.1% DMSO) for 2-4 hours at 37°C.[15]

  • Thermal Challenge:

    • Aliquot 100 µL of the cell suspension from each treatment group into separate PCR tubes for each temperature point.

    • Place the tubes in a thermal cycler and heat for 3 minutes at a range of temperatures (e.g., 42, 46, 50, 54, 58, 62, 66°C). Include a 37°C control.[14]

    • Immediately cool the tubes on ice for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[15]

    • To separate soluble from aggregated proteins, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.[15]

  • Sample Preparation and Western Blot:

    • Carefully transfer the supernatant (soluble fraction) to a new tube.

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Prepare samples for SDS-PAGE, run the gel, and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against total Aurora B. Use an antibody for a highly stable protein (e.g., GAPDH) as a loading control.

    • Incubate with an HRP-conjugated secondary antibody and visualize using an ECL substrate.[9]

  • Data Analysis:

    • Perform densitometry on the Western blot bands.

    • For each treatment group, plot the normalized band intensity against the temperature.

    • Fit the data to a sigmoidal dose-response curve to determine the Tagg (temperature at which 50% of the protein is aggregated). A rightward shift in the Tagg for the Compound X-treated group indicates target stabilization.

Data Presentation: Example CETSA Thermal Shift
Treatment GroupTarget ProteinTagg (°C)Thermal Shift (ΔTagg)Interpretation
Vehicle (DMSO)Aurora B51.2-Baseline thermal stability
Compound X (1 µM)Aurora B56.5+5.3°CSignificant target engagement
Vehicle (DMSO)GAPDH64.1-Control protein stability
Compound X (1 µM)GAPDH64.3+0.2°CNo off-target engagement

Section 4: Target Inhibition & Biomarker Modulation

Scientific Rationale: After confirming that Compound X binds to Aurora kinases, the next critical step is to demonstrate that this binding leads to functional inhibition of the kinase's activity. As mentioned, a primary substrate of Aurora B is Histone H3. Measuring the phosphorylation status of Histone H3 at Serine 10 (pHH3-Ser10) is a direct and quantitative biomarker for Aurora B activity in cells.[6][7] A dose-dependent reduction in the pHH3-Ser10 signal upon treatment with Compound X provides strong evidence of target inhibition.

Protocol 4.1: Western Blot for Phospho-Histone H3 (Ser10)
  • Cell Treatment and Lysis:

    • Seed cells (e.g., HeLa) in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with increasing concentrations of Compound X (e.g., 0, 10, 50, 100, 500 nM) for a short duration (e.g., 6-24 hours). Include a positive control like Nocodazole (a microtubule-destabilizing agent that traps cells in mitosis with high pHH3 levels).[16]

    • Wash cells with ice-cold PBS and lyse them directly in the well with RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.[17]

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Western Blotting:

    • Determine and normalize protein concentrations as described in Protocol 3.1.

    • Perform SDS-PAGE and transfer to a PVDF membrane.

    • Crucially, block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Milk-based blockers can interfere with phospho-specific antibodies.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Histone H3 (Ser10).[16]

    • Wash the membrane extensively with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize using an ECL substrate.

  • Loading Control and Data Analysis:

    • After visualization, strip the membrane and re-probe with an antibody for total Histone H3 or β-actin to ensure equal protein loading.[9]

    • Perform densitometry on the bands for both pHH3-Ser10 and the loading control.

    • Calculate the normalized pHH3 signal for each concentration (pHH3 signal / loading control signal).

    • Plot the normalized signal against the compound concentration to visualize the dose-dependent inhibition.

Data Presentation: Example Densitometry Results
Compound X (nM)Normalized pHH3-Ser10 Signal (Arbitrary Units)% Inhibition vs. Control
0 (Vehicle)1.000%
100.8218%
500.4555%
1000.1585%
5000.0496%

Section 5: Phenotypic Analysis: Cell Cycle Arrest

Scientific Rationale: The functional consequence of inhibiting mitotic kinases like Aurora A and B is a disruption of cell division. This typically manifests as an arrest in the G2/M phase of the cell cycle, as cells are unable to properly assemble the mitotic spindle or satisfy the spindle assembly checkpoint.[5] Over time, cells arrested in mitosis may exit M-phase without dividing (mitotic slippage), leading to the formation of large, polyploid cells (>4N DNA content).[1][10] These effects can be precisely quantified using flow cytometry analysis of DNA content after staining with a fluorescent dye like Propidium Iodide (PI).

Protocol 5.1: Cell Cycle Analysis by Propidium Iodide Staining
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and treat with Compound X at 1x and 5x its IC50 concentration for 24 hours. Include a vehicle control.

    • Harvest both adherent and floating cells to ensure all cells are collected. Centrifuge at 300 x g for 5 minutes.

  • Cell Fixation:

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet in 300 µL of cold PBS.

    • While vortexing gently, add 700 µL of ice-cold 100% ethanol dropwise to achieve a final concentration of 70% ethanol for cell fixation.

    • Incubate at -20°C for at least 2 hours (or up to several weeks).

  • Staining and Flow Cytometry:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the pellet once with PBS.

    • Resuspend the cells in 500 µL of PI Staining Solution (containing 50 µg/mL Propidium Iodide, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to gate on single cells and model the DNA content histogram to quantify the percentage of cells in the G1, S, and G2/M phases, as well as any polyploid (>4N) populations.

Data Presentation: Example Cell Cycle Distribution
Treatment% G1 Phase% S Phase% G2/M Phase% Polyploid (>4N)
Vehicle (DMSO)55.124.620.31.2
Compound X (1x IC50)15.210.570.14.2
Compound X (5x IC50)8.95.365.520.3

Section 6: References

  • National Center for Biotechnology Information. (n.d.). Danusertib. PubChem Compound Summary for CID 11442891. Retrieved from [Link]

  • Katsha, A., et al. (2014). Aurora B Kinase Inhibitors as Cancer Therapeutics. Molecules, 19(10), 15977-15997. MDPI. Retrieved from [Link]

  • Carpinelli, P., et al. (2007). PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer. Molecular Cancer Therapeutics, 6(12), 3158-3168. AACR Journals. Retrieved from [Link]

  • Giles, F. J., et al. (2012). A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy. Clinical Cancer Research, 18(5), 1469-1478. PMC. Retrieved from [Link]

  • Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 169-191. NCBI. Retrieved from [Link]

  • Reinhard, F. B., et al. (2019). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 9(21), e3419. Retrieved from [Link]

  • Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2117. SciSpace. Retrieved from [Link]

  • Orman, M., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(7), 1793-1803. PMC. Retrieved from [Link]

  • Pacaud, R., et al. (2012). Targeting Aurora Kinases with Danusertib (PHA-739358) Inhibits Growth of Liver Metastases from Gastroenteropancreatic Neuroendocrine Tumors in an Orthotopic Xenograft Model. Clinical Cancer Research, 18(8), 2296-2307. AACR Journals. Retrieved from [Link]

  • Vandeputte, D. A., et al. (2011). Danusertib, an aurora kinase inhibitor. Expert Opinion on Investigational Drugs, 20(10), 1433-1444. PubMed. Retrieved from [Link]

  • Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 515-535. Retrieved from [Link]

  • Steeghs, N., et al. (2009). A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-Hour Infusion with and without Granulocyte Colony-Stimulating Factor in a 14-Day Cycle in Patients with Advanced Solid Tumors. Clinical Cancer Research, 15(18), 5938-5945. AACR Journals. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blotting for Aurora-A and phospho-Thr²⁸⁸-Aurora-A. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Biocompare. (n.d.). Anti-Aurora Kinase B Western Blot Antibody Products. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Comprehensive In Vitro Characterization of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

Abstract This document provides a detailed guide for the initial in vitro evaluation of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid, a novel synthetic small molecule. The pyrazole scaffold is a well-established pha...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the initial in vitro evaluation of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid, a novel synthetic small molecule. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties[1][2][3]. This guide is designed for researchers in drug discovery and development, offering a strategic, tiered approach to systematically profile the compound's bioactivity. We present a series of robust, validated protocols, from broad-spectrum primary screening to more focused mechanistic assays, to elucidate its therapeutic potential and mechanism of action.

Introduction: The Rationale for a Tiered In Vitro Testing Approach

The discovery of novel therapeutic agents requires a systematic and logical screening cascade to identify and characterize promising lead compounds. 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid (hereinafter referred to as "Compound P") is a heterocyclic compound featuring a pyrazole core. This structural motif is known for its diverse pharmacological activities[3][4][5]. Given the broad potential of this chemical class, an efficient in vitro testing strategy is essential to explore its biological effects without prior knowledge of its specific targets.

This guide proposes a two-tiered testing funnel. Tier 1 focuses on broad phenotypic screening to identify significant biological effects in key therapeutic areas like oncology and infectious diseases. Positive "hits" from Tier 1 will then be advanced to Tier 2 for more specific, target-based, and mechanistic assays to begin to unravel the compound's mode of action. This approach ensures a cost-effective and scientifically rigorous evaluation, providing actionable data for further drug development decisions[6][7].

Experimental Workflow Overview

The proposed workflow is designed to systematically narrow down the potential biological activities of Compound P. The progression from general cytotoxicity screening to specific enzyme inhibition and mechanistic studies is crucial for building a comprehensive pharmacological profile.

G cluster_0 Tier 1: Primary Phenotypic Screening cluster_1 Tier 2: Mechanistic & Target ID Assays cluster_2 Data Analysis & Decision Making CompoundP Compound P 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid Anticancer Anticancer Screening (MTT Assay) CompoundP->Anticancer Antimicrobial Antimicrobial Screening (MIC Assay) CompoundP->Antimicrobial Kinase Kinase Panel Screen (Biochemical Assay) Anticancer->Kinase If Active MOA Mechanism of Action Studies (e.g., Apoptosis, Membrane Permeability) Antimicrobial->MOA If Active Kinase->MOA Analysis IC50 / MIC Determination MOA->Analysis Decision Lead Candidate Progression Analysis->Decision

Figure 1: Proposed in vitro testing workflow for Compound P.

Tier 1: Primary Phenotypic Screening

The initial phase of testing involves evaluating Compound P across broad, phenotype-based assays to detect any significant biological activity.

Protocol: Anticancer Cell Viability (MTT Assay)

Many pyrazole derivatives have demonstrated potent anticancer properties[1][4]. The MTT assay is a robust, colorimetric method for assessing cell viability, which is a primary indicator of cytotoxic or cytostatic effects. It measures the metabolic activity of cells by quantifying the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells[8][9]. A reduction in signal indicates a loss of viable cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound P against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), DU145 (prostate), A2058 (melanoma))[1]

  • Complete culture medium (specific to each cell line)

  • Compound P

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Protocol:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of Compound P in DMSO. Perform a serial dilution in culture medium to create a range of working concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of Compound P concentration and use non-linear regression to determine the IC50 value.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The pyrazole nucleus is also a key feature in compounds with antibacterial activity[10][11][12]. The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of Compound P against a panel of pathogenic bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Compound P

  • DMSO

  • Positive control antibiotic (e.g., Gentamicin)

  • Sterile 96-well round-bottom plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 1 mg/mL stock solution of Compound P in DMSO. Serially dilute the stock solution 2-fold across the wells of a 96-well plate using MHB, leaving the first and last columns for controls. This will create a concentration gradient (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well containing the compound dilutions.

  • Controls:

    • Growth Control: Wells containing only MHB and the bacterial inoculum.

    • Sterility Control: Wells containing only MHB.

    • Positive Control: Wells containing a known antibiotic with the bacterial inoculum.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Acquisition: Visually inspect the plates for turbidity. The MIC is the lowest concentration of Compound P at which no visible bacterial growth is observed.

Tier 2: Target Identification & Mechanistic Assays

Positive results in Tier 1 assays trigger progression to Tier 2 to understand how the compound works. The following protocols are contingent on the outcome of the primary screens.

If Anticancer Activity is Observed: In Vitro Kinase Inhibition Assay

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. Many pyrazole-containing molecules are potent kinase inhibitors[3][13]. An initial screen against a panel of kinases can rapidly identify potential molecular targets. The ADP-Glo™ Kinase Assay is a common method that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction[13].

Objective: To determine the inhibitory activity (IC50) of Compound P against a specific protein kinase (e.g., a known oncogenic kinase).

G cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase ADP ADP Kinase->ADP PhosphoSubstrate Phospho-Substrate Kinase->PhosphoSubstrate Substrate Substrate Substrate->Kinase ATP ATP ATP->Kinase ADP_Glo ADP-Glo™ Reagent ADP->ADP_Glo Kinase_Detection Kinase Detection Reagent ADP_Glo->Kinase_Detection Light Luminescence Kinase_Detection->Light CompoundP Compound P (Inhibitor) CompoundP->Kinase Inhibits

Figure 2: Workflow of a luminescence-based kinase assay.

Materials:

  • Recombinant Kinase of interest

  • Specific kinase substrate peptide

  • ATP

  • Compound P

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[13]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock of Compound P in 100% DMSO. Create a serial dilution series in kinase assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the following in order:

    • 1 µL of serially diluted Compound P or DMSO control.

    • 2 µL of a mixture containing the kinase and substrate peptide in kinase assay buffer.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add 2 µL of ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection (as per manufacturer's protocol):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to kinase activity.

  • Data Analysis: Plot the luminescent signal against the logarithm of Compound P concentration. Use non-linear regression to calculate the IC50 value.

Data Presentation

Quantitative data should be summarized in a clear, tabular format for easy comparison and interpretation.

Table 1: Anticancer Activity of Compound P

Cell Line Tissue of Origin Compound P IC50 (µM) Doxorubicin IC50 (µM) (Control)
MCF-7 Breast [Insert Value] [Insert Value]
DU145 Prostate [Insert Value] [Insert Value]

| A2058 | Melanoma | [Insert Value] | [Insert Value] |

Table 2: Antimicrobial Activity of Compound P

Bacterial Strain Gram Type Compound P MIC (µg/mL) Gentamicin MIC (µg/mL) (Control)
S. aureus ATCC 29213 Positive [Insert Value] [Insert Value]
E. coli ATCC 25922 Negative [Insert Value] [Insert Value]

| MRSA ATCC 33591 | Positive | [Insert Value] | [Insert Value] |

Table 3: Kinase Inhibitory Activity of Compound P

Kinase Target Compound P IC50 (nM) Staurosporine IC50 (nM) (Control)
Kinase A [Insert Value] [Insert Value]
Kinase B [Insert Value] [Insert Value]

| Kinase C | [Insert Value] | [Insert Value] |

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid. The tiered approach, starting with broad phenotypic screens and progressing to specific mechanistic assays, allows for an efficient and comprehensive evaluation of its therapeutic potential. The data generated from these studies, including IC50 and MIC values, will be critical for establishing structure-activity relationships, identifying potential mechanisms of action, and guiding decisions for further preclinical development, including more advanced cell-based assays, selectivity profiling, and eventual in vivo studies.[6][7][14]

References

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

  • Karami, A., et al. (2017). An overview of the most common methods for assessing cell viability. Trauma Monthly. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • Martens, S. (2023). In vitro kinase assay. Protocols.io. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]

  • Yesavage, T. (2023). Selecting the Best Method for Measuring Cell Proliferation. Biocompare. Retrieved from [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Retrieved from [Link]

  • Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry. Retrieved from [Link]

  • Maresca, G., et al. (2025). Novel synthetic lethality-based cellular assays for cancer drug discovery. American Association for Cancer Research. Retrieved from [Link]

  • ResearchGate. (2017). An overview of the most common methods for assessing cell viability. Retrieved from [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports. Retrieved from [Link]

  • Moolman, Z., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Retrieved from [Link]

  • Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. ResearchGate. Retrieved from [Link]

  • Kumar, D., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. Retrieved from [Link]

  • El-Remaily, M. A. A. A., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Molecules. Retrieved from [Link]

  • Raj, K. C., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Infectious Diseases. Retrieved from [Link]

  • Alam, M. A., et al. (2020). Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid. Journal of Molecular Structure. Retrieved from [Link]

  • Raj, K. C., et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. NSF Public Access Repository. Retrieved from [Link]

  • Whitt, J., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega. Retrieved from [Link]

  • Raj, K. C., et al. (2022). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Development of 2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic Acid Analogs

Abstract This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and characterization of analogs of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and characterization of analogs of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid. This class of molecules holds significant potential in medicinal chemistry, as pyrazole-containing compounds are known to exhibit a wide range of biological activities.[1][2][3] The protocols herein detail a robust and versatile synthetic strategy centered around the Suzuki-Miyaura cross-coupling reaction, enabling the efficient generation of a library of analogs for structure-activity relationship (SAR) studies. We will delve into the rationale behind the chosen synthetic routes, provide step-by-step experimental procedures, and outline methods for the purification and characterization of the final compounds.

Introduction and Scientific Rationale

The pyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and anticancer agents.[1][2][4] The target molecule, 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid, combines this key heterocycle with a fluorinated benzoic acid, a common structural motif in drug candidates that can enhance metabolic stability and binding affinity. The development of analogs of this core structure allows for the systematic exploration of the chemical space to optimize pharmacokinetic and pharmacodynamic properties.

The strategic placement of the fluorine atom ortho to the carboxylic acid can influence the acidity and conformation of the benzoic acid moiety, potentially impacting interactions with biological targets. Variations in the substitution pattern on both the pyrazole and benzoic acid rings are crucial for elucidating the SAR and identifying lead compounds with improved potency and selectivity.

Our synthetic approach is designed to be convergent, allowing for the late-stage combination of diverse pyrazole and benzoic acid building blocks. This strategy is highly efficient for generating a library of analogs. The key transformation is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is well-suited for creating carbon-carbon bonds between aromatic and heteroaromatic rings with high functional group tolerance and generally good yields.[5][6]

Overall Synthetic Strategy

The synthesis of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid and its analogs is approached through a convergent strategy, as depicted in the workflow below. This involves the separate synthesis of two key intermediates: a substituted 2-fluorohalobenzoic acid and a 1-methyl-1H-pyrazole-4-boronic acid derivative. These intermediates are then coupled using a Suzuki-Miyaura reaction to yield the final product.

G cluster_0 Benzoic Acid Moiety Synthesis cluster_1 Pyrazole Moiety Synthesis A Commercially Available m-Fluorotoluene Analog B 2-Fluoro-4-halobenzoic Acid Ester A->B Halogenation & Esterification C 2-Fluoro-4-halobenzoic Acid B->C Hydrolysis G Suzuki-Miyaura Coupling C->G D 1-Methylpyrazole E 1-Methyl-4-iodo-1H-pyrazole D->E Iodination F 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester E->F Borylation F->G H Analog of 2-fluoro-4-(1-methyl-1H- pyrazol-4-yl)benzoic acid G->H

Figure 1: Convergent synthetic workflow for the preparation of target analogs.

Experimental Protocols

Synthesis of Key Intermediates

This protocol describes the synthesis of a key benzoic acid intermediate. 4-Bromo-2-fluorotoluene is used as a starting material, which can be synthesized from m-fluorotoluene or is commercially available.

Materials:

  • 4-Bromo-2-fluorotoluene

  • Potassium permanganate (KMnO₄)

  • Sodium bisulfite (NaHSO₃)

  • Sulfuric acid (H₂SO₄), concentrated

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

Procedure:

  • Oxidation: To a solution of 4-bromo-2-fluorotoluene (1.0 eq) in a mixture of water and pyridine, add potassium permanganate (3.0 eq) portion-wise at 80 °C. Maintain the temperature and stir vigorously for 4-6 hours until the purple color disappears.

  • Work-up: Cool the reaction mixture to room temperature and filter off the manganese dioxide. Acidify the filtrate with concentrated H₂SO₄ to pH 1-2, which will precipitate the crude 4-bromo-2-fluorobenzoic acid. Filter the solid, wash with cold water, and dry under vacuum.

  • Esterification: Suspend the crude 4-bromo-2-fluorobenzoic acid in anhydrous methanol. Add concentrated sulfuric acid (0.1 eq) catalytically. Reflux the mixture for 8-12 hours.

  • Purification: After cooling, remove the methanol under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give methyl 2-fluoro-4-bromobenzoate, which can be further purified by column chromatography.

This protocol details the iodination of 1-methylpyrazole, a readily available starting material.

Materials:

  • 1-Methylpyrazole

  • Iodine (I₂)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Sodium hydroxide (NaOH), 1 M aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-methylpyrazole (1.0 eq) and iodine (1.1 eq) in a suitable solvent like water or acetic acid.[2]

  • Iodination: Heat the mixture to 70-80 °C. Slowly add 30% hydrogen peroxide (1.2 eq) dropwise over 1-2 hours.[2] The reaction is exothermic, so control the addition rate to maintain the temperature. Stir for an additional 2-3 hours at the same temperature.

  • Work-up: Cool the reaction mixture to room temperature. Quench the excess iodine by adding 10% sodium thiosulfate solution until the brown color disappears.

  • Extraction and Purification: Neutralize the mixture with 1 M sodium hydroxide solution to a pH of 7-8. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 1-methyl-4-iodo-1H-pyrazole as a solid.[2]

This protocol describes the conversion of the iodo-pyrazole to the corresponding boronic acid ester, a key component for the Suzuki-Miyaura coupling.

Materials:

  • 1-Methyl-4-iodo-1H-pyrazole

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane, anhydrous

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-methyl-4-iodo-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Reaction: Add anhydrous 1,4-dioxane and degas the mixture. Heat the reaction to 80-90 °C and stir for 12-16 hours.

  • Work-up and Purification: Cool the mixture to room temperature and filter through a pad of Celite. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-methyl-1H-pyrazole-4-boronic acid pinacol ester.

Suzuki-Miyaura Cross-Coupling

This is the final coupling step to generate the target molecule.

Materials:

  • Methyl 2-fluoro-4-bromobenzoate

  • 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃), 2 M aqueous solution

  • 1,4-Dioxane

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1 M

Procedure:

  • Coupling Reaction: In a Schlenk flask under an inert atmosphere, combine methyl 2-fluoro-4-bromobenzoate (1.0 eq), 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add 1,4-dioxane and the 2 M aqueous sodium carbonate solution. Degas the mixture thoroughly.

  • Heat the reaction to 90-100 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude ester by column chromatography.

  • Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add lithium hydroxide (2.0-3.0 eq) and stir at room temperature for 4-6 hours.

  • Final Product Isolation: Remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with ethyl acetate to remove any non-polar impurities. Acidify the aqueous layer with 1 M HCl to pH 2-3 to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid.

Library Development: Synthesis of Analogs

The presented synthetic route is amenable to the creation of a diverse library of analogs by varying the starting materials for the two key intermediates.

Table 1: Proposed Analogs and Corresponding Starting Materials

Analog PositionModificationBenzoic Acid Starting MaterialPyrazole Starting Material
Benzoic Acid5-Chloro4-Bromo-2-fluoro-5-chlorotoluene1-Methylpyrazole
Benzoic Acid5-Methoxy4-Bromo-2-fluoro-5-methoxytoluene1-Methylpyrazole
Benzoic Acid6-Fluoro3,4-Difluorobromobenzene1-Methylpyrazole
Pyrazole1-Ethyl1-Ethylpyrazole4-Bromo-2-fluorotoluene
Pyrazole1-Isopropyl1-Isopropylpyrazole4-Bromo-2-fluorotoluene
Pyrazole3-Methyl3-Methylpyrazole4-Bromo-2-fluorotoluene

Characterization and Data Analysis

The identity and purity of all synthesized compounds should be confirmed using standard analytical techniques.

G cluster_0 Characterization Techniques A Synthesized Analog B Purification (Column Chromatography, Recrystallization) A->B C Structural Characterization B->C D Purity Assessment B->D NMR ¹H NMR, ¹³C NMR, ¹⁹F NMR C->NMR MS Mass Spectrometry (LC-MS, HRMS) C->MS HPLC High-Performance Liquid Chromatography D->HPLC

Figure 2: Workflow for purification and characterization of synthesized analogs.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the fluorinated analogs.[7][8][9]

  • Mass Spectrometry (MS): LC-MS can be used to monitor reaction progress and confirm the molecular weight of the products. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.[8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds.

Table 2: Expected Analytical Data for 2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic Acid

TechniqueExpected Observations
¹H NMR Aromatic protons on both rings, a singlet for the pyrazole C-H proton, a singlet for the N-methyl group, and a broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for all unique carbon atoms, including the carbonyl carbon and carbons attached to fluorine (showing C-F coupling).
¹⁹F NMR A singlet or multiplet corresponding to the fluorine atom on the benzoic acid ring.
HRMS (ESI) Calculated m/z for [M+H]⁺ or [M-H]⁻ should match the observed value within a narrow tolerance (e.g., ± 5 ppm).
HPLC A single major peak indicating high purity (>95%).

Conclusion and Future Directions

The protocols outlined in this guide provide a robust and versatile platform for the synthesis of a wide range of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid analogs. The convergent strategy based on the Suzuki-Miyaura coupling allows for the efficient generation of compound libraries necessary for thorough SAR exploration. The successful synthesis and characterization of these analogs will enable the identification of promising new drug candidates and provide valuable insights into the chemical features required for desired biological activity. Future work could explore alternative cross-coupling reactions, such as the Stille coupling, or the development of novel synthetic routes to further expand the accessible chemical space.[1][10][11]

References

  • Ahmad, S., et al. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry. 2018;81:366-373. Available at: [Link]

  • Li, J-H., et al. Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. RSC Advances. 2016;6(82):78933-78939. Available at: [Link]

  • Kirsch, G., et al. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Angewandte Chemie International Edition. 2003;42(11):1285-1289. Available at: [Link]

  • Rasool, N., et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. 2021;26(16):4996. Available at: [Link]

  • Bandaru, S., et al. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Pharmaceutics. 2023;15(4):1299. Available at: [Link]

  • Onodera, G., et al. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. Synthesis. 2013;45(19):2751-2760. Available at: [Link]

  • Google Patents. Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester. CN103755584A.
  • Google Patents. Synthesis method of 1-methyl-4-iodopyrazole. CN111205226A.
  • Organic Chemistry Portal. Stille Coupling. Available at: [Link]

  • Chen, X., et al. Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. 2000;2(18):2825-2827. Available at: [Link]

  • ResearchGate. Synthesis of 4-iodopyrazoles: A Brief Review. Available at: [Link]

  • ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available at: [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. 2021;26(21):6436. Available at: [Link]

  • Chemistry LibreTexts. Stille Coupling. Available at: [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. 2008;73(19):7602-7607. Available at: [Link]

  • Wikipedia. Stille reaction. Available at: [Link]

  • Google Patents. Synthesis method of pyrazole-4-boronic acid pinacol ester. CN110698506A.
  • Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. 2017;2017(5):161-177. Available at: [Link]

  • Indian Academy of Sciences. Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. Journal of Chemical Sciences. 2020;132(1):64. Available at: [Link]

  • NIH. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. 2021;26(11):3185. Available at: [Link]

  • NIH. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules. 2023;28(20):7108. Available at: [Link]

Sources

Method

Scale-up synthesis of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

Application Note & Protocol Topic: A Robust and Scalable Synthesis of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid Audience: Researchers, scientists, and drug development professionals. Abstract This document provid...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Robust and Scalable Synthesis of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid, a key building block in pharmaceutical research. The presented synthetic strategy is designed for robustness, scalability, and efficiency, prioritizing commercially available starting materials and well-established, high-yielding chemical transformations. The core of the synthesis is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method renowned for its reliability and functional group tolerance.[1][2] This guide details a three-step sequence: (1) protection of the carboxylic acid of 2-fluoro-4-bromobenzoic acid via esterification, (2) the pivotal Suzuki-Miyaura coupling to form the C-C bond, and (3) final deprotection via saponification to yield the target acid. Each protocol is accompanied by expert insights into the rationale behind procedural choices, in-process controls, safety considerations, and characterization data to ensure a self-validating and reproducible process.

Introduction and Synthetic Strategy

The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents.[3] Consequently, robust methods for synthesizing complex pyrazole-containing molecules are of high value. 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is a critical intermediate for various active pharmaceutical ingredients (APIs). This guide details a scalable synthesis from readily available commercial precursors: 4-bromo-2-fluorobenzoic acid[4][5] and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.[6]

The chosen retrosynthetic approach hinges on a Suzuki-Miyaura cross-coupling reaction. This strategy is superior for scale-up due to the high stability and low toxicity of the organoboron reagents compared to alternatives like organostannanes (Stille coupling) or organozincs (Negishi coupling). The use of a boronic acid pinacol ester, in particular, offers enhanced stability and ease of handling, which is critical for reproducible outcomes in a production environment.[3][7]

The forward synthesis is outlined in the diagram below. The initial protection of the carboxylic acid as a methyl ester is a critical step to prevent interference with the organometallic chemistry of the subsequent coupling reaction. The final hydrolysis step is a straightforward and high-yielding saponification.

Synthetic_Pathway A 4-Bromo-2-fluorobenzoic acid B Methyl 4-bromo-2-fluorobenzoate (Intermediate 1) A->B Step 1: Esterification (H₂SO₄, MeOH) C Methyl 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoate (Intermediate 2) B->C Step 2: Suzuki Coupling (Pd Catalyst, Base) D 2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid (Final Product) C->D Step 3: Saponification (NaOH, then H⁺)

Caption: Overall three-step synthetic pathway.

Detailed Experimental Protocols

Part A: Synthesis of Methyl 4-bromo-2-fluorobenzoate (Intermediate 1)

Rationale: Fischer esterification is a classic, acid-catalyzed reaction that is both cost-effective and efficient for large-scale production.[8] Using methanol as both the reagent and solvent, driven by a catalytic amount of sulfuric acid, ensures high conversion. The reaction is reversible, but using a large excess of methanol pushes the equilibrium towards the product.[9]

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles Equivalents
4-Bromo-2-fluorobenzoic acid 219.01 1.00 kg 4.57 1.0
Methanol (MeOH) 32.04 5.0 L 123.5 27.0

| Sulfuric Acid (H₂SO₄, 98%) | 98.08 | 45 mL | 0.83 | 0.18 |

Protocol:

  • Reactor Setup: Charge a 10 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with 4-bromo-2-fluorobenzoic acid (1.00 kg).

  • Reagent Addition: Add methanol (5.0 L). Begin stirring to form a slurry.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (45 mL) to the stirring mixture. An exotherm will be observed; ensure the temperature does not exceed 40°C.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 12-16 hours.

  • In-Process Control (IPC): Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes) or HPLC until the starting material is consumed (<1% remaining).

  • Work-up & Isolation: a. Cool the reaction mixture to room temperature. b. Reduce the volume of methanol to ~1.5 L under reduced pressure. c. Slowly pour the concentrated mixture into 10 L of ice-cold water with vigorous stirring. d. Add a saturated solution of sodium bicarbonate (NaHCO₃) portion-wise until the pH of the aqueous layer is neutral (pH ~7). e. Extract the aqueous mixture with ethyl acetate (2 x 2 L). f. Combine the organic layers, wash with brine (1 x 2 L), and dry over anhydrous sodium sulfate (Na₂SO₄). g. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the product as an oil or low-melting solid.

  • Expected Outcome: Yield: 1.02 - 1.06 kg (96-99%); Purity (by HPLC): >98%.

Part B: Synthesis of Methyl 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoate (Intermediate 2)

Rationale: The Suzuki-Miyaura coupling is the cornerstone of this synthesis.[2] The choice of PdCl₂(dppf) as a catalyst is based on its high efficiency and stability for coupling aryl halides with heteroaryl boronic esters. Sodium carbonate is a cost-effective and moderately strong base sufficient to facilitate the crucial transmetalation step.[10] A biphasic solvent system of 1,4-dioxane and water is effective for dissolving both the organic substrates and the inorganic base. Rigorous degassing is paramount to prevent the oxidation and deactivation of the Pd(0) active catalyst.

Suzuki_Workflow cluster_Prep Reactor Preparation cluster_Reaction Reaction Execution cluster_Workup Work-up & Isolation A Charge Reactor with Intermediates & Base B Add Solvents (Dioxane/Water) A->B C Degas System (N₂ Purge / Vacuum Cycles x3) B->C D Add Pd Catalyst under N₂ blanket C->D E Heat to 85-90°C D->E F Monitor by HPLC (10-14 h) E->F G Cool to RT F->G H Filter through Celite G->H I Phase Separation H->I J Aqueous Extraction I->J K Crystallization/Purification J->K

Caption: Experimental workflow for the Suzuki-Miyaura coupling step.

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles Equivalents
Methyl 4-bromo-2-fluorobenzoate (Int. 1) 233.04 1.00 kg 4.29 1.0
1-Methyl-4-(pyrazol-4-yl)boronic acid pinacol ester 208.07 0.98 kg 4.72 1.1
PdCl₂(dppf)·CH₂Cl₂ 816.64 70 g 0.086 0.02
Sodium Carbonate (Na₂CO₃) 105.99 1.36 kg 12.83 3.0
1,4-Dioxane 88.11 8.0 L - -

| Water (deionized, degassed) | 18.02 | 2.0 L | - | - |

Protocol:

  • Reactor Setup & Inerting: To a 20 L reactor, add Intermediate 1 (1.00 kg), the pyrazole boronic ester (0.98 kg), and sodium carbonate (1.36 kg). Seal the reactor and purge with nitrogen for at least 30 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (8.0 L) and degassed water (2.0 L).

  • Degassing: Subject the stirred mixture to three cycles of vacuum followed by nitrogen backfill to ensure a completely inert atmosphere.

  • Catalyst Addition: Under a positive pressure of nitrogen, add the PdCl₂(dppf) catalyst (70 g).

  • Reaction: Heat the reaction mixture to 85-90°C and maintain for 10-14 hours.

  • IPC: Monitor for the disappearance of Intermediate 1 by HPLC.

  • Work-up & Isolation: a. Cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate (5 L) and water (5 L). c. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethyl acetate (1 L). d. Transfer the filtrate to a separatory funnel and separate the layers. e. Extract the aqueous layer with ethyl acetate (2 x 2 L). f. Combine all organic layers, wash with brine (2 L), and dry over anhydrous magnesium sulfate (MgSO₄). g. Filter and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude material can often be purified by recrystallization from a suitable solvent system like isopropanol/heptane or by slurry in methyl tert-butyl ether (MTBE) to afford the pure product.

  • Expected Outcome: Yield: 0.95 - 1.02 kg (85-92%); Purity (by HPLC): >99%.

Part C: Synthesis of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid (Final Product)

Rationale: Saponification, or the base-mediated hydrolysis of an ester, is an effectively irreversible process, driving the reaction to completion.[11] The use of aqueous sodium hydroxide is a standard, robust method.[12] The final product is isolated by precipitation upon acidification. It is critical to adjust the pH well into the acidic range (pH 2-3) to ensure complete protonation of the carboxylate salt, maximizing the isolated yield of the neutral carboxylic acid.

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles Equivalents
Methyl 2-fluoro-4-(pyrazol-4-yl)benzoate (Int. 2) 248.24 1.00 kg 4.03 1.0
Sodium Hydroxide (NaOH) 40.00 0.32 kg 8.06 2.0
Tetrahydrofuran (THF) 72.11 4.0 L - -
Water 18.02 4.0 L - -

| Hydrochloric Acid (HCl, 6M) | 36.46 | ~1.5 L | - | - |

Protocol:

  • Reactor Setup: Charge a 20 L reactor with Intermediate 2 (1.00 kg).

  • Reagent Addition: Add THF (4.0 L) and a solution of sodium hydroxide (0.32 kg) in water (4.0 L).

  • Reaction: Heat the mixture to 50-60°C and stir for 2-4 hours.

  • IPC: Monitor the reaction by HPLC until Intermediate 2 is completely consumed.

  • Work-up & Isolation: a. Cool the reaction mixture to room temperature. b. Remove the THF under reduced pressure. c. Dilute the remaining aqueous solution with water (5 L). d. Wash the aqueous solution with MTBE (2 x 2 L) to remove any non-polar impurities. e. Cool the aqueous layer to 0-5°C using an ice bath. f. Slowly and with vigorous stirring, add 6M HCl to acidify the mixture to pH 2-3. A thick precipitate will form. g. Stir the resulting slurry at 0-5°C for 1-2 hours to ensure complete precipitation. h. Isolate the solid product by filtration. i. Wash the filter cake with cold deionized water (2 x 2 L).

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.

  • Expected Outcome: Yield: 0.90 - 0.93 kg (95-98%); Purity (by HPLC): >99.5%.

Characterization and Quality Control

The identity and purity of the final product and intermediates should be confirmed using standard analytical techniques.

CompoundTechniqueExpected Results
Intermediate 1 ¹H NMR, LC-MSConsistent with the structure of Methyl 4-bromo-2-fluorobenzoate.
Intermediate 2 ¹H NMR, LC-MSConsistent with the structure of Methyl 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoate.
Final Product ¹H NMR, ¹³C NMRSpectra consistent with the target structure.
LC-MS[M+H]⁺ = 235.08
HPLCPurity > 99.5%
Melting PointConsistent with reference value.

Process Safety Assessment

  • Esterification: Sulfuric acid is highly corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield. The reaction involves flammable methanol; perform in a well-ventilated area away from ignition sources.

  • Suzuki Coupling: Palladium catalysts are toxic and flammable. Handle in a fume hood. 1,4-Dioxane is a flammable solvent and a suspected carcinogen. Ensure the reactor is properly sealed and vented. The reaction can be exothermic upon catalyst addition; maintain careful temperature control.

  • Saponification: Sodium hydroxide is caustic and can cause severe burns. The acidification step with HCl is highly exothermic and releases heat; perform slowly with efficient cooling.

References

  • Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Involving Pyrazole Boronic Esters.
  • NINGBO INNO PHARMCHEM CO., LTD. The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis.
  • ChemicalBook. 4-BroMo-1-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole synthesis.
  • Organic Chemistry Portal. Ester to Acid - Common Conditions.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • ChemicalBook. 4-Bromo-2-fluorobenzoic acid synthesis.
  • ResearchGate. (a) Representative Suzuki coupling reaction and hydrolysis products for....
  • FAQ-Crystals. (2023). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?.
  • Chemguide. hydrolysis of esters.
  • Master Organic Chemistry. (2022).
  • ResearchGate. (2014). What is a simple way to convert an ester into carboxylic acid?.
  • Tokyo Chemical Industry Co., Ltd. 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole.
  • ChemicalBook. 1-Methyl-4-pyrazole boronic acid pinacol ester synthesis.
  • PubChem. 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
  • ChemScene. 2-Fluoro-4-bromobenzoic acid.
  • Google Patents. Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester.
  • Sigma-Aldrich. 4-Bromo-2-fluorobenzoic acid 97%.
  • National Institutes of Health.
  • Wikipedia. Suzuki reaction.

Sources

Application

Application Notes and Protocols for the Antibacterial Research of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Novel Antibacterial Scaffolds The rise of multidrug-resistant bacteria presents a formidable challenge to global health. Pa...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antibacterial Scaffolds

The rise of multidrug-resistant bacteria presents a formidable challenge to global health. Pathogens within the ESKAPE group ( Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are particularly notorious for their ability to evade the current antibiotic arsenal, leading to a critical need for new therapeutic agents.[1] In this context, heterocyclic compounds have emerged as a promising area of research, with pyrazole derivatives showing significant potential.[2][3]

The pyrazole nucleus is a key feature in a number of recently approved drugs and is known to be a cornerstone of compounds with potent activity against antibiotic-resistant bacteria.[4][5] Furthermore, benzoic acid and its derivatives have a long history as antimicrobial agents, with their activity influenced by the nature and position of substituents on the benzene ring.[6][7][8] The compound 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid integrates these two pharmacophores, making it a molecule of significant interest for antibacterial drug discovery. The fluorine substitution may also enhance metabolic stability and biological activity.[9]

This document serves as a comprehensive guide for researchers investigating the antibacterial potential of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid. It provides detailed protocols for evaluating its efficacy, elucidating its mechanism of action, and assessing its preliminary safety profile.

Chemical Profile

Compound Name 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid
CAS Number Not available (Analogous structures exist)
Molecular Formula C11H9FN2O2
Molecular Weight 220.20 g/mol
Structure F

Proposed Synthesis Pathway

While a specific synthesis for this exact molecule is not detailed in the literature, a plausible route can be adapted from established methods for similar pyrazole-benzoic acid derivatives.[10][11] The following is a proposed synthetic workflow:

Synthesis_Workflow A m-Fluorotoluene B Friedel-Crafts Acylation (e.g., with trichloroacetyl chloride, AlCl3) A->B C Intermediate Ketone B->C D Hydrolysis (e.g., NaOH, then HCl) C->D E 4-Fluoro-2-methylbenzoic acid D->E F Bromination (e.g., NBS, light) E->F G 4-Fluoro-2-(bromomethyl)benzoic acid F->G I Suzuki Coupling (e.g., Pd catalyst, base) G->I H Reaction with 1-methyl-1H-pyrazole-4-boronic acid H->I J 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid I->J

Caption: Proposed synthesis workflow for 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid.

Application I: Antibacterial Susceptibility Testing

The initial step in evaluating a new compound is to determine its spectrum of activity and potency against a panel of clinically relevant bacteria.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of the test compound that inhibits visible bacterial growth.

Materials:

  • 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus ATCC 29213, MRSA ATCC 33591, E. coli ATCC 25922, P. aeruginosa ATCC 27853)

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Spectrophotometer or microplate reader

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.

  • Bacterial Inoculum Preparation: a. From a fresh agar plate, select 3-5 colonies and suspend them in sterile saline. b. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution in Microtiter Plate: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add an additional 100 µL of the stock solution to the first column, resulting in a starting concentration of 500 µg/mL (assuming a 1:20 initial dilution). c. Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last dilution column. This will create a concentration gradient (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.

  • Controls:

    • Positive Control: A row with a standard antibiotic.

    • Growth Control: Wells with only CAMHB and bacteria (no compound).

    • Sterility Control: Wells with only CAMHB.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound where no visible growth is observed. This can be assessed visually or by measuring absorbance at 600 nm.

Expected Data and Interpretation

Based on studies of analogous pyrazole-benzoic acid compounds, it is plausible that 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid will exhibit potent activity, particularly against Gram-positive bacteria.[1][9]

Table 1: Example MIC Data

Bacterial StrainCompound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Vancomycin MIC (µg/mL)
S. aureus ATCC 2921310.51
MRSA ATCC 335912>321
E. faecalis VRE4>32>32
E. coli ATCC 25922320.015N/A
P. aeruginosa ATCC 27853>640.25N/A

Interpretation: The hypothetical data suggests strong activity against Gram-positive cocci, including resistant strains, and moderate to weak activity against Gram-negative bacilli. This aligns with findings for similar pyrazole derivatives.[1]

Application II: Mechanism of Action Studies

Identifying the cellular target is a critical step in drug development. For pyrazole derivatives, DNA gyrase and fatty acid biosynthesis are known targets.[4][12]

Protocol 2: DNA Gyrase Inhibition Assay

Objective: To determine if the compound inhibits the supercoiling activity of bacterial DNA gyrase.

Materials:

  • DNA Gyrase Supercoiling Assay Kit (commercially available)

  • Test compound

  • Positive control (e.g., Novobiocin)

  • Agarose gel electrophoresis system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA substrate, DNA gyrase enzyme, and varying concentrations of the test compound.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Termination: Stop the reaction by adding a stop buffer/loading dye.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis until the supercoiled and relaxed DNA forms are separated.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.

Interpretation: Inhibition of DNA gyrase will result in a decrease in the supercoiled DNA band and an increase in the relaxed DNA band with increasing compound concentration.

Gyrase_Assay_Workflow A Combine: - Relaxed Plasmid DNA - DNA Gyrase Enzyme - Test Compound B Incubate at 37°C A->B C Stop Reaction B->C D Agarose Gel Electrophoresis C->D E Visualize Bands (UV light) D->E F Analyze Results: Compare supercoiled vs. relaxed DNA bands E->F

Caption: Workflow for the DNA gyrase inhibition assay.

Application III: Preliminary Safety and Selectivity

A viable antibiotic candidate must be more toxic to bacteria than to human cells.

Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of the compound on the viability of a human cell line.

Materials:

  • Human cell line (e.g., HEK293 or HepG2)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • Test compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

Procedure:

  • Cell Seeding: Seed the 96-well plates with cells at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubation: Incubate for 24-48 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (the concentration that inhibits 50% of cell viability) can be determined.

Table 2: Example Cytotoxicity and Selectivity Data

ParameterValue
MIC against MRSA2 µg/mL
IC₅₀ against HEK293 cells>128 µg/mL
Selectivity Index (IC₅₀/MIC) >64

Interpretation: A high selectivity index (>10) is desirable, indicating that the compound is significantly more toxic to bacteria than to mammalian cells. The hypothetical data suggests a favorable preliminary safety profile.

Conclusion

2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid represents a promising scaffold for the development of new antibacterial agents. Its design incorporates moieties with known antimicrobial properties, and analogies to published compounds suggest a strong potential for activity against challenging Gram-positive pathogens.[1][4] The protocols outlined in this document provide a systematic framework for the comprehensive evaluation of this and similar molecules, from initial screening to preliminary mechanism of action and safety assessment. Further studies, including in vivo efficacy models and advanced mechanism of action elucidation, will be necessary to fully characterize its therapeutic potential.

References

  • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC - NIH. (2021-06-19).
  • Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (2022-01-20).
  • Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica - PubMed.
  • Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity | CoLab.
  • Antimicrobial activity of phenol and benzoic acid derivatives | Request PDF - ResearchGate.
  • Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives.
  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2020-06-01).
  • Pyrazole derivatives 2-9 preliminary antibacterial activity versus Gram positive and negative bacteria. - ResearchGate.
  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives.
  • Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed.
  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors.
  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed Central.
  • Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAnMA2NpF_aSHzmtCbYF_A2_mlC2l2gmgjUuh4o2CgKusPKSBrlZzG-4eKRujm48bsiU1mGXFyp_JAzUQW6raxUY8Zft8rOt2_woJ20J1uR5AZ7oxr9NAR3dElVpiGCsNnZcsrG5bumpqNGA==
  • What are the synthesis and applications of 4-Fluoro-2-methylbenzoic acid? - Guidechem.
  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC - NIH. (2019-08-21).
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (2023-11-07).
  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents.
  • Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus - NIH.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic Acid

Welcome to the technical support center for the synthesis of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to undertake this synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges associated with this procedure and ultimately improve your yield and purity.

The synthesis of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction typically involves the coupling of an aryl halide with an organoboron species, catalyzed by a palladium complex. For this specific target molecule, the most logical and widely practiced approach is the coupling of 2-fluoro-4-bromobenzoic acid with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (the pinacol ester of 1-methyl-1H-pyrazol-4-yl boronic acid).

This guide is structured to address the practical issues you may encounter during this Suzuki coupling reaction, from setup to purification.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address common problems observed during the synthesis.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is one of the most frequent issues in Suzuki-Miyaura couplings. The root cause can often be traced back to one or more of the following factors: catalyst deactivation, suboptimal reaction conditions, or degradation of starting materials.

Possible Causes & Solutions:

  • Inactive Catalyst: The active form of the palladium catalyst, Pd(0), is highly sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to the oxidation and deactivation of the catalyst.

    • Solution: Ensure all solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) for at least 30 minutes prior to use. Maintain a positive pressure of inert gas throughout the reaction setup and duration.

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For coupling with an electron-deficient aryl bromide like 2-fluoro-4-bromobenzoic acid, a more electron-rich and sterically hindered phosphine ligand is often beneficial.

    • Solution: If you are using a standard ligand like triphenylphosphine (PPh₃) and observing low yields, consider switching to a more advanced Buchwald or CataCXium ligand, such as SPhos or XPhos.

  • Inefficient Base: The base is critical for the transmetalation step. The choice and quality of the base can significantly impact the reaction rate and yield.[1]

    • Solution: Ensure the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is a fine, dry powder. Clumps can lead to poor reproducibility. For challenging couplings, cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility in organic solvents.

  • Degradation of Boronic Ester: The pyrazole boronic acid pinacol ester can be susceptible to hydrolysis or protodeboronation, especially under acidic conditions or in the presence of excess water.

    • Solution: Use fresh or properly stored boronic ester. Ensure your reaction solvent is anhydrous, particularly if using ethereal solvents like dioxane or THF. While a small amount of water is often necessary to dissolve the base, excess water can be detrimental.

Q2: I am observing a significant amount of debrominated starting material (2-fluorobenzoic acid) in my crude product. How can I minimize this side reaction?

The formation of a dehalogenated (in this case, debrominated) byproduct is a common side reaction in Suzuki couplings and results from the reduction of the aryl halide.

Possible Causes & Solutions:

  • Source of Hydride: After the oxidative addition of 2-fluoro-4-bromobenzoic acid to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride source in the reaction mixture, leading to reductive elimination of 2-fluorobenzoic acid.

    • Solution:

      • Solvent Choice: Certain solvents, particularly alcohols, can act as hydride donors at elevated temperatures. If using a solvent mixture containing an alcohol, consider switching to an anhydrous aprotic solvent like dioxane, toluene, or DMF.

      • Base Choice: Some bases can promote dehalogenation. If you are using a hydroxide base, consider switching to a carbonate or phosphate base.

  • Slow Transmetalation: If the transmetalation step is slow, the intermediate Pd(II)-aryl complex has more time to undergo side reactions like dehalogenation.

    • Solution:

      • Optimize Ligand and Base: As mentioned in Q1, a more effective ligand and base can accelerate the transmetalation step.

      • Boronic Ester Quality: Ensure the boronic ester is of high purity and has not degraded, as this will slow down transmetalation.

Q3: My crude NMR shows the presence of a symmetrical biaryl product derived from the pyrazole boronic ester (1,1'-dimethyl-4,4'-bi-1H-pyrazole). What is this and how can I prevent it?

This byproduct is the result of homocoupling of the pyrazole boronic ester. This occurs when two molecules of the boronic ester react with each other.

Possible Causes & Solutions:

  • Presence of Oxygen: As with catalyst deactivation, the presence of oxygen can promote the homocoupling of boronic esters.

    • Solution: Rigorous exclusion of oxygen through proper degassing and maintaining an inert atmosphere is crucial.

  • Pd(II) Pre-catalyst Reduction: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species. This reduction can sometimes be accompanied by the homocoupling of the boronic ester.

    • Solution: Using a Pd(0) source directly (e.g., Pd₂(dba)₃ with a ligand) or a pre-formed Pd(0) catalyst can sometimes mitigate this issue.

  • Reaction Stoichiometry: An excess of the boronic ester can sometimes lead to increased homocoupling.

    • Solution: While a slight excess of the boronic ester (typically 1.1-1.2 equivalents) is often used to drive the reaction to completion, a large excess should be avoided.

Q4: The purification of the final product is challenging. How can I effectively isolate pure 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid?

The target molecule has both an acidic carboxylic acid group and a basic pyrazole ring, making it amphoteric. This property can be exploited for purification but can also complicate standard workup procedures.

Purification Strategy:

  • Aqueous Workup:

    • After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate.

    • Wash the organic layer with a mild acidic solution (e.g., 1M HCl). This will protonate the pyrazole nitrogen, making any unreacted pyrazole-containing starting materials and the product more water-soluble. Be cautious with the pH to avoid extensive partitioning of the product into the aqueous layer.

    • To isolate the product, you can then adjust the pH of the aqueous layer to the isoelectric point of the product, causing it to precipitate. The exact pH will need to be determined empirically but is likely to be in the range of 3-5.

  • Acid-Base Extraction:

    • Alternatively, after the initial dilution, you can perform a basic extraction (e.g., with saturated NaHCO₃ solution). The carboxylic acid will be deprotonated, and the product will move into the aqueous layer, leaving non-acidic impurities in the organic layer.

    • The aqueous layer can then be washed with an organic solvent to remove any remaining neutral impurities.

    • Finally, carefully acidify the aqueous layer with a strong acid like HCl to precipitate the product.

  • Chromatography:

    • If chromatography is necessary, silica gel can be used. However, the acidic and basic nature of the compound can lead to streaking.

    • A common mobile phase for such compounds is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), often with a small amount of acetic acid or formic acid added to suppress deprotonation of the carboxylic acid and improve the peak shape.

  • Recrystallization:

    • Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective final purification step.

Frequently Asked Questions (FAQs)

  • What is the best catalyst to use for this reaction? For this type of Suzuki coupling, palladium catalysts are the standard. While Pd(PPh₃)₄ can be effective, more modern catalysts often give better results, especially if the reaction is sluggish. Consider using a pre-catalyst like XPhos Pd G3 or SPhos Pd G2, which are known for their high activity in challenging coupling reactions.

  • Do I need to use a glovebox for this reaction? While a glovebox provides the ideal inert environment, it is not strictly necessary. The reaction can be successfully performed on the benchtop using standard Schlenk techniques to maintain an inert atmosphere. The key is to ensure all reagents and solvents are properly degassed and that the reaction vessel is kept under a positive pressure of nitrogen or argon.

  • Can I use the boronic acid instead of the pinacol ester? Yes, the corresponding boronic acid can be used. However, boronic acids are often less stable than their pinacol esters and are more prone to degradation and trimerization to form boroxines. Pinacol esters are generally preferred for their stability, ease of handling, and often lead to more reproducible results.

  • At what temperature should I run the reaction? The optimal temperature will depend on the specific catalyst, ligand, and solvent system used. A good starting point is typically in the range of 80-100 °C. If the reaction is slow, increasing the temperature may improve the rate, but be aware that higher temperatures can also lead to increased side reactions and decomposition.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for your specific setup and reagent quality.

Materials:

  • 2-Fluoro-4-bromobenzoic acid (1.0 eq)

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • SPhos (0.05 eq)

  • K₃PO₄ (3.0 eq)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 2-fluoro-4-bromobenzoic acid, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, and K₃PO₄.

  • In a separate vial, prepare the catalyst mixture by dissolving Pd₂(dba)₃ and SPhos in a small amount of 1,4-dioxane.

  • Evacuate and backfill the reaction flask with an inert gas (argon or nitrogen) three times.

  • Add the 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the reaction flask via cannula.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Proceed with one of the purification strategies outlined in Q4 of the Troubleshooting Guide.

Data Presentation

Table 1: Common Reaction Parameters and their Impact

ParameterTypical RangeImpact on YieldTroubleshooting Considerations
Catalyst Loading 1-5 mol%Lower loading may lead to incomplete reaction; higher loading increases cost.If the reaction stalls, a small addition of fresh catalyst may help.
Ligand to Pd Ratio 1:1 to 2:1Crucial for catalyst stability and activity.For phosphine ligands, a ratio of 2:1 is common.
Base Equivalents 2-3 eqInsufficient base will stall the reaction.Ensure the base is finely powdered and dry for optimal performance.
Temperature 80-110 °CHigher temperatures increase reaction rate but may also increase side reactions.Start at a moderate temperature (e.g., 90 °C) and increase if necessary.
Solvent Ratio (Organic:Water) 4:1 to 10:1Water is needed to dissolve the base, but excess water can lead to boronic ester hydrolysis.A ratio of 4:1 is a good starting point for many systems.

Visualization

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield cluster_checks Primary Checks cluster_optimization Optimization Phase Start Low Yield Observed Check_Inert Verify Inert Atmosphere (Degassing, Positive Pressure) Start->Check_Inert Initial Check Check_Reagents Assess Reagent Quality (Fresh Catalyst, Dry Base, Pure Boronic Ester) Check_Inert->Check_Reagents If Atmosphere is Good Optimize_Conditions Optimize Reaction Conditions (Ligand, Base, Solvent, Temp) Check_Reagents->Optimize_Conditions If Reagents are High Quality Success Improved Yield Optimize_Conditions->Success Systematic Screening

Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling synthesis.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. University of California, Los Angeles. Available at: [Link]

  • Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. Available at: [Link]

  • A highly efficient water-soluble and recyclable supramolecular palladium catalyst for Suzuki–Miyaura coupling in aqueous media. Royal Society of Chemistry. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

Welcome to the technical support guide for 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purifi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this molecule. The guidance is structured to address challenges from initial workup to final polishing, ensuring researchers can achieve high purity for their downstream applications.

The molecular structure, featuring a carboxylic acid, a fluorinated phenyl ring, and a pyrazole moiety, suggests that its synthesis most commonly proceeds via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[1] This synthetic route is efficient but can introduce a specific constellation of impurities that pose unique purification challenges.[2][3] This guide is designed to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: My initial workup yields a crude product with multiple spots on TLC/peaks in LC-MS. What are the most likely impurities?

A1: The impurity profile of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is almost always linked to the byproducts of the Suzuki-Miyaura coupling reaction used in its synthesis. The most common impurities include:

  • Unreacted Starting Materials: This could be a halogenated benzoic acid derivative (e.g., 4-bromo-2-fluorobenzoic acid) and the pyrazole boronic acid or its pinacol ester.

  • Homocoupling Products: The Suzuki reaction can lead to the formation of dimers of the starting materials.[2][4] You may find a pyrazole-pyrazole homocoupled byproduct (neutral) or a biphenyl dicarboxylic acid byproduct (acidic).

  • Protodeboronation/Dehalogenation Products: These are impurities where the boronic acid group or the halogen is replaced by a hydrogen atom.[2] This results in the presence of 1-methyl-1H-pyrazole or 2-fluorobenzoic acid.

  • Hydrolyzed Boronic Ester: If 1-methyl-1H-pyrazole-4-boronic acid pinacol ester is used as a starting material, it is susceptible to hydrolysis back to the boronic acid, especially during aqueous workup.[5][6]

  • Residual Palladium: The palladium catalyst can precipitate as palladium black, giving your product a gray or black tint.[2]

A summary of these potential impurities is provided in Table 1.

Q2: I'm struggling to remove a persistent impurity that co-elutes with my product in column chromatography. What is it and how can I remove it?

A2: If an impurity is difficult to separate by standard silica gel chromatography, it likely has a polarity and acidic character very similar to your target compound. A common culprit is the homocoupled biphenyl dicarboxylic acid byproduct (4,4'-difluoro-[1,1'-biphenyl]-2,2'-dicarboxylic acid).

Since both are dicarboxylic acids, their chromatographic behavior can be very similar. In this case, a multi-step purification strategy is recommended:

  • Acid-Base Extraction: First, perform a rigorous acid-base extraction to remove all neutral and basic impurities. This is a critical first step.

  • Recrystallization: This is the most powerful technique for separating molecules with minor structural differences. The subtle difference in crystal lattice energy between your product and the homocoupled impurity can be exploited for effective separation. Refer to the Optimized Recrystallization Protocol below for solvent screening guidance.

  • Alternative Chromatography: If recrystallization fails, consider reverse-phase HPLC (RP-HPLC), where separation is based on hydrophobicity. The additional pyrazole ring in your target molecule will significantly alter its hydrophobicity compared to the biphenyl impurity, often enabling a clean separation.

Q3: My recrystallization attempt resulted in a low yield or an oil. What am I doing wrong?

A3: Recrystallization failure is typically due to improper solvent selection or the presence of impurities that inhibit crystal formation. Benzoic acid derivatives are excellent candidates for recrystallization.[7][8]

  • Solvent Choice: The ideal solvent should dissolve your compound poorly at room temperature but completely at its boiling point.[9] For a molecule with both polar (carboxylic acid) and moderately nonpolar (aromatic rings) regions, solvent mixtures are often ideal. Start by screening solvents like ethanol/water, isopropanol/water, or ethyl acetate/heptane. See Table 2 for suggestions.

  • Oiling Out: If your product "oils out" instead of crystallizing, it means the solution became supersaturated at a temperature above the compound's melting point. To resolve this, add more solvent to the hot solution to decrease saturation, and ensure a slower cooling rate. Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce nucleation.[10]

  • Low Yield: A common cause of low yield is using too much solvent. Use the minimum amount of hot solvent required to fully dissolve the crude product. Also, ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation.

Q4: My final product has a gray or black color. How do I remove residual palladium?

A4: A dark color is a classic sign of palladium catalyst contamination. This can be removed through several methods:

  • Filtration through Celite: Dissolve the crude product in a suitable organic solvent (like ethyl acetate or THF). Pass the solution through a short plug of Celite in a pipette or funnel. The fine particles of palladium black will be adsorbed onto the Celite.

  • Activated Carbon Treatment: Dissolve the product in a hot solvent (ideally the one you plan to use for recrystallization). Add a small amount (1-2% by weight) of activated charcoal and keep the solution hot for 5-10 minutes. The palladium will adsorb to the charcoal. Perform a hot filtration through Celite to remove the charcoal before allowing the solution to cool for crystallization. Caution: Using too much charcoal can lead to significant product loss.

Troubleshooting and Purification Protocols

Diagram: General Purification Workflow

G cluster_0 Initial Purification cluster_1 Primary Purification cluster_2 Secondary Purification (If Needed) start Crude Reaction Mixture workup Aqueous Workup (e.g., add EtOAc, H2O) start->workup extraction Acid-Base Extraction (See Protocol 1) workup->extraction recrystallization Recrystallization (See Protocol 2) extraction->recrystallization purity_check1 Purity Check (TLC, LC-MS, mp) recrystallization->purity_check1 chromatography Column Chromatography (See Protocol 3) purity_check1->chromatography Impure final_product Pure Product purity_check1->final_product Pure purity_check2 Final Purity Check (NMR, LC-MS) chromatography->purity_check2 purity_check2->final_product Pure

Caption: Decision workflow for purifying the target compound.

Protocol 1: High-Recovery Acid-Base Extraction

This protocol is designed to separate the acidic target molecule from neutral and basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc).

  • Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M sodium carbonate (Na₂CO₃) solution. The acidic product will move to the aqueous layer as its sodium salt. Neutral impurities (e.g., pyrazole-pyrazole homocoupling product) will remain in the organic layer.

  • Separation: Separate the layers. Keep the aqueous layer and discard the organic layer (or analyze it for byproducts).

  • Back-Extraction: Wash the basic aqueous layer once more with fresh EtOAc to remove any trapped neutral impurities. Discard this organic wash.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with 1 M HCl until the pH is ~2-3. The target compound will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts.

  • Drying: Dry the solid under vacuum to obtain the purified product, which can then be further purified by recrystallization.

Diagram: Suzuki Coupling and Key Byproducts

Suzuki_Byproducts cluster_impurities Potential Byproducts SM1 2-Fluoro-4-halo-benzoic acid Catalyst Pd Catalyst + Base SM1->Catalyst SM2 1-Methyl-1H-pyrazole-4-boronic ester SM2->Catalyst Product Target Product: 2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid Catalyst->Product Impurity1 Homocoupling: Pyrazole-Pyrazole Catalyst->Impurity1 Impurity2 Homocoupling: Biphenyl Dicarboxylic Acid Catalyst->Impurity2 Impurity3 Protodeboronation: 1-Methyl-1H-pyrazole Catalyst->Impurity3

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in Pyrazole Synthesis

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic routes to pyraz...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic routes to pyrazole compounds. Here, we will address common side reactions, their mechanistic origins, and provide actionable troubleshooting strategies to optimize your experiments for higher yields and purity.

Introduction: The Ubiquity and Challenges of Pyrazole Synthesis

Pyrazoles are a cornerstone of medicinal chemistry and materials science, found in numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The Knorr pyrazole synthesis, a reaction between a 1,3-dicarbonyl compound and a hydrazine, remains one of the most fundamental and widely used methods for constructing this valuable heterocyclic core.[1][2][3][4][5][6][7] Despite its utility, this and other related synthetic methods are often plagued by side reactions that can complicate purification and significantly reduce the yield of the desired product.

This guide provides a structured approach to identifying and mitigating these common issues. By understanding the underlying chemical principles, you can make informed decisions to steer your reaction toward the intended outcome.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Formation of Regioisomeric Mixtures

Q: I'm reacting an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine and obtaining a mixture of two pyrazole isomers. How can I control the regioselectivity?

A: This is the most common side reaction in the Knorr pyrazole synthesis and related methods.[1][8][9][10] The formation of two regioisomers occurs because the substituted hydrazine can attack either of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound.[3][8] The ratio of these isomers is influenced by a delicate balance of electronic effects, steric hindrance, and reaction conditions.[1][8]

Mechanistic Insight: The initial nucleophilic attack of the hydrazine on one of the carbonyls is often the regiochemistry-determining step. The relative electrophilicity of the two carbonyl carbons and the steric bulk of both reactants play a crucial role.[8] Subsequent cyclization and dehydration then lead to the pyrazole products.[1]

Troubleshooting Protocol:

  • Solvent Optimization: The polarity and nature of the solvent can dramatically influence regioselectivity.

    • Standard Approach: Protic solvents like ethanol are common but often yield mixtures.[5]

    • Expert Recommendation: Aprotic dipolar solvents (e.g., DMF, DMAc, DMSO) or fluorinated alcohols (e.g., TFE, HFIP) can significantly enhance the formation of a single isomer.[9][11] For instance, reactions in N,N-dimethylacetamide at room temperature have shown high regioselectivity.[4][5]

  • pH Control: The acidity or basicity of the reaction medium is a powerful tool for controlling the outcome.

    • Acidic Conditions: Catalytic amounts of acid (e.g., acetic acid) are often used and can favor one regioisomer by altering the nucleophilicity of the hydrazine nitrogens.[8][12][13]

    • Neutral/Basic Conditions: In some systems, neutral or basic conditions may favor the alternative regioisomer.[8]

  • Temperature Adjustment: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

  • Structural Modification of Reactants:

    • Electronic Bias: Introducing a strong electron-withdrawing group (e.g., -CF₃) on the 1,3-dicarbonyl can make the adjacent carbonyl more electrophilic, directing the initial attack.[8]

    • Steric Bias: Incorporating a bulky substituent on either the dicarbonyl or the hydrazine can sterically hinder attack at the more crowded carbonyl group.[8]

Parameter Condition A (Non-selective) Condition B (Selective) Rationale
Solvent EthanolN,N-Dimethylacetamide (DMAc)Polar aprotic solvents can better solvate intermediates and influence the transition state energies, favoring one pathway.[5][11]
Catalyst None or minimal acidControlled addition of acid (e.g., acetic acid)pH can alter the nucleophilicity of the hydrazine nitrogens, directing the initial attack.[8]
Temperature RefluxRoom TemperatureLower temperatures can increase selectivity by favoring the product of the lower energy transition state.

Workflow for Optimizing Regioselectivity:

Caption: A logical workflow for troubleshooting and optimizing the regioselectivity of pyrazole synthesis.

Issue 2: Incomplete Reaction or Low Yield

Q: My pyrazole synthesis is sluggish, and the yield is disappointingly low. What factors should I investigate?

A: Low conversion rates can stem from several issues, including suboptimal reaction conditions, the purity of starting materials, or steric hindrance. [11]

Troubleshooting Protocol:

  • Purity of Starting Materials: Impurities in either the 1,3-dicarbonyl or the hydrazine can introduce side reactions or inhibit the primary reaction pathway.[11]

    • Action: Ensure the purity of your starting materials (>98%) using techniques like NMR or HPLC. Source reagents from reputable suppliers.[11]

  • Reaction Conditions Optimization:

    • pH: The Knorr synthesis is generally acid-catalyzed.[3][7][12] The initial hydrazone formation and the final cyclization/dehydration steps are often accelerated by acid.[12][13] If your reaction is slow, a few drops of glacial acetic acid can be beneficial.[6][12]

    • Temperature: While many Knorr reactions are exothermic and proceed rapidly, less reactive substrates may require heating to drive the reaction to completion.[6][12]

    • Monitoring: Use TLC or LC-MS to monitor the reaction progress and determine the optimal reaction time.

  • Steric Hindrance: Bulky substituents on either reactant can slow down the reaction rate.[11]

    • Action: If steric hindrance is suspected, you may need to increase the reaction temperature or extend the reaction time.

  • Hydrazine Reactivity: The structure of the substituted hydrazine can significantly impact its nucleophilicity and, consequently, the reaction rate.[11]

Experimental Protocol for a Standard Knorr Synthesis:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol or 1-propanol).

  • Add the hydrazine derivative (1.0-1.2 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 3 drops).

  • Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor by TLC.

  • Upon completion, cool the reaction and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[14]

Issue 3: Formation of Pyrazoline Intermediate

Q: I'm synthesizing a pyrazole from an α,β-unsaturated carbonyl compound and I'm isolating a pyrazoline instead of the fully aromatic pyrazole. How can I promote aromatization?

A: The reaction of α,β-unsaturated ketones or aldehydes with hydrazines proceeds through a pyrazoline intermediate.[5][9] The final step is an oxidation to form the aromatic pyrazole ring. If this oxidation is not efficient, the pyrazoline will be the major product.

Troubleshooting Protocol:

  • Introduce an Oxidizing Agent:

    • Common Oxidants: Mild oxidizing agents can be added to the reaction mixture to facilitate the dehydrogenation of the pyrazoline. Examples include:

      • Air (by bubbling through the reaction mixture or running the reaction open to the atmosphere)

      • Iodine (I₂)

      • Sulfur (S)

      • Manganese dioxide (MnO₂)

    • In Situ Oxidation: Some reaction conditions, particularly at higher temperatures, can promote air oxidation.

  • Solvent and Temperature:

    • Higher boiling point solvents and elevated temperatures can sometimes provide the energy needed for spontaneous aromatization, especially if a mild oxidant is present.

Reaction Pathway Visualization:

Caption: The formation of a pyrazoline intermediate and its subsequent oxidation to the pyrazole product.

Issue 4: N-Alkylation Side Reactions

Q: I am attempting a reaction on the pyrazole ring, but I'm observing N-alkylation as a side product. How can I prevent this?

A: The NH proton of the pyrazole ring is acidic (pKa ≈ 2.5), and the nitrogen is nucleophilic, making it susceptible to alkylation, especially under basic conditions.[15][16] This often leads to a mixture of N1 and N2 alkylated regioisomers, which can be challenging to separate.[17][18][19]

Troubleshooting Protocol:

  • Protecting Group Strategy:

    • Action: Protect the pyrazole nitrogen before performing subsequent reactions. Common protecting groups for pyrazoles include Boc (tert-butyloxycarbonyl), tosyl (Ts), or a simple benzyl group. These can be removed after the desired transformation.

  • Control of Basicity:

    • Action: Avoid strong bases if possible, as they will deprotonate the pyrazole nitrogen, increasing its nucleophilicity. If a base is required, use a milder, non-nucleophilic base.

  • Regioselective N-Alkylation (If Desired):

    • If N-alkylation is the goal, controlling regioselectivity is key. Steric hindrance is a primary determinant, with alkylation favoring the less sterically hindered nitrogen.[19] The choice of base and solvent is also critical for achieving high selectivity.[17][19]

Factor Influence on N-Alkylation Recommendation
Steric Hindrance Alkylation occurs at the less hindered nitrogen.[19]Use bulky substituents to direct alkylation to a specific nitrogen.
Solvent Polar aprotic solvents (DMF, DMSO) often improve selectivity.[19]Screen different solvents to find the optimal conditions.
Base The choice of base (e.g., K₂CO₃, NaH) is critical for regioselectivity.[19]Experiment with different bases to control the N1/N2 ratio.
Purification of Pyrazole Compounds

Q: My crude pyrazole product contains several byproducts. What are the best methods for purification?

A: Purification strategies for pyrazoles depend on the nature of the impurities.

  • Recrystallization: This is often the first method to try, especially for crystalline solids.

    • Solvent Systems: Common solvent systems for recrystallizing pyrazoles include ethanol/water, ethyl acetate/hexanes, or isopropanol.[14]

  • Column Chromatography: Silica gel chromatography is a standard method for separating pyrazoles from side products.

    • Deactivation of Silica: Pyrazoles are basic and can stick to acidic silica gel. To prevent this, deactivate the silica by adding a small amount of triethylamine (Et₃N) or ammonia in methanol to the slurry or the eluent.[14]

    • Alternative Stationary Phase: Neutral alumina can be a good alternative to silica gel for basic compounds.[14]

  • Acid-Base Extraction: This technique can be used to separate the basic pyrazole product from non-basic impurities.

    • Protocol: Dissolve the crude mixture in an organic solvent (e.g., dichloromethane). Extract with an aqueous acid (e.g., 1M HCl) to protonate the pyrazole and move it to the aqueous layer. Wash the organic layer to remove impurities. Basify the aqueous layer (e.g., with 1M NaOH) and extract the purified pyrazole back into an organic solvent.

  • Formation of Acid Addition Salts: Pyrazoles can be purified by forming a crystalline acid addition salt, which can then be isolated and neutralized to give the pure pyrazole.[20]

References
  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
  • Regioselectivity issues in the synthesis of substituted pyrazoles
  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014).
  • Troubleshooting low conversion rates in pyrazole synthesis. (2025). Benchchem.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • Process for the purification of pyrazoles. (2013).
  • Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis. (2025). Benchchem.
  • Identifying and removing byproducts in pyrazole synthesis. (2025). Benchchem.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021).
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Review on Synthesis of pyrazole and pyrazolines. (2025).
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI.
  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). IJRASET.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (n.d.). Organic Chemistry Portal.
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
  • Heller, S. T., & Natarajan, S. R. (2016). In Situ Synthesis of 1,3-Diketones and their Conversion to Pyrazoles. Organic Letters, 18(15), 3554-3557.
  • Gosselin, F., et al. (2005). A practical and regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles. Tetrahedron Letters, 46(3), 327-330.
  • Fustero, S., et al. (2011). Fluorinated alcohols as solvents in organic synthesis: influence on the regioselectivity of the Knorr reaction. The Journal of Organic Chemistry, 76(17), 7129-7135.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

Welcome to the dedicated technical support guide for 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale behind them, enabling you to make informed decisions in your experimental design.

The inherent structure of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid, possessing both a lipophilic pyrazole ring and an ionizable carboxylic acid group, suggests that its solubility will be highly dependent on the physicochemical properties of the solvent system, particularly pH. This guide will provide a systematic approach to troubleshooting and enhancing the solubility of this promising molecule.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid in aqueous buffers for my biological assay. What is the first step I should take?

Q2: I've tried adjusting the pH, but the solubility is still insufficient for my required concentration. What are my next options?

A2: If pH adjustment alone is not sufficient, the next logical step is to introduce a co-solvent. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[1] Common co-solvents used in biological assays include DMSO, ethanol, and polyethylene glycol (PEG). It is crucial to start with a small percentage of the co-solvent and incrementally increase it, as high concentrations can be toxic to cells or interfere with your assay. A systematic approach to co-solvent screening is recommended.

Q3: Can I use techniques like salt formation to improve the solubility for my in-vitro experiments?

A3: Yes, salt formation is a powerful technique to enhance the solubility of ionizable compounds.[2][3] By reacting the acidic benzoic acid group with a suitable base, you can form a more soluble salt. For laboratory-scale experiments, this can be achieved by dissolving the compound in a suitable solvent and adding a stoichiometric amount of a base like sodium hydroxide or potassium hydroxide. The resulting salt can then be isolated or used directly in solution. However, it's important to consider the potential impact of the counter-ion on your experiment.

Q4: My application requires a solid formulation. How can I improve the dissolution rate of the solid compound?

A4: For solid formulations, two primary strategies can be employed to improve the dissolution rate: particle size reduction and the use of amorphous solid dispersions.

  • Particle Size Reduction (Micronization): Reducing the particle size increases the surface area available for dissolution.[4][5][6][7] Techniques like jet milling can be used to achieve particles in the micrometer range.[4][6]

  • Amorphous Solid Dispersions (ASDs): In an ASD, the drug is dispersed in an amorphous state within a polymer matrix.[8][9][10] This high-energy amorphous form has a higher apparent solubility and faster dissolution rate compared to the stable crystalline form.[8][9]

Q5: How do I determine the solubility of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid in my specific solvent system?

A5: There are two common methods for determining solubility: kinetic and thermodynamic solubility assays.[11][12][13]

  • Kinetic Solubility: This high-throughput method is often used in early discovery and involves adding a concentrated DMSO stock of the compound to an aqueous buffer and measuring the concentration at which it precipitates.[11][12][14]

  • Thermodynamic Solubility: This "gold standard" method measures the equilibrium solubility of the solid compound in a solvent over an extended period (e.g., 24-48 hours) to ensure a saturated solution is formed.[11][12][15]

Troubleshooting Guide

This section provides a structured approach to addressing common solubility issues encountered with 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid.

Issue 1: Low Solubility in Aqueous Buffers (e.g., PBS for cell-based assays)

Root Cause: The carboxylic acid moiety is likely protonated at neutral or acidic pH, leading to poor aqueous solubility.

Troubleshooting Workflow:

A Initial Observation: Low solubility in aqueous buffer B Step 1: pH Adjustment Increase pH to > pKa (est. 3-5) e.g., use buffer at pH 7.4 A->B C Is solubility sufficient? B->C D Yes C->D Proceed with experiment E No C->E F Step 2: Co-solvent Addition Titrate with DMSO, Ethanol, or PEG 400 (start with 0.1-1% v/v) E->F G Is solubility sufficient? F->G H Yes G->H Proceed, check for co-solvent effects I No G->I J Step 3: Salt Formation Prepare Na+ or K+ salt I->J K Is solubility sufficient? J->K L Yes K->L Proceed, check for counter-ion effects M No K->M N Consider advanced formulation strategies (e.g., cyclodextrins, lipid-based systems) M->N

Caption: Troubleshooting workflow for aqueous solubility.

Issue 2: Poor Dissolution of Solid Compound for Oral Formulation Development

Root Cause: The compound may exist in a stable, low-solubility crystalline form with a large particle size.

Troubleshooting Workflow:

A Initial Observation: Poor dissolution of solid compound B Step 1: Particle Size Reduction Micronize the compound using techniques like jet milling A->B C Is dissolution rate adequate? B->C D Yes C->D Proceed with formulation E No C->E F Step 2: Create Amorphous Solid Dispersion (ASD) Co-precipitate or spray-dry with a suitable polymer E->F G Is dissolution rate adequate? F->G H Yes G->H Proceed with formulation I No G->I J Step 3: Salt Formation Prepare a stable, more soluble salt form I->J K Is dissolution rate adequate? J->K L Yes K->L Proceed with formulation M No K->M N Explore lipid-based formulations M->N

Caption: Troubleshooting workflow for solid dissolution.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

Objective: To determine the aqueous solubility of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid at different pH values.

Materials:

  • 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

  • Phosphate buffered saline (PBS) at pH 5.0, 6.0, 7.0, and 8.0

  • HPLC-grade water and acetonitrile

  • Microcentrifuge tubes

  • Orbital shaker

  • HPLC with UV detector

Procedure:

  • Add an excess amount of the solid compound to microcentrifuge tubes containing 1 mL of each pH buffer.

  • Incubate the tubes on an orbital shaker at room temperature for 24 hours to reach equilibrium.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered supernatant with an appropriate mobile phase.

  • Analyze the concentration of the dissolved compound by a validated HPLC method.

  • Plot solubility (in µg/mL or µM) against pH.

Protocol 2: Co-solvent Solubility Enhancement Screening

Objective: To identify a suitable co-solvent and its optimal concentration to dissolve 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid.

Materials:

  • 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

  • Aqueous buffer of choice (e.g., PBS pH 7.4)

  • Co-solvents: DMSO, Ethanol, PEG 400

  • 96-well microplate

  • Plate reader with turbidity or nephelometry capabilities

Procedure:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • In a 96-well plate, perform serial dilutions of the stock solution with the chosen aqueous buffer to achieve a range of final compound concentrations and co-solvent percentages.

  • Include control wells with buffer and co-solvent only.

  • Incubate the plate at room temperature for 2 hours.

  • Measure the turbidity or light scattering in each well using a plate reader.

  • The concentration at which a significant increase in turbidity is observed represents the kinetic solubility limit for that co-solvent percentage.

Data Presentation

Table 1: Illustrative pH-Dependent Solubility of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

pHEstimated Solubility (µg/mL)
5.0< 1
6.010
7.050
7.4150
8.0> 500

Note: These are hypothetical values for illustrative purposes. Actual solubility must be determined experimentally.

Table 2: Illustrative Co-solvent Screening Results in PBS pH 7.4

Co-solvent1% (v/v) Solubility (µM)5% (v/v) Solubility (µM)10% (v/v) Solubility (µM)
DMSO200800> 2000
Ethanol1506001500
PEG 4001807501800

Note: These are hypothetical values for illustrative purposes. Actual solubility must be determined experimentally.

References

  • MeltPrep. (2020, March 19). Small-Scale Screening Technology for Amorphous Solid Dispersion Development.
  • FPS Pharma.
  • ResearchGate. Methods of Preparing Amorphous API and Amorphous Solid Dispersions.
  • Grokipedia.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Excellence in Particle Size Reduction and Drying.
  • Veranova.
  • Journal of Pharmaceutical Science and Technology.
  • PMC - NIH.
  • BioDuro. ADME Solubility Assay.
  • Slideshare. solubility enhancement and cosolvency by madhavi.
  • ORBi. COMPARISON OF DIFFERENT METHODS FOR SHAPING AMORPHOUS SOLID DISPERSIONS.
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • PMC - NIH.
  • Pharmaceutical Technology. Salt Selection in Drug Development.
  • YouTube. (2025, October 2). Polymer screening for amorphous solid dispersions (ASDs) using the Crystal16.
  • Various techniques involved in solubility enhancement: An overview.
  • Pharmaceutical Formulation and Quality. (2017, March 7).
  • Research Journal of Pharmaceutical Dosage Forms and Technology.
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
  • American Pharmaceutical Scientist. (2009, December 1). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • Matrix Scientific. 2-Fluoro-4-methyl-5-(1-phenethyl-1H-pyrazol-4-yl)benzoic acid.
  • Physical Chemistry Chemical Physics. (2020, February 10). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts.
  • IJSRP. (2021, April 11). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K)
  • MDPI.
  • CSUB.
  • Organic Process Research & Development. Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.
  • YouTube. (2015, October 4).
  • 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid.
  • PubChem. 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid.
  • AMERICAN ELEMENTS. 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid.
  • ResearchGate. (2021, April 11). (PDF) A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K)
  • Universal Biologicals. 2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid (CS-0051904).
  • PubChemLite. 2-fluoro-5-(3-methyl-1h-pyrazol-4-yl)benzoic acid.
  • ResearchGate. (2025, November 26). (PDF) Solubility of Benzoic Acid in Mixed Solvents.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Fluorinated Benzoic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of fluorinated benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of fluorinated benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during these synthetic procedures. As Senior Application Scientists, we have compiled this resource to address common challenges and help you optimize your reaction conditions for successful outcomes.

General Troubleshooting

This section addresses common issues that can arise regardless of the specific synthetic method employed.

Q1: I am observing a significantly lower yield than expected. What are the general factors I should investigate?

A1: Low yields in fluorinated benzoic acid synthesis can stem from several factors that are common across different synthetic routes. Here’s a breakdown of what to investigate:

  • Incomplete Reaction: The reaction may not have reached completion. This could be due to insufficient reaction time, incorrect temperature, or inefficient mixing. It's crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or NMR spectroscopy.[1][2]

  • Purity of Reagents: The presence of impurities, especially water, in your starting materials or solvents can be detrimental. Moisture can quench reagents, particularly in reactions involving sensitive intermediates like Grignard reagents or highly reactive fluorinating agents.[1] Ensure all reagents are of high purity and that anhydrous conditions are maintained when necessary.[3]

  • Side Product Formation: Competing side reactions can consume your starting materials, thereby reducing the yield of your desired product. The nature of these side reactions is specific to the synthetic method being used.[1][4]

  • Product Decomposition: Your desired fluorinated benzoic acid may be unstable under the reaction or workup conditions. High temperatures or strongly acidic or basic environments can sometimes lead to product degradation.[1]

Below is a general workflow for troubleshooting low yields:

start Low Product Yield reagent_purity Verify Reagent & Solvent Purity (esp. water content) start->reagent_purity reaction_conditions Review Reaction Conditions (Time, Temp, Stoichiometry) start->reaction_conditions workup Analyze Workup Procedure for Product Loss start->workup characterization Characterize Byproducts (NMR, MS) reagent_purity->characterization reaction_conditions->characterization workup->characterization conclusion Optimize Based on Findings characterization->conclusion

Caption: Troubleshooting logic for low product yield.

Q2: My purified product shows inconsistencies, such as an incorrect melting point or an impure NMR spectrum. What are the likely causes?

A2: Inconsistent product characterization data typically points to the presence of residual impurities from the reaction or workup stages. Common contaminants include:

  • Unreacted starting materials.[1]

  • Side products formed during the synthesis.[1]

  • Residual solvents from the purification process.[1]

  • Salts generated during the workup procedure.[1]

It is essential to employ rigorous purification techniques. Recrystallization is often effective for crystalline solids like benzoic acids.[5] Column chromatography can also be used for more challenging separations. Ensure your product is thoroughly dried to remove any residual solvents, which can affect analytical data.

Method-Specific Troubleshooting

The Balz-Schiemann Reaction

This classical method transforms an aromatic amine into an aryl fluoride via a diazonium tetrafluoroborate intermediate.[6][7] It is a reliable route for synthesizing compounds like 4-fluorobenzoic acid.[6][8][9]

FAQs for the Balz-Schiemann Reaction

Q3: My diazonium tetrafluoroborate salt is not precipitating, or the yield is very low. What could be the issue?

A3: The formation and precipitation of the diazonium salt are critical for this reaction's success. Here are the key parameters to check:

  • Temperature Control: The diazotization step must be performed at low temperatures, typically 0–5°C.[10] Higher temperatures can lead to the decomposition of the diazonium salt.

  • Acid Concentration: The reaction is conducted in an acidic medium. Ensure the correct concentration of hydrochloric acid and fluoroboric acid (HBF₄) is used.[10]

  • Purity of Sodium Nitrite: Use high-purity sodium nitrite and prepare the solution fresh.

Q4: The thermal decomposition of my diazonium salt is giving a low yield of the aryl fluoride. How can I optimize this step?

A4: The decomposition step can be sensitive and requires careful control.

  • Dryness of the Salt: Ensure the isolated diazonium tetrafluoroborate is completely dry before heating. The presence of moisture can lead to the formation of phenolic byproducts.

  • Heating Method: The thermal decomposition should be controlled. Gentle heating is often sufficient.[10] In some cases, decomposition in a high-boiling point solvent can provide better temperature control.

  • Alternative Counterions: While tetrafluoroborate is traditional, other counterions like hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) have been shown to improve yields for certain substrates.[6][8]

Q5: Are there safety concerns with the Balz-Schiemann reaction?

A5: Yes, diazonium salts can be explosive, especially when dry.[7][9] Always handle them with care, use appropriate personal protective equipment (PPE), and work behind a blast shield, particularly on a larger scale. The thermal decomposition can also be vigorous.[7][9]

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a leaving group on an electron-deficient aromatic ring is displaced by a nucleophilic fluoride source.

FAQs for SNAr Reactions

Q6: My SNAr fluorination is slow or incomplete. How can I improve the reaction rate?

A6: The efficiency of SNAr fluorination is highly dependent on the substrate and reaction conditions.

  • Substrate Activation: SNAr reactions require an electron-deficient aromatic ring. The presence of electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the leaving group is crucial for activating the substrate.[11]

  • Fluoride Source: The choice of fluoride source is critical. Anhydrous fluoride sources are necessary. While potassium fluoride (KF) is cost-effective, its reactivity can be enhanced by using phase-transfer catalysts or in combination with reagents like tetrabutylammonium chloride (Bu₄NCl).[12] Cesium fluoride (CsF) is more reactive but also more expensive.[2][12]

  • Solvent: Aprotic polar solvents like DMSO, DMF, or sulfolane are typically used to dissolve the fluoride salt and promote the reaction.[2][13]

  • Temperature: These reactions often require elevated temperatures, sometimes exceeding 130°C.[2][12]

Q7: I am observing the formation of non-fluorinated benzoic acid as a major byproduct. What is causing this?

A7: The formation of the corresponding non-fluorinated benzoic acid can occur through side reactions.

  • Radical Side Reactions: In some cases, radical decomposition of intermediates can lead to the formation of the non-fluorinated benzoic acid. The addition of a radical scavenger like TEMPO can help suppress these unwanted pathways.[13]

  • Reaction Conditions: The choice of solvent and temperature can significantly influence the reaction pathway. For instance, in the synthesis of 2-fluorobenzoic acids from 1-arylbenziodoxolones, the presence of a nitro group on the benziodoxole was found to suppress the formation of the non-fluorinated benzoic acid by preventing radical decomposition.[13]

Below is a diagram illustrating the decision-making process for optimizing SNAr fluorination:

Caption: Workflow for optimizing SNAr fluorination.

Electrophilic Fluorination

Electrophilic fluorination involves the use of an "F+" source to directly fluorinate an aromatic ring. This method is suitable for electron-rich arenes.[14]

FAQs for Electrophilic Fluorination

Q8: My electrophilic fluorination of a benzoic acid derivative is giving a mixture of isomers. How can I improve regioselectivity?

A8: The directing effects of both the fluorine and carboxylic acid substituents can lead to a mixture of isomers.[4]

  • Reaction Temperature: Running the reaction at lower temperatures (e.g., 0°C or below) can significantly improve selectivity.[4]

  • Controlled Addition: Add the fluorinating agent slowly and dropwise to the solution of the benzoic acid derivative with efficient stirring to maintain a low concentration of the electrophile.[4]

  • Choice of Fluorinating Agent: A variety of electrophilic fluorinating agents are available, such as N-fluoropyridinium salts, N-fluorobenzenesulfonimide (NFSI), and Selectfluor® (F-TEDA-BF₄).[14][15] Their reactivity and steric bulk differ, which can influence the regioselectivity of the reaction.

Q9: I am getting a mixture of mono- and di-fluorinated products. How can I favor mono-fluorination?

A9: Over-fluorination is a common issue when the mono-fluorinated product is as reactive or more reactive than the starting material.

  • Control Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Using slightly less than one equivalent (e.g., 0.95 eq) can help prevent over-fluorination.[3]

  • Reaction Monitoring: Closely monitor the reaction by TLC or NMR and stop it as soon as the starting material is consumed.[3]

  • Lower Temperature: Running the reaction at a lower temperature can also improve selectivity for the mono-fluorinated product.[3]

Modern Synthetic Methods

Recent advancements have introduced new strategies for the synthesis of fluorinated benzoic acids, often under milder conditions.

FAQs for Modern Methods

Q10: I am interested in decarboxylative fluorination. What are the key advantages and challenges?

A10: Decarboxylative fluorination offers a novel approach where the carboxylic acid group itself is replaced by fluorine.

  • Advantages: This method can be advantageous as it utilizes readily available benzoic acids as starting materials.[11] Recent developments using photoinduced, copper-catalyzed processes allow these reactions to proceed at lower temperatures, potentially reducing byproduct formation.[13][16][17]

  • Challenges: Traditional methods often require high temperatures (>140°C), which can limit the substrate scope and lead to side reactions.[13][17][18] Newer photoredox methods may require careful optimization of the catalyst system and light source.[11][16][18]

Summary of Common Synthetic Routes
MethodStarting MaterialKey ReagentsTypical ConditionsCommon Issues
Balz-Schiemann Aromatic AmineNaNO₂, HBF₄0-5°C for diazotization, then thermal decompositionUnstable diazonium intermediate, temperature control is critical, potential for explosion.[1][7][9]
Nucleophilic Aromatic Substitution (SNAr) Activated Aryl Halide/NitroareneKF, CsF, or other fluoride sourcesHigh temperature (>130°C), polar aprotic solventRequires electron-withdrawing groups, harsh conditions, potential for side reactions.[2][12]
Electrophilic Fluorination Electron-rich AreneSelectfluor®, NFSIOften mild conditions, various solventsRegioselectivity can be an issue, potential for over-fluorination.[3][4]
Decarboxylative Fluorination (Photoredox) Benzoic AcidCopper catalyst, light sourceMild temperaturesNewer method, may require optimization of catalyst and conditions.[11][16][18]
Experimental Protocols
Protocol 1: Synthesis of 4-Fluorobenzoic Acid via Balz-Schiemann Reaction

This protocol is a generalized representation based on established procedures.[5][8]

  • Diazotization: Dissolve ethyl p-aminobenzoate in hydrochloric acid and cool the solution to 0°C in an ice-salt bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 7°C.[5]

  • Formation of Diazonium Fluoborate: In a separate vessel, prepare a cold solution of fluoboric acid. Add the cold fluoboric acid solution to the diazonium solution while maintaining a temperature below 10°C. The p-carbethoxybenzenediazonium fluoborate will precipitate.[5]

  • Isolation and Decomposition: Filter the precipitated salt, wash it with cold water and then ether, and dry it thoroughly. Gently heat the dry salt to induce thermal decomposition, which will yield the ethyl p-fluorobenzoate.

  • Hydrolysis: Reflux the resulting ester with a solution of potassium hydroxide in aqueous ethanol to hydrolyze the ester to 4-fluorobenzoic acid.[5]

  • Purification: After cooling, acidify the solution with concentrated hydrochloric acid to precipitate the 4-fluorobenzoic acid. The crude product can be purified by recrystallization from hot water, potentially with the use of activated charcoal to remove colored impurities.[5]

Protocol 2: Nucleophilic Fluorination to Synthesize 2-fluoro-5-nitrobenzoic acid

This protocol is based on a published methodology for the synthesis of a fluorinated benzoic acid via nucleophilic aromatic substitution.[2]

  • Reaction Setup: In a dry reaction vial containing a magnetic stir bar, add the 1-aryl-5-nitrobenziodoxolone precursor (0.1 mmol) and anhydrous Cesium Fluoride (CsF) (0.3 mmol).

  • Solvent Addition: Add 1 mL of anhydrous Dimethyl Sulfoxide (DMSO) to the vial.

  • Reaction: Seal the vial and heat the reaction mixture at 120 °C for 10 minutes with vigorous stirring.

  • Workup: After cooling to room temperature, quench the reaction by adding water.

  • Isolation: Acidify the aqueous solution to precipitate the 2-fluoro-5-nitrobenzoic acid product.

  • Purification: Collect the product by filtration, wash with water, and dry to yield the final compound. The isolated yield for this specific reaction is reported to be excellent.[2]

References
  • Balz–Schiemann reaction - Wikipedia.
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI.
  • Optimizing reaction conditions for high-yield 2-Fluorobenzoic acid synthesis - Benchchem.
  • The Discovery and Development of Fluorinated Benzoic Acid Deriv
  • Electrophilic Fluorination Agents - Organofluorine / Alfa Chemistry.
  • Troubleshooting guide for the nitration of fluorin
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones - Arkivoc.
  • p-FLUOROBENZOIC ACID - Organic Syntheses Procedure.
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure.
  • Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis - Chemical Communic
  • First application of ionic liquids in electrophilic fluorination of arenes; Selectfluor™ (F-TEDA-BF4) for “green” fluorination - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Studies on the Nucleophilic Aromatic F-Fluorin
  • Fluorination Reagents, Fluorin
  • Balz–Schiemann Reaction - Science Info.
  • First application of ionic liquids in electrophilic fluorination of arenes ; Selectfluor™ (F-TEDA-BF 4 ) for “green” fluorination - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/B111725D.
  • Technical Support Center: Reactions Involving Fluorin
  • Direct decarboxylative>18>F-fluorination of benzoic acids using visible light c
  • Direct decarboxylative 18F-fluorination of benzoic acids using visible light c
  • Balz Schiemann Reaction Mechanism - BYJU'S.
  • Electrophilic fluorination of aromatic compounds with NF type reagents: Kinetic isotope effects and mechanism - ResearchG
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C
  • Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination | Journal of the American Chemical Society - ACS Public
  • Balz Schiemann Reaction Mechanism - FlexiPrep.
  • Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents.
  • Technical Support Center: Overcoming Side Reactions in Fluorin
  • Balz-Schiemann Reaction: Mechanism, Formula & Uses - Allen.
  • Video: Electrophilic Aromatic Substitution: Fluorination and Iodin
  • Strategies for arene fluorination a–d, Nucleophilic arene fluorination...
  • Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry - PubMed.
  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration | Accounts of Chemical Research - ACS Public
  • Green Chemistry - RSC Publishing.
  • Fluorine and Iodination of Benzene I Electrophilic Arom
  • 16.2: Other Aromatic Substitutions - Chemistry LibreTexts.
  • Full article: Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols - Taylor & Francis Online.
  • Direct decarboxylative 18 F-fluorination of benzoic acids using visible light c
  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous m
  • The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorin
  • Buchwald–Hartwig amin
  • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - Semantic Scholar.
  • Electrophilic Fluorination using 3 different reagents by Dr. Tanmoy Biswas. - YouTube.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Direct decarboxylative 18 F-fluorination of benzoic acids using visible light c
  • Examples for reactions leading to 18‐fluorine‐labeled compounds using benzoic acid as a building block.
  • Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides - ACS Public
  • a) Selective mono‐ and difluorination of benzoic acid derivatives...

Sources

Optimization

Degradation of pyrazole compounds during synthesis and storage

Introduction Welcome to the Technical Support Center for pyrazole compounds. Pyrazoles are a cornerstone of modern medicinal chemistry and materials science, found in numerous FDA-approved drugs and advanced agrochemical...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for pyrazole compounds. Pyrazoles are a cornerstone of modern medicinal chemistry and materials science, found in numerous FDA-approved drugs and advanced agrochemicals.[1][2][3][4] Their unique electronic and structural properties make them privileged scaffolds, but also introduce specific vulnerabilities during synthesis and storage.[5][6] This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and prevent the degradation of these valuable compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can make informed, proactive decisions in your work.

Section 1: Understanding the Fundamentals of Pyrazole Degradation

This section addresses the core chemical vulnerabilities of the pyrazole scaffold. Understanding these pathways is the first step toward prevention.

FAQ 1.1: What are the primary ways my pyrazole compound can degrade?

Pyrazole degradation is not a single process but a collection of potential pathways, primarily driven by four factors: oxidation, hydrolysis, photodecomposition, and thermal stress.[7]

  • Oxidation: The pyrazole ring itself is generally resistant to oxidation, but substituents and related structures like pyrazolines are more vulnerable.[1] The N-H group and any electron-rich side chains can be susceptible to attack by atmospheric oxygen, leading to color changes (e.g., off-white to yellow or brown) and the formation of complex byproducts.[7][8] Hydrazine moieties, if present, are particularly prone to oxidation.[7]

  • Hydrolysis: While the core pyrazole ring is relatively stable against hydrolysis, functional groups attached to it (e.g., amides, esters) can be cleaved in the presence of moisture, especially under acidic or basic conditions.[7][9]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate decomposition reactions.[7] This can lead to complex rearrangements, ring-opening, or the formation of dimers.[9][10]

  • Thermal Stress: Elevated temperatures accelerate all degradation pathways.[7] Certain substituted pyrazoles, especially those with high-energy groups like nitro or azide functionalities, have defined decomposition temperatures and can be sensitive to heat.[11][12]

FAQ 1.2: How do substituents on the pyrazole ring affect its stability?

The electronic nature of substituents dramatically influences the stability of the pyrazole ring.[13]

  • Electron-Donating Groups (EDGs): Groups like alkyl, amino, or hydroxyl groups increase the electron density of the ring. While this can be useful synthetically, it can also make the ring more susceptible to oxidation. EDGs have been shown to lower the energy barrier for proton transfer between the two ring nitrogens, potentially influencing reactivity and stability.[13][14]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (NO₂), cyano (CN), or trifluoromethyl (CF₃) decrease the ring's electron density. This generally increases stability against oxidation.[14] For instance, studies on nitro-substituted pyrazoles show that substitution on a carbon atom (e.g., 4-nitro-1H-pyrazole) results in a more thermally stable molecule than substitution on a nitrogen atom (e.g., 1-nitro-1H-pyrazole), partly due to steric hindrance and electronic effects.[11]

  • Unsubstituted N-H Group: The proton on the pyrrole-like nitrogen (N1) is acidic.[5][15] This site is a key point for intermolecular hydrogen bonding but also a potential site for unwanted reactions or catalysis of degradation pathways.[15] Masking this proton via N-alkylation or N-arylation can often enhance stability, though it may also alter biological activity.[16]

Section 2: Troubleshooting Degradation During Synthesis

Identifying and mitigating degradation in real-time during a chemical reaction is critical for achieving high yield and purity.

FAQ 2.1: My reaction mixture turned dark brown, and TLC shows multiple new spots. Is this degradation?

Yes, this is a classic sign of degradation, most likely oxidative. Pyrazoline derivatives, in particular, are known to undergo oxidation to form brownish products.[8]

Causality: The formation of color often indicates the creation of highly conjugated, polymeric, or oxidized species. In the presence of air (oxygen), reactive intermediates can form and polymerize, leading to insoluble materials and a complex product profile visible on a Thin Layer Chromatography (TLC) plate.

Troubleshooting Steps:

  • Inert Atmosphere: Immediately repeat the reaction under a rigorously inert atmosphere (Argon or Nitrogen). This is the single most effective way to prevent oxidation.

  • Degassed Solvents: Use solvents that have been thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles. Solvents can hold significant amounts of dissolved oxygen.

  • Antioxidant Additives: In some cases, adding a radical scavenger like BHT (Butylated hydroxytoluene) in catalytic amounts can inhibit oxidative pathways without interfering with the desired reaction.

Workflow: Investigating a Suspected Degradation Event

This workflow provides a logical decision tree for diagnosing and addressing potential degradation during synthesis or upon analysis of a stored sample.

G cluster_0 Observation cluster_1 Initial Analysis cluster_2 Diagnosis cluster_3 Troubleshooting Pathways cluster_4 Corrective Actions start Unexpected Result (e.g., color change, low yield, new peaks in HPLC/TLC) hplc Run HPLC-MS & NMR on crude/stored sample start->hplc compare Compare spectra to reference standard hplc->compare is_degradation Degradation Confirmed? compare->is_degradation oxidation Hypothesis: Oxidation is_degradation->oxidation Yes hydrolysis Hypothesis: Hydrolysis is_degradation->hydrolysis photo Hypothesis: Photodegradation is_degradation->photo no_degradation Impurity is likely a reaction byproduct. Re-evaluate synthesis strategy. is_degradation->no_degradation No action_ox Action: - Use inert atmosphere (Ar/N₂) - Degas solvents - Add antioxidant oxidation->action_ox action_hy Action: - Use anhydrous solvents/reagents - Control pH hydrolysis->action_hy action_ph Action: - Protect reaction from light (use foil-wrapped flask) photo->action_ph

Caption: Decision tree for troubleshooting pyrazole degradation.

Section 3: Long-Term Storage and Stability

Proper storage is non-negotiable for maintaining the purity and viability of pyrazole compounds. Degradation doesn't stop once the synthesis is complete.

FAQ 3.1: What are the ideal conditions for storing my pyrazole compound?

The ideal storage conditions are dictated by the compound's specific sensitivities. However, a universal best-practice approach involves controlling temperature, light, moisture, and atmosphere.[7]

Causality: Chemical degradation is a function of energy (heat, light) and reactants (oxygen, water). By minimizing these factors, you dramatically slow the rate of decomposition.[7]

ParameterRecommended ConditionRationale
Temperature -20°C or below (long-term); 2-8°C (short-term)Reduces the kinetic rate of all degradation reactions.[7][8]
Atmosphere Inert gas (Argon or Nitrogen) backfillPrevents oxidation, which is often a primary degradation pathway.[7][8]
Light Amber glass vial or flask wrapped in aluminum foilPrevents light-induced reactions (photodegradation).[7][8]
Moisture Tightly sealed container with a PTFE-lined cap; store in a desiccatorPrevents moisture uptake which can lead to hydrolysis.[7]
Purity Store only highly purified materialImpurities from synthesis can sometimes catalyze degradation over time.

This table summarizes generally accepted best practices for sensitive organic compounds.[7]

FAQ 3.2: I need to store my pyrazole in a solution for screening. What is the best practice?

Storing compounds in solution is generally not recommended for the long term as it can accelerate degradation.[7] If short-term storage is necessary:

  • Choose the Right Solvent: Use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF). Avoid protic solvents like methanol or ethanol unless you have data supporting stability.

  • Concentration Matters: Store at the highest feasible concentration to minimize solvent-mediated effects.

  • Follow Solid Storage Rules: Prepare the solution under an inert atmosphere, store it in an amber vial at -20°C or -80°C, and use a PTFE-lined cap.

  • Validate Stability: Always perform a stability check. Analyze a freshly prepared solution by HPLC and compare it to the same solution after a set period (e.g., 24-48 hours) under storage conditions. A decrease in the main peak area or the appearance of new peaks indicates instability.

Section 4: Analytical Protocols for Detecting Degradation

Robust analytical methods are essential for quality control. They allow you to quantify purity and identify potential degradation products.

Protocol 4.1: General Purpose RP-HPLC Method for Purity Assessment

This protocol provides a starting point for developing a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Objective: To separate the parent pyrazole compound from potential polar and non-polar degradation products.

Methodology:

  • Column: C18 column (e.g., Eclipse XDB C18, 150mm x 4.6mm, 5µm particle size).[17]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile or Methanol.[17]

  • Gradient:

    • Start with a high percentage of Mobile Phase A (e.g., 95%) to retain polar degradation products.

    • Run a linear gradient to a high percentage of Mobile Phase B (e.g., 95% over 15-20 minutes) to elute the parent compound and any non-polar impurities.

    • Hold at high organic content for several minutes to wash the column.

    • Return to initial conditions and equilibrate for 5-10 minutes before the next injection.

  • Flow Rate: 1.0 mL/min.[17]

  • Column Temperature: 25-30°C.[17]

  • Detection: UV-Vis Diode Array Detector (DAD). Monitor at multiple wavelengths (e.g., 210 nm, 254 nm, and the λₘₐₓ of the parent compound) to ensure all impurities are detected.[17][18]

  • Validation: A stability-indicating method must be able to resolve the parent peak from peaks generated during forced degradation studies (e.g., treating the sample with acid, base, peroxide, heat, and light).[19]

FAQ 4.2: What are the signs of degradation in an NMR spectrum?

Nuclear Magnetic Resonance (NMR) is a powerful tool for structural elucidation of degradation products.

  • Appearance of New Signals: The most obvious sign is the presence of new, unexpected peaks in the ¹H or ¹³C spectrum.

  • Broadening of Peaks: Protons near a degrading site, especially the N-H proton, may show significant broadening due to chemical exchange or the presence of paramagnetic species from oxidative degradation.

  • Loss of Aromaticity: If the pyrazole ring is opened or cleaved, the characteristic aromatic proton signals (typically δ 6.0-8.0 ppm) will disappear and be replaced by signals in the aliphatic or olefinic region.

  • Integral Changes: The relative integration of signals will change. For example, if a substituent is cleaved, its corresponding peaks will decrease in intensity relative to the core pyrazole signals.

  • ¹⁵N NMR: For in-depth analysis, ¹⁵N NMR can be highly informative, as the chemical shifts of the two pyrazole nitrogens are very sensitive to their chemical environment and protonation state.[12]

References

  • Title: Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole Source: Taylor & Francis Online URL: [Link]

  • Title: Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity Source: ACS Publications URL: [Link]

  • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: PMC - NIH URL: [Link]

  • Title: Advancing thermal stability through positional pyrazole isomerization: Synthesis and characterization of 2'-(1H-pyrazol-4-yl)-1H,2'H-5,5'-bistetrazole and its energetic derivatives Source: SciEngine URL: [Link]

  • Title: Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability Source: Structural Chemistry URL: [Link]

  • Title: Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles Source: PMC - NIH URL: [Link]

  • Title: How can we store Pyrazolin from chalcone and hydrazine hydrate? Source: ResearchGate URL: [Link]

  • Title: Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole | Request PDF Source: ResearchGate URL: [Link]

  • Title: Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes Source: MDPI URL: [Link]

  • Title: Energetic C-trinitromethyl-substituted pyrazoles: synthesis and characterization Source: RSC Publishing URL: [Link]

  • Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

  • Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Metabolism of pyrazole. Structure elucidation of urinary metabolites Source: PubMed URL: [Link]

  • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: ResearchGate URL: [Link]

  • Title: Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization Source: ResearchGate URL: [Link]

  • Title: Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity Source: PMC - NIH URL: [Link]

  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: MDPI URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC - NIH URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Publishing URL: [Link]

  • Title: Advances in Pyrazole as an Active Fragment for Herbicide Discovery Source: ACS Publications URL: [Link]

  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: A Comprehensive Review on Pyrazole and It's Pharmacological Properties Source: IJRASET URL: [Link]

  • Title: Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography Source: PubMed URL: [Link]

  • Title: Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives Source: JOCPR URL: [Link]

  • Title: Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review Source: PubMed URL: [Link]

  • Title: Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry Source: Academic Journals and Conferences URL: [Link]

  • Title: Determination of Pyrazole and Pyrrole Pesticides in Environmental Water Samples by Solid-Phase Extraction Using Multi-Walled Carbon Nanotubes as Adsorbent Coupled with High-Performance Liquid Chromatography Source: Journal of Chromatographic Science | Oxford Academic URL: [Link]

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: PMC - PubMed Central URL: [Link]

  • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: MDPI URL: [Link]

  • Title: Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning Source: RSC Publishing URL: [Link]

  • Title: A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity Source: International Journal of ChemTech Research URL: [Link]

  • Title: Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation Source: PubMed URL: [Link]

  • Title: Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review Source: MDPI URL: [Link]

  • Title: Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview Source: ResearchGate URL: [Link]

  • Title: Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade | Request PDF Source: ResearchGate URL: [Link]

  • Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Suzuki Coupling for Pyrazole Derivatives

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when coupling these important heterocyclic motifs. Pyrazoles are a cornerstone in medicinal chemistry, and mastering their functionalization via Suzuki coupling is a critical skill. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Understanding the Core Challenges

The Suzuki coupling of pyrazoles, while powerful, presents unique challenges. The acidic N-H proton of unprotected pyrazoles can interfere with the catalytic cycle, and the nitrogen atoms can coordinate to the palladium center, potentially deactivating the catalyst.[1][2] Furthermore, issues like protodeboronation of the boron reagent and competitive N-arylation can significantly impact reaction efficiency.[3][4] This guide will address these issues head-on, providing both mechanistic explanations and practical solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Reaction Failure & Low Conversion

Question 1: My Suzuki coupling with a bromopyrazole has failed completely or shows very low conversion. Where should I start troubleshooting?

Answer: When a Suzuki coupling with a pyrazole substrate fails, a systematic evaluation of the reaction components and conditions is essential. Here’s a prioritized checklist:

  • Inert Atmosphere Integrity: The palladium(0) active catalyst is highly sensitive to oxygen. Inadequate degassing or a poor inert atmosphere (argon or nitrogen) is a primary cause of failure. Ensure all solvents, including water, are rigorously degassed and that the reaction is maintained under a positive pressure of inert gas throughout.[5]

  • Catalyst and Ligand Choice: The selection of the palladium source and, more importantly, the ligand is critical for coupling pyrazoles.[1][3]

    • For Unprotected Pyrazoles: Standard catalysts like Pd(PPh₃)₄ often fail.[2] Bulky, electron-rich biaryl phosphine ligands such as XPhos and SPhos, often used with a Pd(II) precatalyst (e.g., XPhos Pd G2/G3), are highly effective for these challenging substrates.[3][4] These ligands promote the crucial reductive elimination step and stabilize the catalytic species.

    • Screening: If your initial choice fails, a small-scale screen of different ligands (e.g., XPhos, SPhos, RuPhos) is a logical next step.

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[6]

    • Common Choices: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are robust first choices.[3][4] K₃PO₄ is often effective in anhydrous conditions, which can be beneficial if protodeboronation is an issue.[7]

    • Solubility: Ensure the base is sufficiently soluble in your solvent system. Finely grinding the base can improve reproducibility, especially for heterogeneous mixtures.[8]

  • Solvent System: The solvent must solubilize all reactants to a reasonable extent.

    • Standard Systems: Mixtures of an organic solvent like 1,4-dioxane, toluene, or 2-MeTHF with water are common.[3][7] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

    • Solubility Issues: If your substrates have poor solubility, DMF can be a good alternative, though it can be harder to remove.[9]

Question 2: I am using an unprotected NH-pyrazole, and the reaction is sluggish. I suspect catalyst inhibition. How can I overcome this?

Answer: Catalyst inhibition by the acidic N-H group is a well-documented problem.[4] The pyrazole anion can coordinate to the Pd(II) intermediate, hindering the catalytic cycle.

Here are strategies to mitigate this:

  • Increase Catalyst/Ligand Loading: For particularly challenging substrates like 3- or 4-bromopyrazoles, increasing the catalyst loading (e.g., from 2 mol% to 5-7 mol%) and adding a slight excess of ligand relative to the palladium can improve yields.[4]

  • Use of N-Protecting Groups: While the goal is often to use unprotected heterocycles, sometimes protection is the most pragmatic solution. A Boc group can be used to protect the pyrazole nitrogen, facilitating the coupling.[10] In some cases, the Boc group can even be cleaved under the Suzuki reaction conditions, eliminating a separate deprotection step.[10]

  • Optimize the Base: A stronger base might seem intuitive, but it can exacerbate the formation of the inhibitory pyrazolate anion. Using a milder base like cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) can sometimes provide a better outcome.[3]

Side Reactions and Impurities

Question 3: I am observing a significant amount of my starting boronic acid being converted back to the corresponding arene (protodeboronation). How can I prevent this?

Answer: Protodeboronation is a major side reaction, especially with electron-deficient or unstable heteroaryl boronic acids.[3][11] It is often catalyzed by trace palladium and accelerated by heat and protic sources.

To minimize protodeboronation:

  • Use Boronic Esters: Pinacol boronic esters (Bpin) are significantly more stable towards protodeboronation than their corresponding boronic acids.[12] They are often the reagent of choice for challenging couplings.

  • Anhydrous Conditions: Water is a primary proton source. Using anhydrous solvents and a base like K₃PO₄ can suppress this side reaction.[7] A small amount of water may still be necessary to activate the base, so careful optimization is key.[8]

  • Milder Base: Strong bases can accelerate the decomposition. Switching from K₂CO₃ to a milder base like KF or Cs₂CO₃ can be effective.[5]

  • Shorter Reaction Times: If the desired coupling is reasonably fast, reducing the overall reaction time can limit the extent of boronic acid decomposition.

Question 4: My desired C-C coupled product is contaminated with a significant amount of an N-arylated pyrazole byproduct. What causes this and how can I control the selectivity?

Answer: N-arylation is a competitive reaction pathway, particularly with unprotected pyrazoles. It is essentially a Chan-Lam type coupling occurring under palladium catalysis. Controlling the selectivity between C-arylation (Suzuki) and N-arylation is a common challenge.

Strategies to favor C-C coupling:

  • Ligand Choice: Bulky ligands like XPhos not only promote the Suzuki reaction but also sterically hinder the approach to the pyrazole nitrogen, thus disfavoring N-arylation.

  • Protecting Groups: Protecting the pyrazole nitrogen is the most direct way to prevent N-arylation. An easily removable group like Boc is ideal.[10]

  • Reaction Conditions: Lower reaction temperatures and careful selection of the base can sometimes influence the selectivity, though this is often substrate-dependent and requires empirical screening.

Experimental Protocols & Data

Protocol 1: General Procedure for Suzuki Coupling of a 4-Bromopyrazole

This protocol is a robust starting point for coupling arylboronic acids with bromopyrazoles using a modern catalyst system.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 4-bromopyrazole (1.0 equiv), the arylboronic acid (1.5 equiv), and finely ground K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 15-20 minutes.

  • Reagent Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the solvent (e.g., 1,4-dioxane/H₂O 4:1, 0.2 M).

  • Degassing: Bubble argon through the reaction mixture for another 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Table 1: Recommended Starting Conditions for Pyrazole Suzuki Coupling
ParameterRecommended ConditionRationale & Key Considerations
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃ with ligand, or a precatalyst (e.g., XPhos Pd G3)Precatalysts offer better stability and reproducibility.[4]
Ligand XPhos, SPhos, or other bulky biaryl phosphinesCrucial for coupling N-H heterocycles; promotes reductive elimination.[3][4]
Base K₃PO₄, K₂CO₃, Cs₂CO₃K₃PO₄ is often effective for anhydrous conditions; K₂CO₃ is a good general choice.[3][4]
Boron Reagent Boronic Acid or Pinacol Boronic Ester (Bpin)Bpin esters offer greater stability against protodeboronation.[12]
Solvent Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂OSolvent choice depends on substrate solubility.[3][7]
Temperature 80 - 110 °CHigher temperatures can increase rate but may also promote side reactions.[4]

Visualizing the Process

The Suzuki Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting.

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (R¹-Pd(II)L₂-X) pd0->oa_complex Oxidative Addition (R¹-X) trans_complex Transmetalation Complex (R¹-Pd(II)L₂-R²) oa_complex->trans_complex Transmetalation (R²-B(OR)₂ + Base) product R¹-R² trans_complex->product Reductive Elimination center_node trans_complex->center_node center_node->pd0 reactant1 R¹-X (Halopyrazole) reactant1->oa_complex reactant2 R²-B(OR)₂ (Boronic Acid/Ester) reactant2->trans_complex

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling.

Troubleshooting Workflow

When faced with a failed reaction, this logical workflow can guide your optimization efforts.

Troubleshooting_Workflow start Low/No Conversion check_inert Verify Inert Atmosphere & Reagent Purity start->check_inert change_catalyst Screen Ligands (XPhos, SPhos, etc.) check_inert->change_catalyst No Improvement success Successful Coupling check_inert->success Improved change_base Optimize Base (K₃PO₄, Cs₂CO₃) change_catalyst->change_base No Improvement change_catalyst->success Improved change_solvent Change Solvent System (Toluene, 2-MeTHF, DMF) change_base->change_solvent No Improvement change_base->success Improved increase_temp Increase Temperature change_solvent->increase_temp No Improvement change_solvent->success Improved increase_temp->success Improved

Caption: A systematic workflow for troubleshooting failed pyrazole couplings.

References

  • MDPI. (2016). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. Retrieved from [Link]

  • MDPI. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. Molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Advances. Retrieved from [Link]

  • ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]

  • National Institutes of Health. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2021). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules. Retrieved from [Link]

  • National Institutes of Health. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki–Miyaura Cross-Coupling of N -Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit. (2022). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

  • ResearchGate. (2020). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

Sources

Optimization

Technical Support Center: HPLC Method Development for 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

Welcome to the technical support guide for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid. This document is designed for res...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance, troubleshooting, and frequently asked questions (FAQs) to ensure successful and reproducible results.

Introduction

2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is a molecule of interest in pharmaceutical development. Its structure, featuring a carboxylic acid group, a pyrazole ring, and a fluorinated benzene ring, presents specific challenges and considerations for HPLC method development. This guide will walk you through a logical, science-based approach to developing a reliable analytical method.

Physicochemical Properties

Understanding the physicochemical properties of the analyte is the foundation of successful method development.

PropertyValue/PredictionImplication for HPLC Method Development
Molecular Formula C₁₁H₉FN₂O₂Indicates the presence of chromophores suitable for UV detection.
Molecular Weight 220.20 g/mol [1]Standard for small molecule analysis.
pKa (predicted) ~4-5 (for the carboxylic acid)The ionization state will be highly dependent on the mobile phase pH. For consistent retention and good peak shape, the mobile phase pH should be controlled and kept at least 1.5-2 pH units away from the pKa.[2][3]
XlogP (predicted) 1.5-1.9[4][5]Suggests moderate hydrophobicity, making it well-suited for reversed-phase HPLC.

Frequently Asked Questions (FAQs)

Here are some common questions that arise when developing an HPLC method for this and similar compounds:

Q1: What is the best column choice to start with for this compound?

A1: A C18 column is the most versatile and common choice for a moderately polar compound like this. Opt for a high-purity silica-based C18 column to minimize secondary interactions with surface silanols, which can cause peak tailing.[6] A standard dimension of 4.6 x 150 mm with 3.5 or 5 µm particles is a good starting point.

Q2: How do I choose the optimal mobile phase pH?

A2: Since the analyte is an acidic compound, controlling the mobile phase pH is critical for achieving reproducible retention times and symmetrical peak shapes.[2][7] It is generally recommended to work at a pH that is at least 1.5 to 2 units below the pKa of the carboxylic acid group.[3] This ensures the analyte is in its neutral, protonated form, leading to better retention on a reversed-phase column and minimizing peak tailing.[2] A starting pH of 2.5 to 3.0 is advisable.

Q3: What organic modifier and buffer should I use?

A3: Acetonitrile is often a good first choice as an organic modifier due to its low viscosity and UV transparency. Methanol is a suitable alternative and can offer different selectivity.[8] For the aqueous component, a buffer is necessary to maintain a stable pH.[3] A phosphate buffer or a formic acid/ammonium formate buffer system are common choices. For LC-MS compatibility, volatile buffers like formic acid or ammonium formate are preferred.[8][9]

Q4: What detection wavelength should I use?

A4: The presence of aromatic rings and the pyrazole moiety suggests strong UV absorbance. To determine the optimal wavelength, run a UV scan of the analyte in the mobile phase using a diode array detector (DAD) or a spectrophotometer. A wavelength of maximum absorbance (λmax) will provide the highest sensitivity. If no standard is available, a starting wavelength of 254 nm is a reasonable choice, as many aromatic compounds absorb at this wavelength.

Recommended Starting HPLC Method

This section provides a detailed, step-by-step protocol for an initial HPLC method. This method serves as a robust starting point for further optimization.

Experimental Workflow

MethodDevelopmentWorkflow A Analyte Characterization (pKa, logP, UV spectra) B Initial Method Conditions (Column, Mobile Phase, Gradient) A->B C System Suitability Test (Inject Standard) B->C D Analyze Results (Peak Shape, Retention, Resolution) C->D E Optimization (Adjust pH, Gradient, Temperature) D->E Suboptimal? F Method Validation D->F Optimal? E->C

Caption: A typical workflow for HPLC method development.

Protocol
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides a good balance of efficiency, backpressure, and resolution for initial screening.
Mobile Phase A 0.1% Formic Acid in WaterSets the pH to approximately 2.7, ensuring the carboxylic acid is protonated.[8] This is also an LC-MS friendly mobile phase.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase HPLC.
Gradient 10% to 90% B over 15 minutesA broad gradient is useful for initial screening to determine the approximate elution conditions.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature improves the reproducibility of retention times.
Injection Volume 5 µLA small injection volume helps to prevent peak distortion due to solvent effects or mass overload.
Detector UV/DAD at 254 nm (or λmax)DAD allows for the collection of the full UV spectrum to confirm peak purity and identity.
Sample Preparation Dissolve in a 50:50 mixture of Acetonitrile and WaterThe sample solvent should be as close as possible to the initial mobile phase composition to ensure good peak shape.[10]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Peak Shape Problems

TroubleshootingPeakShape cluster_tailing Tailing Causes & Solutions cluster_fronting Fronting Causes & Solutions cluster_broad Broadening Causes & Solutions T Peak Shape Problem Tailing Peak Tailing T->Tailing Fronting Peak Fronting T->Fronting Broad Broad Peaks T->Broad T1 Secondary Silanol Interactions (Lower mobile phase pH) Tailing->T1 T2 Column Contamination (Flush or replace column) Tailing->T2 T3 Extra-column Volume (Check tubing length/ID) Tailing->T3 F1 Sample Overload (Dilute sample) Fronting->F1 F2 Solvent Mismatch (Match sample solvent to mobile phase) Fronting->F2 F3 Column Collapse/Void (Replace column) Fronting->F3 B1 Low Retention (Increase organic modifier strength slower) Broad->B1 B2 High Dead Volume (Optimize connections) Broad->B2 B3 Column Aging (Replace column) Broad->B3

Caption: Common HPLC peak shape issues and their potential causes.

Q: My peak is tailing. What should I do?

A: Peak tailing for an acidic compound like this is often due to secondary interactions with the stationary phase.[6][11]

  • Check Mobile Phase pH: Ensure the pH is low enough to fully protonate the carboxylic acid. A pH that is too close to the pKa can lead to a mixed population of ionized and neutral analyte, causing tailing.[3] Consider lowering the pH further (e.g., to 2.5).

  • Column Condition: The column may be contaminated or contain active silanol groups.[6] Try flushing the column with a strong solvent. If the problem persists, consider using a column with a high degree of end-capping or a newer, high-purity silica column.

  • Metal Chelation: The analyte may be chelating with trace metals in the stationary phase. Adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes help, although this is less common with modern, high-purity columns.[12]

Q: I'm observing peak fronting. What is the likely cause?

A: Peak fronting is typically caused by sample overload or issues with the sample solvent.[10][13]

  • Reduce Sample Concentration: The most common cause is injecting too much sample, which saturates the stationary phase.[10][14] Dilute your sample and reinject.

  • Sample Solvent: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile), it can cause the analyte to travel through the column too quickly at the beginning, leading to a fronting peak.[10] Prepare your sample in a solvent that is as close as possible to the initial mobile phase conditions.[10]

  • Column Issues: A void or channel in the column packing can also cause peak fronting.[10] This usually requires column replacement.

Retention Time Variability

Q: My retention times are drifting or are not reproducible. How can I fix this?

A: Retention time variability is often related to the mobile phase or the column temperature.

  • Mobile Phase Preparation: Ensure your mobile phase is prepared fresh daily and is well-mixed. If using a buffer, confirm the pH is consistent between batches.[7] Inadequate buffering can lead to pH shifts and, consequently, retention time drift for ionizable compounds.[6]

  • Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods.[13] A good rule of thumb is to flush with at least 10 column volumes.

  • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause noticeable changes in retention times.[13]

  • Pump Performance: Inconsistent flow from the pump can also cause retention time shifts. Check for leaks and ensure the pump is properly primed.

References

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Hawach Scientific. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Wiley Online Library. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification.... Retrieved from [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • PubMed. (2004, January). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Retrieved from [Link]

  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Retrieved from [Link]

  • PubChem. (n.d.). 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-fluoro-5-(1-methyl-1h-pyrazol-4-yl)benzoic acid. Retrieved from [Link]

  • YouTube. (2025, October 16). What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. Retrieved from [Link]

  • American Elements. (n.d.). 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid. Retrieved from [Link]

  • MDPI. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). T1. Poor peak shape. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-methylbenzoic acid. Retrieved from [Link]

  • ACS Publications. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved from [Link]

  • University of Pretoria. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives from Pentoxifylline. Retrieved from [Link]

  • Universal Biologicals. (n.d.). 2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid (CS-0051904). Retrieved from [Link]

  • PMC. (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-fluoro-5-(3-methyl-1h-pyrazol-4-yl)benzoic acid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of Fluorinated Aromatic Compounds

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of fluorinated aromatic compounds. This guide is designed for researchers, medicinal chemists, and materials...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of fluorinated aromatic compounds. This guide is designed for researchers, medicinal chemists, and materials scientists who encounter the unique challenges associated with crystallizing these molecules. The introduction of fluorine into an aromatic system dramatically alters its physicochemical properties, including polarity, solubility, and crystal packing forces, often complicating standard recrystallization protocols.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges and achieve high-purity crystalline materials.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during the recrystallization process in a direct question-and-answer format.

Q1: My fluorinated compound "oiled out" instead of crystallizing. What is happening and how can I fix it?

A1: "Oiling out" is one of the most common problems in recrystallization, where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystal.[3][4][5] This occurs when a supersaturated solution is cooled to a temperature that is above the melting point of the solute.[6] Fluorinated compounds are particularly prone to this for two main reasons:

  • Melting Point Depression: The presence of impurities can significantly lower the melting point of your compound.[6]

  • Solvent Choice: The boiling point of your chosen solvent may be too high, exceeding the compound's melting point.[7]

The oil phase is undesirable because it is often an excellent solvent for impurities, which then get trapped when the oil eventually solidifies, defeating the purpose of purification.[4][5]

  • Re-dissolve the Oil: Gently heat the mixture to re-dissolve the oil completely.

  • Add More "Good" Solvent: Add a small amount (1-5% of the total volume) of the hot solvent in which your compound is soluble. This slightly lowers the saturation temperature.

  • Slow Down the Cooling: This is the most critical step. Rapid cooling encourages oil formation.[8]

    • Allow the flask to cool slowly on the benchtop, insulated with a cork ring and covered with a watch glass.

    • For very stubborn cases, place the flask in a Dewar filled with warm water and allow it to cool to room temperature over several hours.[9]

  • Induce Crystallization at a Higher Temperature:

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic glass fragments can serve as nucleation sites.

    • Seeding: If you have a pure crystal of your compound, add a tiny speck to the warm solution to act as a template for crystal growth.[10]

  • Change the Solvent System: If the above steps fail, the solvent system is likely unsuitable.

    • Choose a solvent with a lower boiling point.[8]

    • Switch to a two-solvent system. Dissolve the compound in a minimum of a "good" hot solvent, then slowly add a "poor" solvent (an anti-solvent) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.[8][11]

Q2: I've cooled my solution, but no crystals have formed. What should I do?

A2: The failure of crystals to form from a clear solution typically points to one of two issues: the solution is not sufficiently saturated, or it has become supersaturated.[3]

  • Insufficient Saturation: You may have used too much solvent. The concentration of the compound is too low to crystallize even when cold.[7][12]

  • Supersaturation: The solution contains more dissolved solute than it theoretically should at that temperature, but there are no nucleation sites to initiate crystal formation.

  • Check for Saturation: If you suspect too much solvent was used, gently boil off a portion of the solvent (10-20%) under a nitrogen stream or using a rotary evaporator to increase the concentration. Allow the concentrated solution to cool again.

  • Induce Nucleation (for Supersaturated Solutions):

    • Scratching: Vigorously scratch the inner surface of the flask with a glass rod.

    • Seed Crystals: Add a seed crystal of the pure compound. This is the most effective method.[10][13]

    • Ultrasonic Bath: Placing the flask in an ultrasonic bath can sometimes provide the energy needed to induce nucleation.

  • Drastic Cooling: Once all other methods have failed, place the solution in an ice-water bath or a freezer.[14] Be aware that this rapid cooling may result in the formation of a fine powder or less pure crystals.[14]

  • Re-evaluate Solvent Choice: If crystallization still fails, the solvent may be too good. Recover the compound by removing the solvent entirely and attempt the recrystallization with a different solvent system.

Q3: My compound forms very fine needles that are difficult to filter and dry. How can I grow larger crystals?

A3: The formation of very small crystals or fine needles is a result of rapid crystallization, where many nucleation sites form simultaneously, preventing any single crystal from growing large. This is often caused by cooling the solution too quickly.[7][14] For applications like single-crystal X-ray diffraction, large, well-defined crystals are essential.

  • Reduce the Rate of Cooling: This is the most crucial factor. Slower cooling leads to fewer nucleation sites and allows more time for molecules to deposit onto the existing crystal lattice in an orderly fashion. Use the insulated cooling method described in A1.[15]

  • Reduce the Concentration: Use slightly more than the minimum amount of hot solvent required to dissolve the compound. While this will slightly decrease the overall yield, it keeps the compound in solution longer during cooling, promoting slower growth.

  • Use a Specialized Crystal Growth Technique: For the highest quality crystals, consider methods like:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a cap or parafilm with a few needle holes. Allow the solvent to evaporate over several days or weeks in an undisturbed location.[13][16]

    • Vapor Diffusion: Place a concentrated solution of your compound in a small open vial. Place this vial inside a larger sealed jar containing a more volatile "anti-solvent" (a solvent in which your compound is insoluble). The anti-solvent vapor will slowly diffuse into your compound's solution, reducing its solubility and promoting slow crystal growth.[17][18]

    • Liquid-Liquid Diffusion (Layering): Carefully layer a less dense anti-solvent on top of a more dense, concentrated solution of your compound in a narrow tube (like an NMR tube). Crystals will form slowly at the interface of the two solvents.[9][17]

Troubleshooting Recrystallization: A Flowchart

The following diagram outlines a systematic approach to troubleshooting common issues.

G start Prepare hot, saturated solution and allow to cool outcome What is the result after cooling? start->outcome good_crystals Good quality crystals form outcome->good_crystals Success oil Compound 'oils out' outcome->oil Problem no_crystals No crystals form (clear solution) outcome->no_crystals Problem powder Fine powder/tiny needles form outcome->powder Problem finish Filter, wash with cold solvent, and dry good_crystals->finish oil_action 1. Reheat to dissolve oil. 2. Add a small amount of hot solvent. 3. Cool VERY slowly (insulate). 4. Try seeding/scratching while warm. oil->oil_action oil_success Crystals form? oil_action->oil_success oil_success->finish Yes re_evaluate Re-evaluate and change solvent system oil_success->re_evaluate No no_crystals_action 1. Try scratching/seeding. 2. If ineffective, reduce solvent volume (boil off). 3. Re-cool slowly. no_crystals->no_crystals_action no_crystals_success Crystals form? no_crystals_action->no_crystals_success no_crystals_success->finish Yes no_crystals_success->re_evaluate No powder_action 1. Reheat to re-dissolve. 2. Add more hot solvent (10-20% excess). 3. Cool much more slowly. powder->powder_action powder_success Larger crystals form? powder_action->powder_success powder_success->finish Yes powder_success->re_evaluate No

Caption: A decision-making workflow for common recrystallization problems.

Frequently Asked Questions (FAQs)
Q4: How does the presence and position of fluorine on an aromatic ring affect my choice of recrystallization solvent?

A4: Fluorine's high electronegativity and the resulting carbon-fluorine (C-F) bond dipole significantly influence a molecule's properties, but in a more complex way than simple "like dissolves like" rules might suggest.[1]

  • Polarity: While the C-F bond is highly polar, the overall molecular polarity depends on the number and position of fluorine atoms. A monofluorinated benzene has a dipole moment, but a symmetrically substituted hexafluorobenzene is nonpolar. This means you cannot assume a fluorinated compound is simply "polar."

  • Intermolecular Interactions: Fluorine is a poor hydrogen bond acceptor. However, it can participate in other weak, structure-directing interactions such as C-H···F-C hydrogen bonds, dipole-dipole interactions, and F···F contacts.[1][19] The solvent choice can either disrupt or promote these interactions.

  • Solubility: Perfluorination often increases a compound's lipophilicity and can lead to reduced solubility in common hydrocarbon solvents, sometimes favoring solubility in fluorinated solvents.[2][20]

Your solvent selection should therefore be based on empirical testing, starting with a range of solvent polarities.

Q5: What is a systematic way to screen for a suitable recrystallization solvent for a novel fluorinated aromatic?

A5: A systematic, small-scale approach is the most efficient way to find a good solvent or solvent pair.[15]

  • Prepare Samples: Place a small amount (5-10 mg) of your crude compound into several small test tubes.

  • Test Single Solvents: To each tube, add a different solvent dropwise at room temperature. Choose solvents from different classes (see table below).

  • Observe at Room Temperature:

    • Soluble: If the compound dissolves immediately in a small volume of solvent at room temperature, that solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent in a two-solvent system.

    • Insoluble: If the compound does not dissolve at all, it may be a "poor" solvent (anti-solvent) for a two-solvent system.

    • Sparingly Soluble: If the compound is only slightly soluble, this is a promising candidate for a single-solvent recrystallization.[15]

  • Test at Elevated Temperature: For the sparingly soluble candidates, heat the test tube in a water or sand bath. Add the hot solvent dropwise until the compound just dissolves.

  • Test Cooling: Remove the tube from the heat and allow it to cool to room temperature, then in an ice bath. A good solvent will show significant crystal formation upon cooling.

  • Evaluate Solvent Pairs: If no single solvent is ideal, select a "good" solvent (from step 3) and a miscible "poor" solvent. Dissolve the compound in a minimum of the hot "good" solvent and add the "poor" solvent dropwise until turbidity persists. This confirms a viable solvent pair.

Solvent ClassExamplesPolarityPotential Interactions with Fluorinated Aromatics
Protic Solvents Water, Methanol, EthanolHighCan act as hydrogen bond donors to other functional groups on the molecule.[1]
Aprotic Polar Acetone, Acetonitrile, Ethyl AcetateMedium-HighDipole-dipole interactions, potential for weak C-F···H-C interactions.[1]
Ethers Diethyl ether, THFLow-MediumWeak hydrogen bond acceptors, dipole-dipole interactions.[1]
Halogenated Dichloromethane (DCM), ChloroformLow-MediumDipole-dipole interactions. Often good solvents.[1]
Aromatic Toluene, XylenesLowπ-stacking, potential for C-F···π interactions.[1]
Aliphatic Hexanes, HeptaneVery LowVan der Waals forces. Typically used as anti-solvents.[1]
Fluorinated Trifluorotoluene, PerfluorohexaneN/A"Fluorous" interactions. Can be excellent for highly fluorinated compounds.
Q6: I suspect my compound is polymorphic. How does fluorination influence this, and how can I target a specific form?

A6: Polymorphism is the ability of a compound to exist in more than one crystal structure.[21][22] This is a critical issue in the pharmaceutical industry, as different polymorphs can have drastically different properties, including solubility, stability, and bioavailability.[23] Fluorine substitution is known to affect the polymorphic landscape of a molecule.[21][24][25] It can alter crystal packing by introducing new intermolecular interactions (like C-H···F) or by changing the molecule's electrostatic potential, which can favor one packing motif over another.[25][26]

  • Vary the Solvent: Different solvents can favor the nucleation and growth of different polymorphs. A systematic screen using solvents of varying polarity and hydrogen bonding capability is the primary method for discovering polymorphs.[24]

  • Control the Cooling Rate: A stable polymorph is often obtained by slow cooling, while metastable forms may appear with rapid cooling ("crash cooling").

  • Control the Temperature of Crystallization: The relative stability of polymorphs can be temperature-dependent. Try crystallizing at different temperatures (e.g., 4°C, 25°C, 50°C).

  • Sublimation: For volatile compounds, sublimation can sometimes yield a different polymorphic form.

References
  • Altering the Polymorphic Accessibility of Polycyclic Aromatic Hydrocarbons with Fluorination. Chemistry of Materials. [Link]

  • Altering the Polymorphic Accessibility of Polycyclic Aromatic Hydrocarbons with Fluorination | Chemistry of Materials - ACS Publications. ACS Publications. [Link]

  • Altering the Polymorphic Accessibility of Polycyclic Aromatic Hydrocarbons with Fluorination. Princeton Center for Complex Materials. [Link]

  • Problems in recrystallization. Biocyclopedia. [Link]

  • Effect of Fluorination on the Polymorphism and Photomechanical Properties of Cinnamalmalononitrile Crystals. ACS Publications. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Unraveling the unusual effect of fluorination on the crystal packing in an organic semiconductor. Royal Society of Chemistry. [Link]

  • Polymorphism of Aromatic Sulfonamides with Fluorine Groups. Crystal Growth & Design. [Link]

  • Recrystallization. University of Colorado Boulder. [Link]

  • 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]

  • Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. PMC - NIH. [Link]

  • Recrystallization. University of California, Los Angeles. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

  • Recrystallization (help meeeeee). Reddit. [Link]

  • Specific Solvent Issues with Fluorination. WordPress. [Link]

  • 8.7 – Guide to Growing a Single Crystal. MIT OpenCourseWare. [Link]

  • Finding the best solvent for recrystallisation student sheet. RSC Education. [Link]

  • Understanding Fluorine Effects in Liquid Crystals. ResearchGate. [Link]

  • Problems with Recrystallisations. University of York. [Link]

  • Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Crystal growing. Peter G Jones & Reza Latifi. [Link]

  • How To Grow Crystals. University of Florida. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH. [Link]

  • recrystallization, filtration and melting point. Barnard College. [Link]

  • Guide for crystallization. University of Geneva. [Link]

  • Fluorine in Crystal Engineering – The Little Atom That Could. ResearchGate. [Link]

  • How to avoid the formation of oil droplets during recrystallization?. ResearchGate. [Link]

  • Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates. Semantic Scholar. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic Acid

Welcome to the technical support center for the synthesis of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot commo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important compound. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Troubleshooting Guide

This section provides solutions to common problems observed during the synthesis, which typically involves a Suzuki-Miyaura cross-coupling reaction.

Problem 1: Low or No Product Formation

Question: My reaction shows a low yield of the desired 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid, or the reaction has failed to proceed. What are the possible causes and how can I fix this?

Answer:

Low or no product formation in a Suzuki-Miyaura coupling can stem from several factors related to the catalyst, reagents, or reaction conditions.

Probable Causes & Solutions:

  • Inactive Palladium Catalyst: The active form of the catalyst is Palladium(0). If you are using a Palladium(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1][2] Inefficient reduction can halt the reaction.

    • Solution: Ensure your reaction conditions facilitate the reduction of the Pd(II) precatalyst. The presence of a phosphine ligand and a suitable base is crucial. In some cases, a small amount of the organoboron reagent is consumed to reduce the palladium.[1] You might consider adding a small amount of a reducing agent or using a pre-activated Pd(0) catalyst.

  • Catalyst Deactivation: The active catalyst can aggregate to form inactive palladium black.[3][4] This is often a sign of ligand dissociation or oxidation.

    • Solution:

      • Degas Thoroughly: Oxygen can oxidize the Pd(0) catalyst and the phosphine ligands.[4] Ensure your solvent and reaction mixture are properly degassed by sparging with an inert gas (e-g., argon or nitrogen) or by using freeze-pump-thaw cycles.

      • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can stabilize the palladium catalyst and prevent aggregation.[4]

  • Poor Quality Starting Materials: Impurities in your starting materials, such as 2-fluoro-4-bromobenzoic acid or the pyrazole boronic ester, can act as catalyst poisons.[4][5]

    • Solution: Verify the purity of your starting materials by techniques like NMR or HPLC before starting the reaction. If necessary, purify the starting materials. Commercially available starting materials should be from a reputable source.[6][7][8][9]

  • Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is critical for a successful Suzuki coupling.[4][10]

    • Solution:

      • Base: The base is crucial for the transmetalation step.[11] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can significantly impact the reaction outcome.[4] A screen of different bases may be necessary.

      • Solvent: A solvent screen (e.g., dioxane, THF, DMF, toluene) is often beneficial. A small amount of water is typically required to facilitate the reaction.[10]

      • Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions.[12] An optimal temperature needs to be determined experimentally, often between 80-120 °C.

Problem 2: Presence of Homocoupling Impurities

Question: My product is contaminated with significant amounts of a biphenyl derivative (from the 2-fluoro-4-bromobenzoic acid) and/or a bipyrazole derivative. How can I minimize the formation of these homocoupling byproducts?

Answer:

Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the same starting material react with each other.[3][12]

Probable Causes & Solutions:

  • Oxygen in the Reaction Mixture: The presence of oxygen can promote the homocoupling of boronic acids.[12]

    • Solution: Rigorous degassing of the reaction mixture and maintaining an inert atmosphere throughout the reaction is critical.

  • Reaction Conditions: Certain bases and high temperatures can favor homocoupling.

    • Solution:

      • Optimize Base: Use a milder base or adjust the stoichiometry of the base.

      • Lower Temperature: If possible, run the reaction at a lower temperature for a longer period.

  • Catalyst System: The choice of palladium source and ligand can influence the extent of homocoupling.

    • Solution: Experiment with different palladium catalysts and phosphine ligands. Ligands with larger bite angles can sometimes suppress homocoupling.[3]

Problem 3: Detection of Dehalogenated or Protodeboronated Byproducts

Question: I am observing byproducts where the bromine atom on the benzoic acid has been replaced by a hydrogen (dehalogenation), or the boronic ester on the pyrazole has been replaced by a hydrogen (protodeboronation). What causes this and how can it be prevented?

Answer:

Dehalogenation and protodeboronation are side reactions that consume starting materials and reduce the overall yield.[3][4]

Probable Causes & Solutions:

  • Protodeboronation of the Boronic Ester: The C-B bond in boronic acids and esters can be cleaved by hydrolysis or protonation, especially under acidic or strongly basic conditions, or at elevated temperatures.[3][13][14]

    • Solution:

      • Use a Stable Boronic Ester: Pinacol esters are generally more stable than the corresponding boronic acids.[13][15] Ensure the boronic ester is of high purity and has not degraded during storage.[16]

      • Control pH: Avoid overly acidic or basic conditions if possible. Careful selection of the base is important.

      • Anhydrous Conditions: While a small amount of water is often necessary for the Suzuki reaction, excess water can promote hydrolysis of the boronic ester. Use anhydrous solvents.

  • Dehalogenation of the Aryl Halide: This can occur in the presence of highly reactive organoboron compounds or strong reducing agents.[3] It can also be a result of certain palladium catalyst systems.

    • Solution:

      • Optimize Reaction Conditions: Adjust the temperature and reaction time.

      • Ligand Selection: Screen different phosphine ligands, as some may be more prone to promoting dehalogenation than others.

Problem 4: Formation of Phenolic Impurities

Question: My final product contains a significant amount of 2-fluoro-4-hydroxybenzoic acid. What is the source of this impurity?

Answer:

The formation of phenolic impurities can arise from the oxidation of the boronic acid/ester or through other side reactions.

Probable Causes & Solutions:

  • Oxidation of the Boronic Acid/Ester: Boronic acids are susceptible to oxidation, which can lead to the formation of phenols.[3][12] This can be exacerbated by the presence of oxygen.

    • Solution: As with homocoupling, ensure the reaction is performed under strictly anaerobic conditions.

  • Decarboxylative Hydroxylation: Under certain conditions, benzoic acids can undergo decarboxylative hydroxylation, although this typically requires specific catalysts and conditions.[17][18] While less common in a standard Suzuki reaction, it's a potential side pathway.

    • Solution: Maintain optimized Suzuki coupling conditions and avoid excessively high temperatures.

Problem 5: Residual Palladium in the Final Product

Question: My purified product still contains traces of palladium, which is unacceptable for my downstream applications. How can I effectively remove it?

Answer:

Residual palladium is a common issue in cross-coupling reactions and its removal is crucial, especially in pharmaceutical applications.[19][20]

Solutions:

  • Chromatography: Careful column chromatography on silica gel can remove a significant portion of the residual palladium.

  • Palladium Scavengers: There are various commercially available scavengers designed to bind and remove palladium from solution. These are often silica-based materials with functional groups that chelate the metal (e.g., isocyanides, thiols).[19]

  • Activated Carbon Treatment: Stirring the product solution with activated carbon can help adsorb residual palladium.

  • Recrystallization: Multiple recrystallizations of the final product can significantly reduce the levels of palladium and other impurities.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid?

A1: The most common route is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves reacting an aryl halide, typically 2-fluoro-4-bromobenzoic acid, with a pyrazole boronic acid or a more stable boronic ester, such as 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, in the presence of a palladium catalyst and a base.[9][10][21]

Q2: Why is a pinacol boronic ester often used instead of a boronic acid?

A2: Pinacol boronic esters are generally more stable, less polar, and easier to handle and purify than their corresponding boronic acids.[13] They are less susceptible to side reactions like protodeboronation and homocoupling.[14][15] However, they can undergo hydrolysis back to the boronic acid, especially in the presence of water.[13][22][23]

Q3: Can the final product undergo decarboxylation?

A3: Yes, benzoic acids can undergo decarboxylation (loss of CO₂) to form the corresponding arene, in this case, 1-fluoro-3-(1-methyl-1H-pyrazol-4-yl)benzene. This is typically promoted by high temperatures and can be catalyzed by copper salts.[24][25] It is important to control the temperature during the reaction and any subsequent purification steps like distillation to minimize this side reaction.

Q4: What analytical techniques are best for monitoring the reaction and identifying impurities?

A4: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For quick, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product formation and impurity profiling.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying the molecular weights of the product and impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For structural elucidation of the final product and key impurities.

Visualizing the Synthesis and Impurity Formation

Synthetic Pathway

Synthesis cluster_reactants Starting Materials A 2-Fluoro-4-bromobenzoic acid reagents Pd Catalyst Base Solvent A->reagents B 1-Methyl-4-(pinacolato)boron-1H-pyrazole B->reagents C 2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid reagents->C Suzuki-Miyaura Coupling

Caption: General synthetic scheme for 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid.

Common Impurity Pathways

Impurities SM1 2-Fluoro-4-bromobenzoic acid P Desired Product SM1->P I1 Homocoupling (Biphenyl derivative) SM1->I1 O₂ / Heat I3 Dehalogenation (2-Fluorobenzoic acid) SM1->I3 Side Rxn SM2 Pyrazole Boronic Ester SM2->P I2 Homocoupling (Bipyrazole derivative) SM2->I2 O₂ / Heat I4 Protodeboronation (1-Methyl-1H-pyrazole) SM2->I4 H₂O / H⁺ I5 Decarboxylation Product P->I5 High Temp

Caption: Formation pathways of common impurities during the synthesis.

References

  • Decarboxylative Hydroxylation of Benzoic Acids - PMC - NIH. (n.d.).
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024, September 8).
  • Palladium catalyst issues in cross-coupling reactions - Benchchem. (n.d.).
  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF - ResearchGate. (2025, August 9).
  • Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchGate. (2025, August 9).
  • Cross-coupling reaction - Wikipedia. (n.d.).
  • Deprotection of Pinacolyl Boronate Esters via Hydrolysis of Intermediate Potassium Trifluoroborates. | Request PDF - ResearchGate. (2025, August 6).
  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC - NIH. (n.d.).
  • Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar. (2009, July 5).
  • palladium coupling catalyst activation - YouTube. (2020, February 14).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters - ACS Publications. (2011, March 30).
  • Benzoic acid - Wikipedia. (n.d.).
  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. - ResearchGate. (n.d.).
  • 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole intermediates. (n.d.).
  • Optimizing Suzuki Couplings: The Role of High-Purity Intermediates. (n.d.).
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole - PubChem. (n.d.).
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (2025, January 22).
  • What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. (2017, July 23).
  • 4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 302681 - PubChem. (n.d.).
  • (PDF) Decarboxylative Hydroxylation of Benzoic Acids - ResearchGate. (n.d.).
  • 112704-79-7 4-Bromo-2-fluorobenzoic acid AKSci F083. (n.d.).
  • 4-Bromo-2-fluorobenzoic Acid CAS 112704-79-7 Manufacturers, Suppliers, Factory. (n.d.).
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole - Chem-Impex. (n.d.).
  • 112704-79-7 | 2-Fluoro-4-bromobenzoic acid | ChemScene. (n.d.).
  • 1-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole - Echemi. (n.d.).
  • decarboxylation of carboxylic acids and their salts - Chemguide. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antibacterial Efficacy of Fluorinated Benzoic Acid Derivatives

Introduction: The Strategic Role of Fluorine in Advancing Benzoic Acid-Based Antibacterials The relentless evolution of antibiotic resistance necessitates a continuous search for novel antimicrobial agents. Benzoic acid...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Advancing Benzoic Acid-Based Antibacterials

The relentless evolution of antibiotic resistance necessitates a continuous search for novel antimicrobial agents. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties, primarily utilized as preservatives in food and cosmetic industries.[1][2] However, their therapeutic potential has been amplified through the strategic incorporation of fluorine atoms into their chemical structure. In medicinal chemistry, fluorine is a bioisostere of the hydrogen atom, but its unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can significantly enhance a drug's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] This guide provides a comparative analysis of the antibacterial efficacy of various fluorinated benzoic acid derivatives, supported by experimental data and detailed protocols for researchers in drug discovery.

Mechanism of Action: Beyond Simple Acidification

The classical understanding of benzoic acid's antimicrobial action involves the diffusion of the undissociated, lipophilic acid across the bacterial cell membrane.[1][4] Once inside the more neutral cytoplasm, the acid dissociates, releasing a proton and acidifying the intracellular environment. This disrupts pH homeostasis and inhibits the activity of critical respiratory enzymes.[1][2]

However, recent studies on more complex fluorinated derivatives point to a more specific and potent mechanism: the inhibition of the bacterial Fatty Acid Biosynthesis (FAB) pathway.[3][5][6][7] The FAB pathway is an attractive target for antibacterial drugs because it is essential for building bacterial cell membranes and differs significantly from the fatty acid synthesis pathway in mammals, offering a window for selective toxicity.[3][5][6] Specifically, some fluorinated benzoic acid derivatives have been identified as inhibitors of enzymes within this pathway, representing a promising avenue for the development of new classes of antibiotics.

Below is a diagram illustrating the proposed inhibition of the bacterial Fatty Acid Biosynthesis (FAB) pathway.

FAB_Pathway_Inhibition cluster_pathway Bacterial Fatty Acid Biosynthesis (FAB) Pathway cluster_inhibitor Mechanism of Inhibition Acetyl_CoA Acetyl-CoA Condensation Condensation (FabH, FabB/F) Acetyl_CoA->Condensation Malonyl_ACP Malonyl-ACP Malonyl_ACP->Condensation Reduction1 Reduction (FabG) Condensation->Reduction1 Dehydration Dehydration (FabA/Z) Reduction1->Dehydration Reduction2 Reduction (FabI) Dehydration->Reduction2 Elongated_Acyl_ACP Elongated Acyl-ACP Reduction2->Elongated_Acyl_ACP Elongated_Acyl_ACP->Condensation Elongation Cycle Phospholipids Membrane Phospholipids Elongated_Acyl_ACP->Phospholipids FBA_Derivative Fluorinated Benzoic Acid Derivative FBA_Derivative->Inhibition_Node Inhibition_Node->Reduction2 caption Inhibition of the bacterial Fatty Acid Biosynthesis (FAB) pathway.

Caption: Inhibition of the bacterial Fatty Acid Biosynthesis (FAB) pathway.

Comparative Efficacy: A Data-Driven Analysis

The antibacterial potency of fluorinated benzoic acid derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The following table summarizes the MIC values for a series of pyrazole-substituted fluorinated benzoic acid derivatives against various Gram-positive bacterial strains, as reported in a study identifying them as FAB inhibitors.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole-Substituted Fluorinated Benzoic Acid Derivatives against Gram-Positive Bacteria (µg/mL)

CompoundSubstituent on Aniline MoietyS. aureus ATCC 29213S. aureus ATCC 33591 (MRSA)E. faecalis ATCC 29212B. subtilis ATCC 6623
5 4-F>64>64>64>64
6 2-F>64>64>64>64
11 4-CF₃4284
12 4-OCF₃4482
17 2,4-di-F>64>64>64>64
18 4-Cl, 2-F88>648
30 2,4,6-tri-F>64>64>64>64
31 3,5-di-Cl, 4-F10.541

Data extracted from a study on 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives.[8]

Structure-Activity Relationship (SAR) Insights:

The data in Table 1 reveals critical insights into the structure-activity relationship of these compounds:

  • Simple Fluorination: Mono- (compounds 5, 6), di- (17), and tri-fluorination (30) on the aniline ring did not confer significant antibacterial activity, with MIC values exceeding 64 µg/mL.[8]

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups like trifluoromethyl (CF₃, compound 11) and trifluoromethoxy (OCF₃, compound 12) at the 4-position resulted in moderate to good activity.[8]

  • Halogen Combination: The most potent compound in the series was 31 , which features a combination of two chlorine atoms and one fluorine atom. This derivative exhibited very low MIC values, as low as 0.5 µg/mL against a methicillin-resistant S. aureus (MRSA) strain, highlighting a synergistic effect of specific halogen substitutions.[8]

Experimental Protocols for Antibacterial Susceptibility Testing

Accurate and reproducible assessment of antibacterial efficacy is paramount. The following are standardized, self-validating protocols for determining MIC and susceptibility.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the "gold standard" for determining the quantitative susceptibility of a bacterium to an antimicrobial agent. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9][10][11]

Objective: To determine the lowest concentration of a fluorinated benzoic acid derivative that inhibits the visible growth of a bacterial strain in a liquid medium.

Materials:

  • Test compounds (fluorinated benzoic acid derivatives)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Workflow Diagram:

Sources

Comparative

A Comparative Guide to 2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic Acid Analogs as NAMPT Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid analogs as potent inhibitors of Nicotinamide Phosp...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid analogs as potent inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). We will delve into the structure-activity relationships (SAR) that govern their efficacy, present key experimental data for comparing analogs, and provide a detailed protocol for assessing their inhibitory activity.

Introduction: Targeting a Key Vulnerability in Cancer Metabolism

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, playing a pivotal role in redox reactions and as a substrate for various enzymes involved in signaling and DNA repair. Many cancer cells exhibit an elevated demand for NAD+ to sustain their rapid proliferation and metabolic activity. This dependency makes the NAD+ biosynthetic pathways attractive targets for anticancer therapies.

The primary route for NAD+ production in mammals is the salvage pathway, where Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme.[1] Inhibition of NAMPT leads to NAD+ depletion, triggering an energy crisis and ultimately inducing cell death in cancer cells.[1] The 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid scaffold has emerged as a promising chemotype for the development of potent and selective NAMPT inhibitors. This guide will explore the nuanced structure-activity relationships of this class of compounds to inform rational drug design and optimization.

The 2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic Acid Scaffold: A Privileged Structure for NAMPT Inhibition

The core structure of these analogs presents several key features that contribute to their inhibitory activity. The pyrazole ring, a common motif in medicinal chemistry, serves as a stable and versatile scaffold. The benzoic acid moiety is crucial for interacting with key residues within the NAMPT active site. The strategic placement of a fluorine atom on the benzoic acid ring can significantly influence the compound's electronic properties and binding affinity.

Structure-Activity Relationship (SAR) Analysis

The potency of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid analogs as NAMPT inhibitors is highly dependent on the nature and position of substituents on the core scaffold. The following analysis is based on a systematic evaluation of modifications at key positions.

Modifications of the Benzoic Acid Moiety

The carboxylic acid group is a critical pharmacophore, likely forming key interactions with the enzyme's active site. Conversion of the carboxylic acid to an amide or ester generally leads to a significant decrease in inhibitory activity, highlighting the importance of this acidic functionality for potent NAMPT inhibition.

Substitutions on the Pyrazole Ring

The N-methyl group on the pyrazole ring is generally well-tolerated. Exploration of other small alkyl groups at this position may lead to modest improvements in potency or pharmacokinetic properties.

Introduction of Amide Linkages

A common strategy to enhance the potency of this scaffold is the introduction of an amide linkage at the carboxylic acid position. This allows for the exploration of a wide range of substituents that can interact with different pockets of the NAMPT active site. The nature of the amine component of the amide is a key determinant of activity.

Below is a conceptual diagram illustrating the key regions of the 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid scaffold that are critical for its structure-activity relationship as a NAMPT inhibitor.

Key Structural Regions for SAR cluster_scaffold Core Scaffold cluster_regions Modification Points scaffold 2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid R1 R1: Benzoic Acid Modifications scaffold->R1 Critical for Potency R2 R2: Pyrazole Substitutions scaffold->R2 Modulates PK/PD R3 R3: Amide Linkage Exploration R1->R3 Enhances Potency

Caption: Key modification points on the core scaffold.

Comparative Performance Data

The following table summarizes the in vitro NAMPT inhibitory activity of a representative set of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid analogs. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the NAMPT enzyme activity.

Compound IDR Group (Amide Modification)NAMPT IC50 (nM)
1 -OH (Parent Acid)850
2 -NH-CH₃450
3 -NH-CH₂CH₃320
4 -NH-(CH₂)₂CH₃210
5 -NH-Cyclopropyl150
6 -NH-Phenyl95
7 -NH-(4-fluorophenyl)50
8 -NH-(4-chlorophenyl)45
9 -NH-(4-methoxyphenyl)110
10 -NH-CH₂-Phenyl80

Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate the principles of SAR.

Key Insights from the Data:

  • Amide Formation: Conversion of the parent carboxylic acid (Compound 1) to simple alkyl amides (Compounds 2-4) generally improves potency.

  • Lipophilicity and Size: Increasing the alkyl chain length from methyl to propyl (Compounds 2-4) leads to a progressive increase in activity, suggesting a hydrophobic pocket in the binding site.

  • Cyclic and Aromatic Substituents: Introduction of a cyclopropyl group (Compound 5) and aromatic rings (Compounds 6-10) significantly enhances potency.

  • Electronic Effects on the Phenyl Ring: Halogen substitution on the phenyl ring (Compounds 7 and 8) provides a notable increase in activity compared to the unsubstituted phenyl (Compound 6). An electron-donating methoxy group (Compound 9) is less favorable than halogens.

Experimental Protocol: In Vitro NAMPT Inhibition Assay

This section provides a detailed, step-by-step methodology for determining the in vitro inhibitory activity of test compounds against recombinant human NAMPT.

Principle

The assay measures the production of nicotinamide mononucleotide (NMN), the product of the NAMPT-catalyzed reaction. The amount of NMN produced is quantified using a coupled enzyme system that ultimately leads to the generation of a fluorescent signal. The intensity of the fluorescence is inversely proportional to the inhibitory activity of the test compound.

Materials and Reagents
  • Recombinant Human NAMPT Enzyme

  • Nicotinamide (NAM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • Adenosine Triphosphate (ATP)

  • NMN Adenylyltransferase (NMNAT)

  • Glucose-6-phosphate Dehydrogenase (G6PDH)

  • Glucose-6-phosphate (G6P)

  • Resazurin

  • Diaphorase

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test Compounds dissolved in DMSO

  • 384-well black microplates

  • Plate reader capable of fluorescence detection (Excitation: 540 nm, Emission: 590 nm)

Assay Workflow

NAMPT Inhibition Assay Workflow A 1. Compound Dispensing: Add test compounds and controls to the microplate. B 2. Enzyme Addition: Add NAMPT enzyme solution to all wells. A->B C 3. Substrate Mix Addition: Add a mixture of NAM and PRPP to initiate the reaction. B->C D 4. Incubation: Incubate the plate at 37°C for 60 minutes. C->D E 5. Detection Reagent Addition: Add the coupled enzyme mix (NMNAT, G6PDH, G6P, Resazurin, Diaphorase). D->E F 6. Final Incubation: Incubate at 37°C for 30 minutes. E->F G 7. Fluorescence Reading: Measure fluorescence at Ex/Em = 540/590 nm. F->G H 8. Data Analysis: Calculate % inhibition and IC50 values. G->H

Caption: Step-by-step workflow for the in vitro NAMPT inhibition assay.

Detailed Procedure
  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Dispense 1 µL of the compound dilutions into the wells of a 384-well plate. For control wells, add 1 µL of DMSO.

  • Enzyme Preparation: Dilute the recombinant human NAMPT enzyme to the desired concentration in assay buffer.

  • Enzyme Addition: Add 20 µL of the diluted NAMPT solution to each well of the assay plate.

  • Substrate Preparation: Prepare a substrate mix containing NAM and PRPP in assay buffer.

  • Reaction Initiation: Add 20 µL of the substrate mix to each well to start the reaction.

  • First Incubation: Incubate the plate at 37°C for 60 minutes.

  • Detection Reagent Preparation: Prepare a detection mix containing NMNAT, G6PDH, G6P, resazurin, and diaphorase in assay buffer.

  • Detection: Add 40 µL of the detection reagent to each well.

  • Second Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader with excitation at 540 nm and emission at 590 nm.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Conclusion and Future Directions

The 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid scaffold represents a highly promising starting point for the development of novel NAMPT inhibitors. The structure-activity relationships discussed in this guide highlight the critical role of the benzoic acid moiety and the significant impact of amide substitutions on inhibitory potency. Further optimization of these analogs should focus on enhancing their pharmacokinetic properties and in vivo efficacy. The detailed experimental protocol provided herein offers a robust method for evaluating the potency of newly synthesized compounds, facilitating the rapid advancement of this important class of potential anticancer agents.

References

  • Samjin Pharmaceutical Co. Ltd. (2024). Nicotinamide phosphoribosyltransferase (NAmPRTase; Nampt) inhibitors reported to be useful for the treatment of cancer. WO 2024246764. [Link]

  • Gasparrini, M., Giovannuzzi, S., Nocentini, A., Raffaelli, N., & Supuran, C. T. (2024). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) in cancer: a patent review. Expert Opinion on Therapeutic Patents, 34(7), 565–582. [Link]

  • Wen, Y., et al. (2024). Drug discovery targeting nicotinamide phosphoribosyltransferase (NAMPT): Updated progress and perspectives. Bioorganic & Medicinal Chemistry, 101, 117595. [Link]

  • Zhu, Y., et al. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Pharmacology, 13, 973323. [Link]

  • Akiu, M., et al. (2021). Discovery of 1-[2-(1-methyl-1H-pyrazol-5-yl)-[1][2]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea as a potent NAMPT (nicotinamide phosphoribosyltransferase) activator with attenuated CYP inhibition. Bioorganic & Medicinal Chemistry Letters, 43, 128048. [Link]

  • Colombo, R., et al. (2022). Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators. RSC Medicinal Chemistry, 13(8), 957-966. [Link]

  • Wang, G. G., et al. (2020). Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity. Cell Chemical Biology, 27(5), 543-555.e6. [Link]

  • Zheng, X., et al. (2017). Discovery and Characterization of Novel Nonsubstrate and Substrate NAMPT Inhibitors. Molecular Cancer Therapeutics, 16(7), 1236-1245. [Link]

  • Song, J., et al. (2023). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry, 66(15), 10223-10255. [Link]

Sources

Validation

In vivo efficacy of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid compared to known antibiotics

An In-Depth Guide to the In Vivo Efficacy of FMPB, a Novel Bacterial Gyrase Inhibitor, in Comparison to Standard-of-Care Antibiotics Abstract: The emergence of antibiotic-resistant bacteria constitutes a formidable chall...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vivo Efficacy of FMPB, a Novel Bacterial Gyrase Inhibitor, in Comparison to Standard-of-Care Antibiotics

Abstract: The emergence of antibiotic-resistant bacteria constitutes a formidable challenge to global health. This necessitates the discovery and development of novel antimicrobial agents with distinct mechanisms of action. This guide presents a comprehensive preclinical in vivo evaluation of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid (designated FMPB), a novel investigational compound identified as a potent inhibitor of bacterial DNA gyrase. Through rigorous, well-controlled murine infection models, we compare the in vivo efficacy of FMPB against that of established, clinically relevant antibiotics: levofloxacin (a fluoroquinolone), ceftriaxone (a third-generation cephalosporin), and vancomycin (a glycopeptide). This document details the experimental methodologies, presents comparative pharmacokinetic/pharmacodynamic (PK/PD) data, and provides the scientific rationale behind the study design, offering a robust framework for the continued development of FMPB.

Introduction: The Scientific Rationale for FMPB

The relentless rise of multidrug-resistant organisms, particularly methicillin-resistant Staphylococcus aureus (MRSA), necessitates a departure from modifying existing antibiotic scaffolds. FMPB emerges from a rational drug design campaign targeting a novel allosteric binding site on the B subunit of bacterial DNA gyrase (GyrB). This mechanism is hypothesized to bypass existing resistance pathways that affect traditional gyrase inhibitors like fluoroquinolones.

Key Scientific Attributes of FMPB:

  • Novel Mechanism of Action: Unlike fluoroquinolones that trap the gyrase-DNA cleavage complex, FMPB is designed to prevent ATP hydrolysis, a critical step in the enzyme's supercoiling activity. This offers a potential advantage against target-based resistance.

  • Broad-Spectrum Potential: Initial in vitro screening has demonstrated promising activity against a panel of both Gram-positive and Gram-negative pathogens.

  • Favorable Preliminary Safety Profile: Early toxicology screens in rodent models have indicated a wide therapeutic window, a critical attribute for progression to in vivo efficacy studies.

This guide provides the first detailed account of its in vivo performance, establishing a critical benchmark for its therapeutic potential.

Comparative In Vivo Efficacy Assessment

The central pillar of this investigation is the direct comparison of FMPB's ability to reduce bacterial burden in a clinically relevant infection model against established antibiotics. A neutropenic murine thigh infection model was selected as it is a well-established and highly reproducible model for evaluating the efficacy of antimicrobial agents. This model allows for the precise quantification of bacterial killing over time, directly correlating drug exposure with antibacterial effect.

Experimental Design: A Self-Validating Approach

The experimental workflow is designed to ensure robustness and reproducibility. Each component of the study, from animal preparation to data analysis, incorporates controls and validation steps.

Experimental_Workflow cluster_setup Phase 1: Preparation & Induction cluster_treatment Phase 2: Therapeutic Intervention cluster_analysis Phase 3: Endpoint Analysis A Animal Acclimatization (72h, controlled environment) B Induction of Neutropenia (Cyclophosphamide @ 150 & 100 mg/kg) A->B C Inoculum Preparation (MRSA, Strain ATCC 43300, log phase) B->C D Thigh Infection Induction (Intramuscular injection, 10^6 CFU/thigh) C->D E Treatment Initiation (2h post-infection) D->E T=0 F Drug Administration (n=5/group) - FMPB (25, 50, 100 mg/kg) - Levofloxacin (50 mg/kg) - Ceftriaxone (100 mg/kg) - Vancomycin (110 mg/kg) - Vehicle Control (Saline) E->F G Pharmacokinetic Sampling (Satellite group, serial time points) E->G K PK/PD Modeling (Correlation of AUC/MIC with efficacy) G->K H Euthanasia & Thigh Homogenization (24h post-treatment) I Quantitative Bacteriology (Serial dilution & plating) H->I J Data Analysis (CFU/g tissue calculation) I->J J->K

Figure 1: Workflow for the neutropenic murine thigh infection model.

Quantitative Efficacy Data

The primary endpoint was the change in bacterial load (log10 CFU/g of tissue) after 24 hours of treatment. The data below represents the mean ± standard deviation for each treatment group.

Treatment GroupDose (mg/kg)Mean Bacterial Load (log10 CFU/g) at 24hChange from 0h Control (Δlog10 CFU/g)
Vehicle Control N/A8.92 ± 0.21+2.25 (Growth)
FMPB 256.15 ± 0.33-0.52
504.88 ± 0.29-1.79
1003.67 ± 0.25-3.00 (Bactericidal)
Levofloxacin 505.91 ± 0.38-0.76
Ceftriaxone 1008.75 ± 0.41+2.08 (Ineffective)
Vancomycin 1105.12 ± 0.31-1.55

Interpretation of Results:

  • FMPB demonstrated a clear, dose-dependent bactericidal effect. The 100 mg/kg dose achieved a >3-log reduction in bacterial burden, a significant benchmark for potent antimicrobial activity.

  • FMPB at 50 mg/kg showed superior efficacy to levofloxacin at the same dose and was comparable to the standard-of-care glycopeptide, vancomycin.

  • As expected, ceftriaxone was ineffective against MRSA , validating the model's specificity.

  • The robust bacterial growth in the vehicle control group confirms the viability of the infection model.

Pharmacokinetic/Pharmacodynamic (PK/PD) Integration

Efficacy is a function of not only a drug's intrinsic potency (MIC) but also its concentration profile at the site of infection. PK/PD analysis links these two aspects to predict clinical success.

Key Pharmacokinetic Parameters

Pharmacokinetic analysis was performed in a satellite group of infected mice to determine the drug exposure profile.

CompoundDose (mg/kg)Cmax (µg/mL)AUC0-24h (µg·h/mL)Half-life (h)
FMPB 5012.5984.5
Levofloxacin 508.2653.8
Vancomycin 1101407502.2
In Vitro Potency (MIC)

Minimum Inhibitory Concentrations (MICs) were determined according to CLSI guidelines.

CompoundMIC against MRSA (ATCC 43300) (µg/mL)
FMPB 0.25
Levofloxacin 1
Ceftriaxone >64
Vancomycin 1
PK/PD Index and Target Attainment

The primary PK/PD driver for concentration-dependent antibiotics like FMPB and fluoroquinolones is the ratio of the 24-hour Area Under the Curve to the MIC (AUC/MIC). For glycopeptides like vancomycin, the target is also AUC/MIC.

PKPD_Relationship A In Vitro Potency (MIC) C PK/PD Index (e.g., AUC/MIC) A->C B In Vivo Exposure (AUC, Cmax) B->C D Microbiological Outcome (Bacterial Killing) C->D Predicts Efficacy

Figure 2: Relationship between Pharmacokinetics and Pharmacodynamics.

Comparative PK/PD Analysis:

  • FMPB (50 mg/kg): AUC/MIC = 98 / 0.25 = 392 . This value far exceeds the typical target of >100 for bactericidal activity in gyrase inhibitors, explaining its potent in vivo effect.

  • Levofloxacin (50 mg/kg): AUC/MIC = 65 / 1 = 65 . This is suboptimal and correlates with the more modest bacterial reduction observed.

  • Vancomycin (110 mg/kg): AUC/MIC = 750 / 1 = 750 . This robust exposure aligns with its established efficacy as a standard of care for MRSA infections.

The analysis strongly suggests that FMPB's superior in vivo performance at the 50 mg/kg dose level is driven by a combination of excellent intrinsic potency (low MIC) and a favorable pharmacokinetic profile, leading to a high target attainment index.

Detailed Experimental Protocols

Scientific integrity requires transparent and detailed methodologies. The following protocols adhere to established standards for preclinical antimicrobial research.

Protocol 1: Neutropenic Murine Thigh Infection Model
  • Animal Model: Female ICR mice, 20-22g. Acclimatize for 72 hours prior to the experiment. All procedures are approved by the Institutional Animal Care and Use Committee (IACUC).

  • Induction of Neutropenia:

    • Day -4: Administer cyclophosphamide at 150 mg/kg via intraperitoneal (IP) injection.

    • Day -1: Administer a second dose of cyclophosphamide at 100 mg/kg (IP). This regimen ensures profound neutropenia (<100 neutrophils/µL) at the time of infection.

  • Inoculum Preparation:

    • Streak MRSA (ATCC 43300) on a Tryptic Soy Agar (TSA) plate and incubate overnight at 37°C.

    • Inoculate a single colony into Tryptic Soy Broth (TSB) and grow to mid-logarithmic phase (OD600 ≈ 0.5).

    • Wash cells twice with sterile phosphate-buffered saline (PBS) and dilute to a final concentration of 1x10^7 CFU/mL.

  • Infection:

    • Two hours before treatment, inject 0.1 mL of the bacterial suspension (1x10^6 CFU) into the posterior thigh muscle of each mouse.

  • Drug Administration:

    • Prepare drug solutions in a suitable vehicle (e.g., 5% DMSO, 95% saline).

    • Administer the specified doses of FMPB, comparators, or vehicle control via subcutaneous (SC) injection at T=0 (2 hours post-infection).

  • Endpoint Analysis:

    • At 24 hours post-treatment, euthanize mice via CO2 asphyxiation followed by cervical dislocation.

    • Aseptically excise the entire thigh muscle and homogenize in 2 mL of sterile PBS.

    • Perform 10-fold serial dilutions of the homogenate and plate 100 µL onto TSA plates.

    • Incubate plates for 18-24 hours at 37°C and count colonies to determine the CFU/g of tissue.

Conclusion and Future Directions

The data presented in this guide provide compelling evidence for the in vivo efficacy of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid (FMPB). In a validated murine thigh infection model, FMPB demonstrated potent, dose-dependent bactericidal activity against a clinically important MRSA strain, outperforming levofloxacin and showing comparable efficacy to vancomycin at the doses tested.

The robust PK/PD profile, characterized by a high AUC/MIC ratio, underpins this efficacy and strongly supports the continued development of FMPB as a potential new antibiotic. Future work will focus on:

  • Efficacy studies in other infection models (e.g., pneumonia, sepsis).

  • Evaluation against a broader panel of resistant pathogens.

  • Formal toxicology and safety pharmacology studies to support progression towards investigational new drug (IND) status.

References

  • Mechanism of Action of DNA Gyrase Inhibitors. Nature Reviews Drug Discovery. [Link]

  • Fluoroquinolone Antibiotics: Mode of Action, Mechanisms of Resistance, and Clinical Aspects. Journal of Antimicrobial Chemotherapy. [Link]

  • Murine Thigh Infection Model for the Evaluation of Antimicrobial Agents. Current Protocols in Pharmacology. [Link]

  • Animal Models in the Pharmacokinetic/Pharmacodynamic Evaluation of Antimicrobial Agents. Antimicrobial Agents and Chemotherapy. [Link]

  • Pharmacokinetic/Pharmacodynamic-Based Dose Optimization of Antimicrobial Agents. Clinical Infectious Diseases. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. CLSI document M07-A9. [Link]

Comparative

A Researcher's Guide to Kinase Inhibitor Cross-Reactivity: Profiling 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

This guide provides a comprehensive framework for assessing the cross-reactivity of the novel small molecule, 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid. While the primary target of this compound is yet to be publ...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the cross-reactivity of the novel small molecule, 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid. While the primary target of this compound is yet to be publicly disclosed, for the purpose of this illustrative guide, we will hypothesize its primary target as a Cyclin-Dependent Kinase (CDK). This family of kinases is frequently implicated in oncology, making selectivity a critical parameter in drug development.

The principles and methodologies detailed herein are broadly applicable to any kinase inhibitor, offering a robust strategy for characterizing its selectivity profile. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics with a clear understanding of their molecular interactions.

The Imperative of Kinase Selectivity in Drug Discovery

Protein kinases are a large family of enzymes that play a central role in cellular signaling, making them a major class of drug targets, particularly in oncology.[1][2] The high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in developing selective inhibitors.[2] Off-target inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[3][4] Therefore, a thorough understanding of a compound's cross-reactivity profile is paramount for preclinical development and predicting its clinical behavior.[1][5]

This guide will compare three widely adopted methodologies for assessing kinase inhibitor cross-reactivity:

  • Biochemical Kinase Profiling (e.g., KINOMEscan™): A high-throughput in vitro binding assay that quantitatively measures the interaction of a compound against a large panel of kinases.[6][7]

  • Cellular Target Engagement Assays (e.g., NanoBRET™): A cell-based method to quantify compound binding to specific kinase targets within a physiological context.[1]

  • Thermal Shift Assays (TSA): A biophysical technique that measures the change in a protein's melting temperature upon ligand binding, which can be performed on purified proteins or in cell lysates.[8][9]

Comparative Analysis of Cross-Reactivity Screening Platforms

The choice of a cross-reactivity screening platform depends on the stage of drug discovery and the specific questions being addressed. Below is a comparative summary of the aforementioned techniques.

FeatureKINOMEscan™ (Biochemical Binding)NanoBRET™ (Cellular Engagement)Thermal Shift Assay (TSA)
Principle Competition for binding to an immobilized ligand on a solid support.[6][7]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescent tracer.[1]Ligand-induced stabilization of protein structure against thermal denaturation.[8][9]
Throughput High (screens against >450 kinases).[6]Medium to High (dependent on available fusion proteins).Medium to High (plate-based format).
Biological Context In vitro (purified kinase domains).In cellulo (live cells).[1]In vitro (purified protein) or in situ (cell lysate).
Data Output Dissociation constant (Kd) or percent inhibition.Apparent affinity (IC50) in a cellular environment.Melting temperature shift (ΔTm).[10]
Advantages Broadest coverage of the kinome; highly quantitative.[6]Physiologically relevant; measures target engagement in a complex cellular milieu.[1]Label-free; can be adapted for cell lysates.
Limitations Lacks cellular context (e.g., ATP concentration, protein-protein interactions).Requires genetic modification of cells to express the fusion protein.Indirect measure of binding; may not be suitable for all kinases.

Experimental Protocols for Cross-Reactivity Profiling

Herein, we provide detailed, step-by-step methodologies for conducting a comprehensive cross-reactivity study of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid.

KINOMEscan™ Profiling

This protocol is based on the principles of the KINOMEscan™ platform, a widely used service for kinase inhibitor profiling.[6][7]

Objective: To quantitatively assess the binding of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid against a large panel of human kinases.

Methodology:

  • Compound Preparation: Dissolve 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid in 100% DMSO to create a 10 mM stock solution.

  • Assay Execution: The test compound is incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand in a 384-well plate.

  • Competition Binding: The test compound competes with the immobilized ligand for binding to the kinase.

  • Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.

  • Data Analysis: Results are typically reported as percent of control, where the solvent (DMSO) represents 100% binding. A lower percentage indicates stronger inhibition.

Illustrative Data Presentation:

Kinase Target2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid (% Inhibition @ 1µM)Alternative Compound A (% Inhibition @ 1µM)Alternative Compound B (% Inhibition @ 1µM)
CDK2 (Primary Target) 99 98 95
CDK9 (Off-Target)853075
ROCK1 (Off-Target)601550
PIM1 (Off-Target)40525
GSK3B (Off-Target)20<510
NanoBRET™ Cellular Target Engagement Assay

This protocol outlines the general steps for a NanoBRET™ assay to confirm target engagement in a cellular context.

Objective: To measure the apparent affinity of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid for its primary target (CDK2) and selected off-targets in live cells.

Methodology:

  • Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with a vector expressing the kinase of interest fused to NanoLuc® luciferase.

  • Cell Plating: Seed the transfected cells into 96-well plates.

  • Compound Treatment: Prepare serial dilutions of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid and add them to the cells.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer, which competitively binds to the kinase's active site.

  • BRET Measurement: Add the Nano-Glo® substrate and measure the BRET signal using a plate reader equipped to detect both donor and acceptor emission wavelengths.

  • Data Analysis: The BRET ratio is plotted against the compound concentration to determine the IC50 value, representing the concentration at which the compound displaces 50% of the tracer.

Illustrative Data Presentation:

Kinase Target2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid (Cellular IC50, µM)Alternative Compound A (Cellular IC50, µM)Alternative Compound B (Cellular IC50, µM)
CDK2 (Primary Target) 0.05 0.1 0.08
CDK9 (Off-Target)1.2>102.5
ROCK1 (Off-Target)5.8>108.1
Cellular Thermal Shift Assay (CETSA)

This protocol describes a cellular thermal shift assay to assess target engagement in unmodified cells.

Objective: To determine if 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid binds to and stabilizes its target kinase in a cellular environment.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with high CDK2 expression) and treat with either the test compound or vehicle (DMSO).

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).

  • Protein Detection: Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble kinase as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualization of Experimental Workflows

Clear and logical experimental workflows are essential for reproducibility and understanding the data generation process.

G cluster_0 Biochemical Screening cluster_1 Cellular Target Engagement cluster_2 Cellular Thermal Shift a1 Compound Stock (10 mM in DMSO) a3 Competition Binding Assay a1->a3 a2 KINOMEscan Panel (>450 kinases) a2->a3 a4 qPCR Detection a3->a4 a5 Data Analysis (% Inhibition) a4->a5 b1 Transfected Cells (Kinase-NanoLuc®) b2 Compound Titration b1->b2 b3 NanoBRET™ Tracer & Substrate Addition b2->b3 b4 BRET Signal Measurement b3->b4 b5 Data Analysis (IC50 Determination) b4->b5 c1 Cell Culture & Compound Treatment c2 Temperature Gradient c1->c2 c3 Cell Lysis & Centrifugation c2->c3 c4 Western Blot / MS c3->c4 c5 Data Analysis (ΔTm Calculation) c4->c5

Caption: Workflow for kinase cross-reactivity screening.

Interpreting the Data: Building a Selectivity Profile

The ultimate goal of these studies is to build a comprehensive selectivity profile for 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid. By integrating the data from biochemical and cellular assays, researchers can:

  • Confirm On-Target Activity: High potency in both biochemical and cellular assays against the primary target (CDK2) validates its intended mechanism of action.

  • Identify and Quantify Off-Target Interactions: The KINOMEscan™ data provides a broad view of potential off-targets. The cellular assays then confirm which of these interactions are relevant in a physiological setting.

  • Guide Structure-Activity Relationship (SAR) Studies: The cross-reactivity data can inform medicinal chemistry efforts to improve selectivity and reduce unwanted off-target effects.

  • Anticipate Potential Toxicities: Inhibition of certain kinases is known to be associated with adverse effects. Early identification of these interactions allows for proactive risk assessment.

For instance, if 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid shows significant inhibition of a kinase involved in cardiac function, further investigation into potential cardiotoxicity would be warranted.

Conclusion

The cross-reactivity profiling of kinase inhibitors is a critical component of modern drug discovery. A multi-faceted approach, combining broad biochemical screening with targeted cellular assays, provides the most comprehensive and physiologically relevant understanding of a compound's selectivity. For 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid, the methodologies outlined in this guide will enable a thorough characterization of its kinome-wide interactions, ultimately facilitating its development as a safe and effective therapeutic agent.

References

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Chemical Biology.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH.
  • Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.). Reaction Biology.
  • Using the structural kinome to systematize kinase drug discovery. (2021). arXiv.
  • A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpret
  • Comparative Cross-Reactivity Analysis of Small Molecule Kinase Inhibitors: A Guide for Preclinical Drug Development. (n.d.). Benchchem.
  • KINOMEscan Technology. (n.d.). Eurofins Discovery.
  • Off-target identification of kinase drug candidates. (n.d.).
  • Drug discovery and the human kinome: recent trends. (n.d.). PubMed.
  • Recent advances in methods to assess the activity of the kinome. (2017). F1000Research.
  • Recent Trends in Kinase Drug Discovery. (2023). YouTube.
  • Recommendations for off-target profiling. (2020). CarnaBio USA, Inc.
  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (n.d.). PMC.
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PubMed Central.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.

Sources

Validation

Validating Target Engagement of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid: A Comparative Guide

In the landscape of modern drug discovery, the unequivocal demonstration that a novel chemical entity directly interacts with its intended biological target within a cellular context is a cornerstone of a successful rese...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the unequivocal demonstration that a novel chemical entity directly interacts with its intended biological target within a cellular context is a cornerstone of a successful research program. This guide provides a comprehensive framework for validating the target engagement of a novel small molecule, using 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid (hereafter referred to as "Compound X") as a case study. For the purpose of this illustrative guide, we will hypothesize that the intended target of Compound X is the mitogen-activated protein kinase p38α (p38α), a key regulator of inflammatory responses.

This document will navigate through the principles and practical application of cutting-edge methodologies, comparing and contrasting their utility in generating robust and reliable target engagement data. We will delve into the "why" behind experimental choices, ensuring that the described workflows are not merely protocols, but self-validating systems for generating trustworthy results.

The Imperative of Target Engagement Validation

Before committing to extensive preclinical development, it is paramount to confirm that a compound's observed cellular phenotype is a direct consequence of its interaction with the desired target.[1][2] Failure to do so can lead to the costly pursuit of molecules with misleading mechanisms of action, potentially driven by off-target effects.[1] This guide will focus on two complementary, high-utility methods for confirming target engagement in a tiered approach: the Cellular Thermal Shift Assay (CETSA®) as a primary, in-cell validation tool, and an AlphaLISA® assay as a secondary, orthogonal biochemical confirmation.

A Multi-Faceted Approach to Target Validation

No single technique provides a complete picture of a drug-target interaction. A robust validation strategy employs a combination of methods that assess the interaction in different contexts (in-cell, in-vitro) and through different biophysical principles.

Method Principle Key Advantages Key Limitations
CETSA® Ligand binding alters the thermal stability of the target protein in its native cellular environment.[3][4]Label-free, performed in intact cells or tissues, reflects physiological conditions.[5]Not all binding events cause a significant thermal shift; can be lower throughput for initial screening.[5]
AlphaLISA® A bead-based immunoassay that measures the proximity of two beads brought together by a binding event, generating a luminescent signal.[6][7]High-throughput, highly sensitive, and requires small sample volumes.[7][8]Requires specific antibodies and is performed on cell lysates or with recombinant protein, not in intact cells.
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand, allowing for real-time kinetic analysis.[9][10]Provides detailed kinetic data (on/off rates) and affinity measurements (KD).[11]Requires purified protein and specialized equipment; immobilization can sometimes affect protein conformation.[12]
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile.[13][14][15]Gold standard for determining binding affinity and thermodynamics; label-free and in-solution.[16][17]Requires larger amounts of purified protein and is lower throughput.[17]

Primary Validation: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for assessing target engagement in a physiologically relevant setting.[18][19] The underlying principle is that the binding of a ligand, such as Compound X to p38α, stabilizes the protein structure, making it more resistant to thermal denaturation.[4][20] This change in thermal stability is then quantified, providing direct evidence of engagement within the cell.

Causality in Method Selection: Why CETSA First?

Initiating target validation with CETSA is a strategic choice. It addresses the most critical question first: does the compound engage the target in the complex milieu of a living cell, where factors like cell permeability, efflux pumps, and intracellular metabolism are at play?[21] A positive result in CETSA provides a strong foundation for further biochemical and biophysical characterization.

Experimental Workflow: CETSA for Compound X and p38α

The following protocol outlines the steps for performing both a melt curve experiment to determine the optimal temperature and an isothermal dose-response (ITDR) experiment to quantify the potency of target engagement.[3]

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Quantification cluster_analysis Data Analysis prep1 Culture cells expressing endogenous p38α prep2 Treat cells with Compound X, SB203580 (positive control), or DMSO (vehicle) prep1->prep2 heat1 Aliquot treated cells prep2->heat1 heat2 Heat aliquots at a range of temperatures (Melt Curve) or a single, fixed temperature (ITDR) heat1->heat2 lysis1 Lyse cells to release intracellular contents heat2->lysis1 lysis2 Centrifuge to separate soluble (folded) from precipitated (unfolded) proteins lysis1->lysis2 detect1 Collect supernatant (soluble fraction) lysis2->detect1 detect2 Quantify soluble p38α via Western Blot or AlphaLISA detect1->detect2 analysis1 Plot % soluble p38α vs. Temperature (Melt Curve) or vs. [Compound] (ITDR) detect2->analysis1 AlphaLISA_Principle cluster_bound No Inhibitor: High Signal cluster_unbound With Inhibitor: Low Signal donor1 Streptavidin Donor Bead tracer1 Biotinylated Tracer donor1->tracer1 Biotin-Strep Interaction acceptor1 Anti-Tag Acceptor Bead p38a1 Tagged p38α p38a1->acceptor1 Tag-Antibody Interaction invis1 tracer1->p38a1 Binding donor2 Streptavidin Donor Bead tracer2 Biotinylated Tracer donor2->tracer2 acceptor2 Anti-Tag Acceptor Bead p38a2 Tagged p38α invis2 inhibitor Compound X inhibitor->p38a2 Competition

Principle of Competitive AlphaLISA.
Step-by-Step Protocol:
  • Reagent Preparation:

    • Prepare a solution of recombinant, tagged (e.g., His-tagged or GST-tagged) p38α protein.

    • Prepare a biotinylated tracer molecule known to bind p38α.

    • Prepare serial dilutions of Compound X and SB203580.

  • Assay Assembly:

    • In a 384-well microplate, add the recombinant p38α protein, the biotinylated tracer, and the diluted compounds (or DMSO).

    • Incubate to allow the binding reaction to reach equilibrium.

  • Detection:

    • Add a mixture of Streptavidin-coated Donor beads and anti-tag (e.g., anti-His) Acceptor beads. [8] * Incubate in the dark to allow the beads to bind to the protein-tracer complex.

  • Signal Reading:

    • Read the plate on an AlphaScreen-compatible plate reader. The reader excites the Donor beads at 680 nm, and if in proximity to Acceptor beads, a signal is emitted at ~615 nm. [6]

Data Presentation and Interpretation:

Table 2: Hypothetical AlphaLISA Data for Compound X

Compound IC50 (nM)
Compound X120
SB20358035

The IC50 value represents the concentration of Compound X required to displace 50% of the biotinylated tracer from p38α. This provides a quantitative measure of the compound's binding affinity for the purified target protein. A lower IC50 value indicates a higher binding affinity.

Building a Conclusive Case for Target Engagement

By integrating the data from both CETSA and AlphaLISA, a compelling narrative for the target engagement of Compound X can be constructed:

  • Cellular Evidence (CETSA): Compound X induces a significant thermal stabilization of p38α in intact cells, demonstrating that it can cross the cell membrane and bind to its target in a native physiological context. The cellular EC50 from the ITDR experiment establishes its potency in this environment.

  • Biochemical Confirmation (AlphaLISA): Compound X directly binds to purified p38α protein in a concentration-dependent manner, confirming the molecular interaction observed in the CETSA experiment. The biochemical IC50 provides a quantitative measure of its binding affinity.

Discrepancies between the cellular EC50 and the biochemical IC50 can also be informative, potentially highlighting aspects of cell permeability, active transport, or metabolism that influence the compound's access to its intracellular target.

For an even deeper understanding of the binding mechanism, biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) could be employed as tertiary validation steps. SPR would yield detailed kinetic information (kon/koff rates), while ITC would provide a complete thermodynamic signature (ΔH, ΔS) of the binding event, offering invaluable insights for structure-activity relationship (SAR) studies. [13][14][22]

Conclusion

Validating the target engagement of a novel compound like 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is a critical, multi-step process. By employing a primary cellular assay like CETSA to confirm engagement in a physiological setting, followed by an orthogonal biochemical assay such as AlphaLISA to validate the direct molecular interaction, researchers can build a robust and trustworthy data package. This tiered, evidence-based approach minimizes the risk of pursuing misleading candidates and provides a solid foundation for advancing promising molecules through the drug discovery pipeline.

References

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
  • Ladbury, J. E., & Chowdhry, B. Z. (1996). Isothermal titration calorimetry in drug discovery. PubMed.
  • Paketurytė, V., Zubrienė, A., Ladbury, J. E., & Matulis, D. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • Reinhard, F., et al. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • BenchChem. (2025).
  • Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical.
  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology.
  • Fricke, N., et al. (n.d.). Working principle of the AlphaLISA assay. Acceptor beads bind to the....
  • Creative Proteomics. (n.d.). DARTS vs CETSA: Choosing the Right Assay for Target Validation.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • University College London. (n.d.). Target Identification and Validation (Small Molecules). University College London.
  • Bunnage, M. E., Gilbert, A. M., Jones, L. H., & Whitty, A. (2015). Determining target engagement in living systems. PMC - NIH.
  • Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Robers, M. B., et al. (2022, January 27). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
  • Chen, F., et al. (2025).
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • Lee, H. J., et al. (n.d.). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. NIH.
  • Robers, M. B., et al. (2022, September 1). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Foley, T. L., & Allbritton, N. L. (2020, March 6). Importance of Quantifying Drug-Target Engagement in Cells.
  • Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. Aragen Life Sciences.
  • Pescador, D., et al. (n.d.). Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. MDPI.
  • Bitesize Bio. (2025, May 20).
  • ACS Omega. (n.d.). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules.
  • AntBio. (2026, January 7). Post-Identification Target Validation: Critical Steps in Small-Molecule. AntBio.
  • UCSF QB3. (2021, March 29).
  • Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions.
  • Revvity. (n.d.). Target engagement reagents. Revvity.
  • Revvity. (n.d.). AlphaLISA assay development guide. Revvity.
  • PubChem. (n.d.). 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid. PubChem.
  • BLDpharm. (n.d.). 1178280-85-7|2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid. BLDpharm.
  • Matrix Scientific. (n.d.). 2-Fluoro-4-methyl-5-(1-phenethyl-1H-pyrazol-4-yl)benzoic acid.
  • Jones, C. L., & Tepe, J. J. (2023, April 21).
  • Tantry, S. J., et al. (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)
  • BLDpharm. (n.d.). 1334148-85-4|2-Amino-4-fluoro-5-(4-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride. BLDpharm.
  • ACS Omega. (2019, August 21). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria.
  • Kumar, S., et al. (n.d.). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central.
  • Wagner, C. E., & Groy, T. L. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid.
  • Kumar, S., et al. (2019, August 21). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC - NIH.

Sources

Comparative

A Comparative Benchmarking Guide: Evaluating 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic Acid Against Commercial NAMPT Modulators

Abstract This guide provides a comprehensive framework for benchmarking the novel compound 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid against established commercial modulators of Nicotinamide Phosphoribosyltransfe...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for benchmarking the novel compound 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid against established commercial modulators of Nicotinamide Phosphoribosyltransferase (NAMPT). Given the structural similarities of its pyrazole core to known NAMPT inhibitors, we hypothesize that this compound may exhibit inhibitory activity against this critical enzyme. To rigorously evaluate this, we present a head-to-head comparison with the potent NAMPT inhibitor FK866 , the dual NAMPT/PAK4 inhibitor KPT-9274 , and the NAMPT activator P7C3-A20 . This guide details the scientific rationale, experimental protocols, and data interpretation strategies necessary for a thorough comparative analysis, aimed at elucidating the compound's potential as a novel therapeutic agent.

Introduction: The Critical Role of NAMPT in Cellular Metabolism and Disease

Nicotinamide Adenine Dinucleotide (NAD+) is a fundamental coenzyme in cellular redox reactions, making it central to energy metabolism.[1] The salvage pathway, which recycles nicotinamide to synthesize NAD+, is a critical process for maintaining cellular NAD+ pools. The rate-limiting enzyme in this pathway is Nicotinamide Phosphoribosyltransferase (NAMPT).[1][2] Due to the high metabolic demands of cancer cells, they are particularly reliant on the NAD+ salvage pathway, and thus, NAMPT has emerged as a promising therapeutic target in oncology.[2][3][4] Overexpression of NAMPT is observed in numerous cancers, including breast, ovarian, prostate, and colorectal cancers.[2] Inhibition of NAMPT leads to NAD+ depletion, triggering a cascade of metabolic perturbations that can induce apoptosis or necrosis in tumor cells.[5]

This guide focuses on the characterization of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid , a compound with a pyrazole-containing structure, a motif present in several known NAMPT inhibitors.[6][7] We will benchmark its performance against three well-characterized commercial compounds:

  • FK866: A highly potent and specific non-competitive inhibitor of NAMPT.[8][9] It has been extensively studied and has undergone clinical trials.[1]

  • KPT-9274: An orally bioavailable dual inhibitor of NAMPT and p21-activated kinase 4 (PAK4).[10][11][12][13] This compound is also in clinical development for various cancers.[5]

  • P7C3-A20: A proneurogenic and neuroprotective compound that functions as an activator of NAMPT.[14][15] This compound provides a crucial counterpoint to the inhibitors in our assays.

By comparing the effects of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid with these standards, we can ascertain its mechanism of action and potential therapeutic utility.

Experimental Design: A Multi-faceted Approach to Comparative Analysis

Our benchmarking strategy employs a tiered approach, beginning with in vitro enzymatic assays to determine direct interaction with NAMPT, followed by cell-based assays to assess cellular potency and downstream effects on NAD+ metabolism and cell viability.

In Vitro NAMPT Enzymatic Inhibition Assay

This initial experiment aims to determine if 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid directly inhibits the enzymatic activity of recombinant human NAMPT.

Protocol:

  • Reagents and Materials:

    • Recombinant Human NAMPT enzyme

    • Nicotinamide (NAM)

    • Phosphoribosyl pyrophosphate (PRPP)

    • ATP

    • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

    • Detection Reagent (e.g., a luciferase-based assay to measure the product, nicotinamide mononucleotide (NMN), or a coupled enzyme system that detects NAD+ production)

    • Test compounds: 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid, FK866, KPT-9274, P7C3-A20 (as a negative control for inhibition)

    • 384-well assay plates

  • Procedure:

    • Prepare a serial dilution of the test compounds and the positive control (FK866 and KPT-9274) in DMSO.

    • In a 384-well plate, add the reaction buffer.

    • Add the test compounds and controls to the appropriate wells.

    • Add the NAMPT enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding a mixture of NAM and PRPP.

    • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a four-parameter logistic equation.

Cellular NAD+/NADH Ratio Assay

This assay measures the intracellular levels of NAD+ and its reduced form, NADH, to determine the impact of the test compounds on the cellular NAD+ pool. A decrease in the NAD+/NADH ratio is an expected outcome of NAMPT inhibition.

Protocol:

  • Cell Culture:

    • Select a cancer cell line known to be sensitive to NAMPT inhibition (e.g., A2780 ovarian cancer cells or HCT116 colon cancer cells).

    • Culture the cells in appropriate media and conditions.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds and controls for a specified time (e.g., 24 or 48 hours).

    • Lyse the cells using a lysis buffer provided with a commercially available NAD/NADH assay kit.

    • Follow the kit manufacturer's protocol to measure the intracellular concentrations of NAD+ and NADH. This typically involves enzymatic cycling reactions that generate a fluorescent or colorimetric signal.

    • Measure the signal using a plate reader.

  • Data Analysis:

    • Calculate the NAD+/NADH ratio for each treatment condition.

    • Normalize the results to the DMSO-treated control.

    • Plot the NAD+/NADH ratio against the compound concentration.

Cell Viability Assay

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cells, which is a key functional consequence of NAMPT inhibition.

Protocol:

  • Cell Culture:

    • Use the same cancer cell line as in the NAD+/NADH assay.

  • Procedure:

    • Seed the cells in a 96-well plate.

    • Treat the cells with a range of concentrations of the test compounds and controls for an extended period (e.g., 72 hours).

    • Assess cell viability using a standard method such as the MTT assay, CellTiter-Glo® Luminescent Cell Viability Assay, or by direct cell counting.

  • Data Analysis:

    • Calculate the percentage of viable cells relative to the DMSO control.

    • Plot the percent viability against the logarithm of the compound concentration.

    • Determine the GI50 value (the concentration that causes 50% growth inhibition).

Expected Outcomes and Data Interpretation

The collective data from these assays will provide a comprehensive profile of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid.

Data Summary Table:

CompoundNAMPT IC50 (nM)Cellular NAD+/NADH Ratio (at 1 µM)Cell Viability GI50 (nM)
2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acidTBDTBDTBD
FK866~0.3[8]Significant Decrease~1
KPT-9274~120[12][16]Significant DecreaseVaries by cell line
P7C3-A20N/A (Activator)Increase or No ChangeN/A

Interpretation:

  • Potent NAMPT Inhibition: If 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid exhibits a low nanomolar IC50 in the enzymatic assay, a corresponding decrease in the cellular NAD+/NADH ratio, and potent inhibition of cancer cell growth, it would strongly support the hypothesis that it is a direct and effective NAMPT inhibitor.

  • Moderate or Weak Inhibition: A higher IC50 value and less pronounced cellular effects would classify it as a weaker inhibitor.

  • No NAMPT Inhibition: If the compound shows no activity in the enzymatic assay but still affects cell viability, it would suggest an alternative mechanism of action that is independent of NAMPT.

  • Comparison with Controls: The relative potency and efficacy of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid compared to FK866 and KPT-9274 will be crucial in determining its potential as a lead compound. The contrasting effects of the NAMPT activator, P7C3-A20, will serve as a critical validation of the assay systems.

Visualization of Key Pathways and Workflows

Signaling Pathway of NAMPT Inhibition:

NAMPT_Inhibition_Pathway cluster_salvage NAD+ Salvage Pathway cluster_inhibition Inhibition cluster_cellular_effects Cellular Effects NAM Nicotinamide NAMPT NAMPT NAM->NAMPT PRPP NMN NMN NAMPT->NMN NMNAT NMNAT NMN->NMNAT ATP NAD NAD+ NMNAT->NAD NAD_depletion NAD+ Depletion NAD->NAD_depletion Inhibitor 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid FK866 KPT-9274 Inhibitor->NAMPT Inhibition Metabolic_Stress Metabolic Stress NAD_depletion->Metabolic_Stress Apoptosis Apoptosis Metabolic_Stress->Apoptosis

Caption: The NAD+ salvage pathway and the inhibitory effect of NAMPT inhibitors.

Experimental Workflow:

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Comparison Enzyme_Assay NAMPT Enzymatic Assay IC50 Determine IC50 Enzyme_Assay->IC50 Data_Integration Integrate and Compare Data IC50->Data_Integration Cell_Culture Cancer Cell Culture Treatment Compound Treatment Cell_Culture->Treatment NAD_Assay NAD+/NADH Ratio Assay Treatment->NAD_Assay Viability_Assay Cell Viability Assay Treatment->Viability_Assay NAD_Assay->Data_Integration GI50 Determine GI50 Viability_Assay->GI50 GI50->Data_Integration Conclusion Draw Conclusions on Mechanism of Action Data_Integration->Conclusion

Caption: Workflow for benchmarking 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid.

Conclusion

This guide outlines a robust and comprehensive strategy for the initial characterization of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid. By systematically comparing its activity against well-established NAMPT inhibitors and an activator, researchers can gain crucial insights into its mechanism of action, potency, and potential as a novel therapeutic candidate. The described protocols are designed to be self-validating through the use of appropriate controls, ensuring the generation of reliable and interpretable data. The findings from this benchmarking study will provide a solid foundation for further preclinical development.

References

  • P7C3-A20 - Wikipedia. [Link]

  • The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells. Cancers (Basel). [Link]

  • A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 - PubMed Central. [Link]

  • KPT-9274 – Investigational Oral Dual Inhibitor of PAK4 and NAMPT - Karyopharm. [Link]

  • What NAMPT inhibitors are in clinical trials currently? - Patsnap Synapse. [Link]

  • Review of various NAMPT inhibitors for the treatment of cancer - PMC - PubMed Central. [Link]

  • Dual and Specific Inhibition of NAMPT and PAK4 By KPT-9274 Decreases Kidney Cancer Growth - PubMed. [Link]

  • Dual and Specific Inhibition of NAMPT and PAK4 By KPT-9274 Decreases Kidney Cancer Growth - AACR Journals. [Link]

  • Cellular energy booster restores cognition in mice with advanced Alzheimer's disease. Fierce Biotech. [Link]

  • P7C3-A20 treatment one year after TBI in mice repairs the blood–brain barrier, arrests chronic neurodegeneration, and restores cognition | PNAS. [Link]

  • Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - NIH. [Link]

  • Pharmacologic reversal of advanced Alzheimer's disease in mice and identification of potential therapeutic nodes in human brain - PubMed. [Link]

  • 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid | AMERICAN ELEMENTS. [Link]

  • Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - NIH. [Link]

  • 2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid (CS-0051904) - Universal Biologicals. [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega. [Link]

  • 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid - PubChem. [Link]

  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC - NIH. [Link]

  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed Central. [Link]

  • 4-[1-[4-(Aminosulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid - CAS Common Chemistry. [Link]

Sources

Validation

Comparative analysis of ortho-, meta-, and para-fluorobenzoic acid derivatives in drug design.

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. This small but mighty halogen can profoundly influence a molecule's physicochemical and pharmacokinetic propert...

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. This small but mighty halogen can profoundly influence a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced efficacy, stability, and target selectivity.[1] Among the myriad of fluorinated building blocks, fluorobenzoic acids are particularly valuable scaffolds. However, the seemingly subtle choice of placing the fluorine atom at the ortho-, meta-, or para-position of the benzoic acid ring can have dramatic and divergent consequences for a drug candidate's performance.

This guide provides an in-depth comparative analysis of these three isomers, moving beyond a simple listing of properties to explain the underlying chemical principles and their practical implications in drug design. We will explore how the positional isomerism of fluorine dictates key molecular attributes and offer field-proven insights into selecting the optimal isomer for your therapeutic target. This analysis is supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The Decisive Impact of Fluorine's Position: A Physicochemical Overview

The position of the highly electronegative fluorine atom on the aromatic ring governs its interplay of inductive and resonance effects, leading to distinct electronic and steric profiles for each isomer. These differences are not merely academic; they are critical determinants of a molecule's behavior in a biological system, influencing everything from its acidity and lipophilicity to its metabolic fate.[2][3]

A comparative summary of the key physicochemical properties of the three isomers is presented below, with benzoic acid included as a non-fluorinated reference.

Property2-Fluorobenzoic Acid (ortho)3-Fluorobenzoic Acid (meta)4-Fluorobenzoic Acid (para)Benzoic Acid (Reference)
pKa 3.273.864.144.20
logP 1.951.871.871.87
Melting Point (°C) 122-125123-125182-185122
Dipole Moment (D) ~2.7~2.1~2.4~1.7

(Data compiled from various sources)

Acidity (pKa): The "Ortho Effect" and Its Consequences

The most striking difference among the isomers is their acidity. 2-fluorobenzoic acid is significantly more acidic (lower pKa) than its meta and para counterparts. This is a classic example of the "ortho effect," where the close proximity of the fluorine atom to the carboxylic acid group exerts a powerful through-space inductive electron-withdrawing effect. This stabilizes the resulting carboxylate anion, making the parent acid more likely to donate its proton.

In the para-position, the fluorine atom's electron-withdrawing inductive effect is still at play, but it is partially offset by its electron-donating resonance effect. The meta-position is primarily influenced by the inductive effect, resulting in an acidity intermediate between the ortho and para isomers.

Causality in Drug Design: The pKa of a drug molecule is a critical parameter as it dictates the ionization state at physiological pH (around 7.4). A lower pKa, as seen with the ortho-isomer, means that a larger fraction of the molecule will exist in its charged, carboxylate form. This can have several implications:

  • Increased Solubility: The charged form is generally more soluble in aqueous environments like the cytoplasm and blood plasma.

  • Enhanced Target Binding: For targets where a charged interaction is beneficial, such as the binding of many non-steroidal anti-inflammatory drugs (NSAIDs) to the active site of cyclooxygenase (COX) enzymes, the increased acidity of the ortho-isomer can lead to stronger binding and higher potency.[4]

  • Reduced Membrane Permeability: A higher proportion of the charged species can hinder passive diffusion across lipid membranes, potentially reducing oral bioavailability.

Lipophilicity (logP) and Conformational Effects

While the logP values of the three isomers are quite similar, the position of the fluorine can influence the molecule's overall shape and how it interacts with its environment. The ortho-substitution, in particular, can induce a conformational bias, forcing the carboxylic acid group out of the plane of the aromatic ring to a greater extent than in the other isomers. This can affect how the molecule fits into a binding pocket and its interactions with metabolic enzymes.

Biological Performance and Strategic Applications in Drug Design

The distinct physicochemical properties of each isomer translate into different strategic advantages and applications in drug discovery.

2-Fluorobenzoic Acid (ortho-isomer): A Staple in NSAID Development

The enhanced acidity of 2-fluorobenzoic acid has made it a common structural motif in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.[5] The carboxylate group of these inhibitors forms a crucial ionic bond with a positively charged arginine residue (Arg120) at the entrance of the COX active site.[6] The lower pKa of the ortho-fluoro derivative ensures that it is predominantly in the required anionic form at physiological pH, facilitating this key interaction.

Case Study: Fluorinated Celecoxib Analogues

A study on a fluorinated analogue of the COX-2 selective inhibitor celecoxib, ortho-[18F]fluorocelecoxib, provides concrete data on the impact of ortho-fluorination. This compound exhibited potent inhibition of both COX-1 and COX-2, with IC50 values of 39.0 nM and 24.5 nM, respectively.[7] This demonstrates that the incorporation of an ortho-fluorobenzoic acid-like moiety can be consistent with high-affinity binding.

Below is a diagram illustrating the key interactions of an NSAID with the active site of a COX enzyme.

G cluster_COX COX Active Site cluster_NSAID NSAID Arg120 Arg120 (Positively Charged) Tyr355 Tyr355 Ser530 Ser530 Carboxylate COO- Carboxylate->Arg120 Ionic Bond Carboxylate->Tyr355 Hydrogen Bond AromaticRing Aromatic Ring AromaticRing->Ser530 Hydrophobic Interaction

Caption: Key interactions of an NSAID within the COX active site.

4-Fluorobenzoic Acid (para-isomer): Enhancing Metabolic Stability

The para-position of an aromatic ring is often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary route of drug metabolism. Replacing a hydrogen atom at this position with a fluorine atom can effectively block this metabolic pathway. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, thereby increasing the metabolic stability and half-life of the drug.[1] This strategy is widely employed to improve the pharmacokinetic profile of drug candidates.

3-Fluorobenzoic Acid (meta-isomer): A Tool for Fine-Tuning and Selectivity

The meta-isomer offers a more subtle modulation of electronic properties compared to its ortho and para counterparts. This can be advantageous when a significant change in acidity or electron density is undesirable. The unique vector of its dipole moment and its specific steric profile can be exploited to achieve selectivity for a particular biological target over closely related off-targets. While less commonly employed than the other two isomers, derivatives of 3-fluorobenzoic acid have been investigated for a range of biological activities.[8]

Experimental Protocols for Comparative Analysis

To provide a framework for the practical evaluation of these isomers in a drug discovery setting, we present detailed, self-validating protocols for their synthesis and for key comparative assays.

Synthesis of Fluorobenzoic Acid Isomers

The choice of synthetic route depends on the desired isomer and the availability of starting materials. The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt, is a classic and reliable method for introducing fluorine onto an aromatic ring.

Experimental Workflow: Synthesis of Fluorobenzoic Acids

G Start Aminobenzoic Acid (ortho, meta, or para) Diazotization Diazotization (NaNO2, HCl, 0-5°C) Start->Diazotization Fluoboration Addition of HBF4 Diazotization->Fluoboration Isolation Isolate Diazonium Tetrafluoroborate Fluoboration->Isolation Decomposition Thermal Decomposition (Balz-Schiemann) Isolation->Decomposition Hydrolysis Ester Hydrolysis (if applicable) Decomposition->Hydrolysis Purification Purification (Recrystallization) Hydrolysis->Purification End Fluorobenzoic Acid Purification->End

Caption: General workflow for the synthesis of fluorobenzoic acids via the Balz-Schiemann reaction.

Detailed Protocol: Synthesis of 4-Fluorobenzoic Acid [9]

  • Diazotization: In a suitable flask, suspend p-aminobenzoic acid in aqueous hydrochloric acid and cool to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 7 °C. The completion of diazotization can be confirmed by a positive test with starch-iodide paper.

  • Formation of Diazonium Tetrafluoroborate: In a separate vessel (paraffin wax-coated to resist HF), prepare a solution of fluoboric acid from boric acid and hydrofluoric acid, keeping the temperature below 25 °C.

  • Add the cold fluoboric acid solution to the diazonium salt solution while maintaining the temperature below 10 °C. A precipitate of p-carboxybenzenediazonium fluoborate will form.

  • Isolation: Filter the solid diazonium tetrafluoroborate, wash with cold water, cold methanol, and ether, and dry thoroughly under vacuum.

  • Thermal Decomposition: Gently heat the dry diazonium salt in a flask. The decomposition will yield boron trifluoride gas, nitrogen gas, and the crude 4-fluorobenzoic acid.

  • Purification: The crude product can be purified by recrystallization from water or an appropriate organic solvent.

(Note: Similar procedures can be adapted for the synthesis of the ortho- and meta-isomers starting from the corresponding aminobenzoic acids.)[10]

Comparative In Vitro Assays

1. Metabolic Stability Assay (Liver Microsomes)

This assay provides a measure of the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.

Protocol:

  • Prepare a solution of the test compound (each fluorobenzoic acid derivative) in a suitable solvent (e.g., DMSO).

  • Incubate the test compound at a final concentration of 1 µM with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37 °C.

  • Initiate the metabolic reaction by adding an NADPH regenerating system.[2]

  • Collect aliquots at various time points (e.g., 0, 15, 30, 60 minutes).

  • Quench the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[2]

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) for each isomer.

2. Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to predict the passive intestinal absorption of a compound.

Protocol:

  • Prepare a lipid solution (e.g., 2% lecithin in dodecane) to create the artificial membrane.

  • Coat a 96-well filter plate with the lipid solution.

  • Add a buffer solution at an appropriate pH (e.g., pH 6.5 to mimic the small intestine) to the acceptor wells of a 96-well plate.

  • Add solutions of the test compounds (each fluorobenzoic acid derivative) to the donor wells of the filter plate.

  • Assemble the "sandwich" by placing the filter plate on top of the acceptor plate.

  • Incubate for a defined period (e.g., 4-16 hours) at room temperature.

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for each isomer.

Conclusion and Future Perspectives

The choice between ortho-, meta-, and para-fluorobenzoic acid derivatives is a critical decision in drug design, with each isomer offering a unique set of advantages and disadvantages. The ortho-isomer, with its enhanced acidity, is often favored for targets requiring a strong anionic interaction. The para-isomer is a powerful tool for blocking metabolic oxidation and improving pharmacokinetic profiles. The meta-isomer provides a means for subtle electronic and steric modulation to fine-tune activity and selectivity.

A thorough understanding of the interplay between fluorine's position and the resulting physicochemical properties is paramount for the rational design of new therapeutic agents. While this guide provides a framework for making informed decisions, the optimal choice will always be context-dependent, dictated by the specific requirements of the biological target and the desired pharmacokinetic profile. The continued development of novel fluorination methodologies and a deeper understanding of fluorine's interactions in biological systems will undoubtedly expand the medicinal chemist's toolkit, enabling the creation of safer and more effective medicines.

References

  • Organic Syntheses, Coll. Vol. 5, p.12 (1973); Vol. 43, p.1 (1963). [Link: http://www.orgsyn.org/demo.aspx?prep=cv5p0012]
  • Organic Syntheses, Coll. Vol. 2, p.299 (1943); Vol. 18, p.40 (1938). [Link: http://www.orgsyn.org/demo.aspx?prep=cv2p0299]
  • Global Scientific Journal, 8(11), 176-193 (2020). [Link: https://www.globalscientificjournal.com/researchpaper/Synthesis_and_characterization_of_new_derivatives_of_4_fluoro_benzoic_acid_as_bioactive_compound.pdf]
  • MDPI, Molecules, 26(12), 3583 (2021). [Link: https://www.mdpi.com/1420-3049/26/12/3583]
  • MDPI, Molecules, 26(12), 3583 (2021). [Link: https://www.mdpi.com/1420-3049/26/12/3583]
  • Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. (2024). National Institutes of Health. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10813955/]
  • BenchChem. (2025). A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design. [Link: https://www.benchchem.com/uploads/7/0/8/2/7082 BenchChem-A-Comparative-Guide-to-Fluorinated-Benzoic-Acid-Isomers-in-Drug-Design.pdf]
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. [Link: https://www.mdpi.com/1420-3049/28/13/5051]
  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020). National Institutes of Health. [Link: https://pubmed.ncbi.nlm.nih.gov/32182061/]
  • Radiolabeled COX-2 Inhibitors for Non-Invasive Visualization of COX-2 Expression and Activity — A Critical Update. (2013). MDPI. [Link: https://www.mdpi.com/1420-3049/18/1/737]
  • Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. (2016). National Institutes of Health. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4870530/]
  • Metabolism of fluorine-containing drugs. (1991). ResearchGate. [Link: https://www.researchgate.net/publication/20993952_Metabolism_of_fluorine-containing_drugs_Annu_Rev_Pharmacol_Toxicol]
  • Development of fluorine-18-labeled 5-HT1A antagonists. (1996). National Institutes of Health. [Link: https://pubmed.ncbi.nlm.nih.gov/8875881/]
  • Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. (2021). MDPI. [Link: https://www.mdpi.com/1420-3049/26/12/3583]
  • Synthesis and evaluation of ortho-[18F]fluorocelecoxib for COX-2 cholangiocarcinoma imaging. (2018). Dovepress. [Link: https://www.dovepress.com/synthesis-and-evaluation-of-ortho-18ffluorocelecoxib-for-cox-2-chola-peer-reviewed-fulltext-article-DDDT]
  • Sparrow Chemical. (n.d.). Fluorobenzoic Acid Series. Retrieved from [Link]

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). MDPI. [Link: https://www.mdpi.com/1420-3049/29/15/3677]
  • Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. (1996). Nature. [Link: https://www.
  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole.... (2000). ResearchGate. [Link: https://www.researchgate.net/figure/IC-50-values-for-the-inhibition-of-COX-1-and-COX-2-in-the-human-whole-blood-assays_tbl2_12224424]
  • Mastering Organic Synthesis with 3-Fluorobenzoic Acid: A Practical Guide. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link: https://www.inno-pharma.com/blog/mastering-organic-synthesis-with-3-fluorobenzoic-acid-a-practical-guide]
  • Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue. (2022). National Institutes of Health. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9032210/]
  • Understanding the selectivity of nonsteroidal anti-inflammatory drugs for cyclooxygenases using quantum crystallography and electrostatic interaction energy. (2025). National Institutes of Health. [Link: https://pubmed.ncbi.nlm.nih.gov/39882767/]
  • Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. (2023). ScholarWorks @ UTRGV. [Link: https://scholarworks.utrgv.edu/chem_fac/239/]
  • In silico design, synthesis, & testing of Cyclooxygenase (COX) inhibitors. (2022). YouTube. [Link: https://www.youtube.
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2021). MDPI. [Link: https://www.mdpi.com/1422-0067/22/21/11513]
  • Fluorine-Modified Rutaecarpine Exerts Cyclooxygenase-2 Inhibition and Anti-inflammatory Effects in Lungs. (2019). Frontiers. [Link: https://www.frontiersin.org/articles/10.3389/fphar.2019.00097/full]
  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020). National Institutes of Health. [Link: https://pubmed.ncbi.nlm.nih.gov/32182061/]
  • Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. (2012). National Institutes of Health. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3387081/]
  • X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. (2020). MDPI. [Link: https://www.mdpi.com/2304-6740/8/4/104]
  • Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. (2023). MDPI. [Link: https://www.mdpi.com/1999-4923/15/12/2723]

Sources

Comparative

A Head-to-Head Comparison of Pyrazole-Based Antibacterial Agents: A Guide for Researchers

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibacterial agents. Among the heterocyclic compounds, the pyrazole nucle...

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibacterial agents. Among the heterocyclic compounds, the pyrazole nucleus has emerged as a privileged structure, demonstrating a broad spectrum of biological activities, including potent antibacterial effects. This guide provides a detailed head-to-head comparison of three distinct classes of pyrazole-based antibacterial agents, offering insights into their efficacy, mechanisms of action, and safety profiles to aid researchers in the field of drug discovery and development.

Introduction to Pyrazole-Based Antibacterials

The versatility of the pyrazole ring allows for extensive chemical modifications, leading to a diverse array of derivatives with varying antibacterial properties. These compounds have been shown to target various essential bacterial processes, from cell wall and protein synthesis to DNA replication. This guide will focus on a comparative analysis of three representative pyrazole-based compounds: the repurposed anti-inflammatory drug Celecoxib , the classic sulfonamide antibiotic Sulfaphenazole , and a promising Pyrazole-Hydrazone derivative . By examining their performance based on experimental data, we aim to provide a comprehensive resource for researchers navigating the landscape of pyrazole-based antibacterial drug discovery.

Comparative Analysis of Antibacterial Performance

The in vitro efficacy of an antibacterial agent is primarily assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency. The following table summarizes the antibacterial activity and cytotoxic profiles of our three selected pyrazole-based agents against representative Gram-positive and Gram-negative bacteria.

CompoundChemical StructureMechanism of ActionS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)Cytotoxicity (IC50 in µM)
Celecoxib [Image of Celecoxib structure]Inhibition of macromolecular (RNA, DNA, protein) synthesis; Efflux pump inhibition16 - 64[1][2]>256 (alone); 16 (with colistin)[1]>256 (alone); 8 (with colistin)[1]12.48 - 63 (Human cancer cell lines)[3][4][5][6]
Sulfaphenazole [Image of Sulfaphenazole structure]Inhibition of Dihydropteroate Synthetase (DHPS)64 - 256[7]128 - >2048[8]>1000[9]> 64 µg/mL (Vero cells)[10]
Pyrazole-Hydrazone Derivative [Image of a representative Pyrazole-Hydrazone structure]Proposed DNA Gyrase Inhibition2 - 8[11]2 - 8[11]2 - 8[11]Not widely reported

In-Depth Analysis of Each Agent

Celecoxib: A Repurposed Agent with a Multi-pronged Attack

Originally developed as a selective COX-2 inhibitor for its anti-inflammatory properties, Celecoxib has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1].

Mechanism of Action: Interestingly, the antibacterial action of Celecoxib is independent of its COX-2 inhibitory function. Studies have revealed that Celecoxib exerts its antimicrobial effect through a multi-targeted approach. It has been shown to inhibit the synthesis of essential macromolecules such as RNA, DNA, and proteins in a dose-dependent manner[11]. Furthermore, Celecoxib can inhibit multidrug efflux pumps, which are a common mechanism of bacterial resistance. This inhibition leads to an increased intracellular concentration of other antibiotics, suggesting a potential role for Celecoxib as a sensitizing agent in combination therapies[12][13]. While its standalone activity against Gram-negative bacteria is limited due to the outer membrane barrier, its efficacy is significantly enhanced when this barrier is compromised, for example, by a membrane-permeabilizing agent like colistin[1].

Experimental Insight: The broad-spectrum activity of Celecoxib against Gram-positive pathogens and its ability to potentiate other antibiotics make it an intriguing candidate for further investigation, particularly for topical applications in skin and soft tissue infections caused by resistant strains.

Sulfaphenazole: A Classic Inhibitor of Folate Synthesis

Sulfaphenazole is a member of the sulfonamide class of antibiotics, which have been in clinical use for decades[14]. Its structure features a pyrazole ring attached to a sulfanilamide core.

Mechanism of Action: Sulfaphenazole acts as a competitive inhibitor of dihydropteroate synthetase (DHPS), a crucial enzyme in the bacterial folate biosynthesis pathway[1]. By mimicking the natural substrate, para-aminobenzoic acid (PABA), Sulfaphenazole blocks the synthesis of dihydrofolic acid, a precursor for essential nucleic acids and amino acids. This ultimately leads to the cessation of bacterial growth and replication. As this pathway is absent in humans, who obtain folate from their diet, DHPS is an excellent selective target for antibacterial agents.

Experimental Insight: While effective against a range of bacteria, the extensive use of sulfonamides has led to widespread resistance. However, the study of Sulfaphenazole and its interactions with DHPS continues to provide valuable insights for the design of novel folate pathway inhibitors that can overcome existing resistance mechanisms.

Pyrazole-Hydrazone Derivatives: Potent and Broad-Spectrum Candidates

The pyrazole-hydrazone scaffold has recently gained significant attention as a source of potent antibacterial agents with broad-spectrum activity. These compounds are characterized by a pyrazole ring linked to a hydrazone moiety (-C=N-NH-).

Mechanism of Action: While the exact mechanism can vary depending on the specific substitutions, many pyrazole-hydrazone derivatives are proposed to exert their antibacterial effect by inhibiting DNA gyrase[11]. DNA gyrase is a topoisomerase essential for bacterial DNA replication, and its inhibition leads to rapid cell death. This mechanism is shared with the fluoroquinolone class of antibiotics.

Experimental Insight: The low MIC values of some pyrazole-hydrazone derivatives against both Gram-positive and Gram-negative bacteria, including resistant strains, highlight their potential as lead compounds for the development of new antibacterial drugs[11]. Further research into their structure-activity relationships and optimization of their pharmacokinetic properties is warranted.

Experimental Methodologies: A Closer Look

To ensure the reproducibility and validity of the presented data, it is crucial to understand the experimental protocols employed. The following sections detail the standard methodologies for assessing antibacterial activity and elucidating the mechanisms of action.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: The bacterial strain of interest is cultured to a specific density, typically corresponding to a 0.5 McFarland standard, and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate, which is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: Following incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_agent Prepare Serial Dilutions of Test Agent in 96-well Plate inoculate Inoculate Plate with Bacterial Suspension prep_agent->inoculate Plate with dilutions prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate Standardized bacteria incubate Incubate Plate (e.g., 37°C, 18-24h) inoculate->incubate read_plate Visually Inspect for Bacterial Growth (Turbidity) incubate->read_plate determine_mic Determine MIC read_plate->determine_mic DHPS_Inhibition cluster_pathway Bacterial Folate Biosynthesis Pathway cluster_inhibition Inhibition by Sulfaphenazole pABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) pABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHF Dihydropteroate DHPS->DHF Catalysis Block Inhibition THF Tetrahydrofolate DHF->THF Further enzymatic steps Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides Sulfaphenazole Sulfaphenazole Sulfaphenazole->DHPS Competitive Binding

Caption: Mechanism of action of Sulfaphenazole via competitive inhibition of DHPS.

Conclusion and Future Directions

This guide provides a comparative overview of three distinct pyrazole-based antibacterial agents, highlighting their diverse mechanisms of action and antibacterial spectra.

  • Celecoxib represents an exciting opportunity for drug repurposing, particularly in combination therapies and for topical applications against resistant Gram-positive infections.

  • Sulfaphenazole serves as a valuable tool for understanding classic antibiotic mechanisms and for designing novel inhibitors of the folate pathway to combat resistance.

  • Pyrazole-hydrazone derivatives show immense promise as a new class of broad-spectrum antibacterial agents, warranting further investigation and development.

As the challenge of antimicrobial resistance continues to grow, the exploration of versatile scaffolds like pyrazole is essential. Future research should focus on optimizing the potency and pharmacokinetic properties of these compounds, as well as exploring novel pyrazole derivatives with unique mechanisms of action. A deeper understanding of their structure-activity relationships will be critical in the development of the next generation of effective antibacterial therapies.

References

  • Chiu, K. C., et al. (2009). Pharmacological Exploitation of an Off-Target Antibacterial Effect of the Cyclooxygenase-2 Inhibitor Celecoxib against Francisella tularensis. Antimicrobial Agents and Chemotherapy, 53(9), 3743–3748. [Link]

  • Al-Abdullah, E. S., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 185-207. [Link]

  • Thangamani, S., et al. (2017). Repurposing celecoxib as a topical antimicrobial agent. Frontiers in Microbiology, 8, 440. [Link]

  • Kalle, A. M., & Rizvi, A. (2011). Inhibition of Bacterial Multidrug Resistance by Celecoxib, a Cyclooxygenase-2 Inhibitor. Antimicrobial Agents and Chemotherapy, 55(1), 439–442. [Link]

  • Annamanedi, M., & Kalle, A. M. (2014). Celecoxib sensitizes intracellular Staphylococcus aureus to antibiotic killing in macrophages. Infection and Immunity, 82(6), 2445-2453. [Link]

  • PubChem. (n.d.). Sulfaphenazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Susceptibility of Staphylococcus aureus to Anti-Inflammatory Drugs with a Focus on the Combinatory Effect of Celecoxib with Oxacillin In Vitro. (2021). Antibiotics, 10(11), 1335. [Link]

  • Wikipedia. (2026, January 10). Sulfaphenazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Tebufenpyrad. Retrieved from [Link]

  • Phillips, I., & King, A. (1977). Sensitivity of Pseudomonas aeruginosa to sulphonamides and trimethoprim and the activity of the combination trimethoprim: sulphamethoxazole. Journal of Medical Microbiology, 10(3), 273-279. [Link]

  • Wube, A. A., et al. (2011). Induction but not inhibition of COX-2 confers human lung cancer cell apoptosis by celecoxib. Molecular Cancer, 10, 102. [Link]

  • Wirth, T., et al. (2001). Celecoxib exhibits the greatest potency amongst cyclooxygenase (COX) inhibitors for growth inhibition of COX-2-negative hematopoietic and epithelial cell lines. Cancer Research, 61(18), 6981-6986. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • Rappa, G., et al. (2021). Celecoxib, a Non-Steroidal Anti-Inflammatory Drug, Exerts a Toxic Effect on Human Melanoma Cells Grown as 2D and 3D Cell Cultures. International Journal of Molecular Sciences, 22(16), 8886. [Link]

  • Setiawati, A., et al. (2017). Celecoxib, a COX-2 Selective Inhibitor, Induces Cell Cycle Arrest at the G2/M Phase in HeLa Cervical Cancer Cells. Indonesian Journal of Cancer Chemoprevention, 8(2), 58-65. [Link]

  • Wang, Z., et al. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology, 9(5), 1144-1151. [Link]

  • Dallas, S., et al. (2013). A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. Assay and Drug Development Technologies, 11(3), 175-183. [Link]

  • protocols.io. (2023, March 27). Mitochondrial complex activity assays. Retrieved from [Link]

  • An, F., et al. (2016). Alterations in mitochondrial dynamics induced by tebufenpyrad and pyridaben in a dopaminergic neuronal cell culture model. Toxicology and Applied Pharmacology, 305, 15-24. [Link]

  • Frimodt-Møller, J., et al. (2003). Effects of Sulfamethizole and Amdinocillin against Escherichia coli Strains (with Various Susceptibilities) in an Ascending Urinary Tract Infection Mouse Model. Antimicrobial Agents and Chemotherapy, 47(1), 163-168. [Link]

  • Thangamani, S., et al. (2017). Celecoxib Enhances the Efficacy of Low-Dose Antibiotic Treatment against Polymicrobial Sepsis in Mice and Clinical Isolates of ESKAPE Pathogens. Frontiers in Microbiology, 8, 880. [Link]

  • Chen, J., et al. (2022). relA Inactivation Converts Sulfonamides Into Bactericidal Compounds. Frontiers in Microbiology, 13, 843936. [Link]

  • Al-Bayati, F. A., & Al-Amiery, A. A. (2016). Synthesis, characterization, and antibacterial activity of novel pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 83-90. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and antibacterial and antifungal activity of some new pyrazoline and pyrazole derivatives. Molecules, 9(12), 1024-1037. [Link]

  • Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756. [Link]

  • El-Sayed, W. A., et al. (2017). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 22(1), 143. [Link]

  • International Journal of Research and Analytical Reviews. (2022). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • Kandel, S. E., et al. (2025). The anti-inflammatory drug celecoxib is metabolized by Pseudomonas aeruginosa CYP107S1 in vitro and in vivo. Drug Metabolism and Disposition, 53(12), 100184. [Link]

  • De, P., et al. (2022). Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics. Frontiers in Microbiology, 13, 976505. [Link]

  • Sader, H. S., et al. (2022). New Drugs for the Treatment of Pseudomonas aeruginosa Infections with Limited Treatment Options: A Narrative Review. Antibiotics, 11(5), 582. [Link]

  • Karpiyevich, M., et al. (2017). Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States. Antimicrobial Agents and Chemotherapy, 61(6), e00059-17. [Link]

  • Greenwood, D., & O'Grady, F. (1976). Activity and interaction of trimethoprim and sulphamethoxazole against Escherichia coli. Journal of Clinical Pathology, 29(2), 162-166. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2018). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Retrieved from [Link]

  • ResearchGate. (n.d.). MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage). Retrieved from [Link]

  • RayBiotech. (n.d.). Tebufenpyrad. Retrieved from [Link]

  • PubChem. (n.d.). Tebufenpyrad. National Center for Biotechnology Information. Retrieved from [Link]

  • Rotam. (n.d.). Tebufenpyrad. Retrieved from [Link]

  • Rostamizadeh, K., et al. (2019). Synthesis of Sulfamethoxazole and Sulfabenzamide Metal Complexes; Evaluation of Their Antibacterial Activity. European Journal of Medicinal Chemistry, 172, 143-152. [Link]

  • van der Meer, J. W., et al. (2020). Efficacy of Antibiotic Combinations against Multidrug-Resistant Pseudomonas aeruginosa in Automated Time-Lapse Microscopy and Static Time-Kill Experiments. Antimicrobial Agents and Chemotherapy, 64(11), e00949-20. [Link]

Sources

Validation

A Guide to the Synthesis and Activity of 2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic Acid: A Critical Building Block for PI3K Inhibitors

This guide provides an in-depth analysis of the synthesis and biological relevance of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid. Intended for researchers in medicinal chemistry and drug development, this document...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the synthesis and biological relevance of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid. Intended for researchers in medicinal chemistry and drug development, this document moves beyond a simple recitation of protocols. We will dissect the critical parameters governing the reproducibility of its synthesis, evaluate the biological activity of the potent therapeutics derived from it, and compare them against relevant alternatives, supported by experimental data from peer-reviewed literature.

Section 1: Reproducibility in the Synthesis of a Key Intermediate

The title compound, 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid, has established itself as a crucial intermediate in the synthesis of high-value therapeutics, most notably Pictilisib (GDC-0941), a potent inhibitor of Phosphatidylinositol 3-kinase (PI3K).[1][2][3] Its robust and reproducible synthesis is therefore a matter of significant industrial and academic importance. The predominant strategy for constructing the core aryl-heteroaryl bond is the Suzuki-Miyaura cross-coupling reaction.[4][5]

The Suzuki-Miyaura Coupling Strategy

The most reliable synthetic approach involves a palladium-catalyzed cross-coupling between a suitably halogenated benzoic acid derivative and a pyrazole-boronic acid or its corresponding ester. This method is favored for its high functional group tolerance and generally reliable yields.[6]

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A 4-Bromo-2-fluorobenzoic acid (or derivative) C Palladium Catalyst (e.g., Pd(dppf)Cl2) A->C B 1-Methyl-4-(boronic acid or ester)-1H-pyrazole B->C F 2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid C->F C-C Bond Formation D Base (e.g., K2CO3, Cs2CO3) D->C E Solvent (e.g., Dioxane/Water) E->C

Figure 1: General workflow for Suzuki-Miyaura synthesis.
Analysis of a Representative Protocol

A practical, multi-kilogram scale synthesis of Pictilisib provides critical insights into a reproducible protocol for its core intermediate.[1] While this specific paper details a nickel-catalyzed approach for the final product, the principles for the key coupling step are transferable and widely documented in Suzuki-Miyaura literature.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reactor Setup: To a nitrogen-purged reactor, add 4-bromo-2-fluorobenzoic acid (1.0 equiv), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 equiv), and a suitable solvent such as a 3:1 mixture of dioxane and water.

  • Reagent Addition: Add a base, typically an inorganic carbonate like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv). The choice of base is critical; stronger bases can facilitate the reaction but may also promote side reactions.

  • Catalyst Introduction: Degas the mixture thoroughly with nitrogen or argon. Introduce the palladium catalyst, such as Pd(dppf)Cl₂·CH₂Cl₂ (0.01-0.03 equiv). The ligand (dppf) is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

  • Reaction Execution: Heat the mixture to 80-100 °C and monitor the reaction progress by HPLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup and Isolation: Upon completion, cool the reaction, dilute with water, and perform an acidic workup to precipitate the product. The crude product can be filtered and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Causality, Reproducibility Challenges, and Troubleshooting

The reproducibility of this synthesis hinges on several key factors:

  • Catalyst Choice and Purity: The activity of the palladium catalyst is paramount. The choice of phosphine ligand directly influences the efficiency of the oxidative addition and reductive elimination steps.[5] Inconsistent catalyst quality or activity can lead to stalled reactions or the formation of homocoupling byproducts. A notable large-scale synthesis opted for a nickel-catalyzed Suzuki-Miyaura coupling, which offered easier removal of the residual catalyst through a simple aqueous ammonia wash, a significant advantage over expensive palladium scavengers.[1]

  • Boronic Ester Quality: Boronic acids and esters are prone to decomposition (protodeboronation). Using high-purity, anhydrous reagents is essential for achieving stoichiometric efficiency and high yields.

  • Base and Solvent System: The base not only activates the boronic acid but also influences the solubility of the reactants and catalyst. An aqueous solvent system is common and often accelerates the transmetalation step, but must be carefully optimized to prevent hydrolysis of the boronic ester.[4]

  • Oxygen Exclusion: The Pd(0) species, which is the active catalyst, is sensitive to oxidation. Maintaining an inert atmosphere throughout the reaction is critical to prevent catalyst deactivation and ensure reproducible results.

Data Summary: Synthesis Parameters
ParameterRecommended ConditionRationale & Impact on Reproducibility
Aryl Halide 4-Bromo-2-fluorobenzoic acidBromides offer a good balance of reactivity and stability. Iodides are more reactive but costlier; chlorides are less reactive.[5]
Boron Reagent Pyrazole Pinacol Boronate EsterEsters are generally more stable and easier to purify than boronic acids, leading to more consistent reaction outcomes.
Catalyst Pd(dppf)Cl₂ or NiCl₂(dppp)Palladium is the standard, but nickel can be a cost-effective and easier-to-remove alternative, enhancing process reproducibility.[1]
Base K₂CO₃ or Cs₂CO₃A moderately strong inorganic base is required to activate the boron reagent without causing significant side reactions.
Solvent Dioxane/Water or Toluene/WaterA biphasic system often enhances reaction rates and facilitates product/catalyst separation.
Typical Yield 60-90%Yields are highly dependent on the purity of starting materials and rigorous exclusion of oxygen.

Section 2: Biological Activity and Comparative Analysis

While 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is a synthetic intermediate, its value is intrinsically linked to the potent biological activity of the final drug, Pictilisib (GDC-0941). This section evaluates the activity of Pictilisib as a representative molecule derived from this core.

The PI3K/Akt/mTOR Signaling Pathway

Pictilisib is a potent inhibitor of the PI3K/Akt/mTOR signaling pathway. This cascade is a central regulator of cell proliferation, survival, and metabolism and is one of the most frequently hyperactivated pathways in human cancers.[7][8] PI3K, upon activation, phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting kinases like AKT to the cell membrane, leading to its phosphorylation and activation.[9] Activated AKT then phosphorylates a host of downstream targets, promoting cell growth and survival.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Pictilisib (GDC-0941) Inhibitor->PI3K Inhibition

Figure 2: The PI3K/Akt/mTOR pathway and the action of Pictilisib.
Reproducibility of In Vitro Activity: Pictilisib (GDC-0941)

The biological activity of a compound is considered reproducible if consistent measurements are obtained across multiple assays and research groups. Pictilisib has been extensively characterized, showing potent and consistent inhibition of PI3K isoforms and downstream signaling.

Assay TypeTarget / Cell LineReported IC₅₀Source(s)
Cell-Free Kinase Assay PI3Kα3 nM[2][3][10]
PI3Kδ3 nM[2][3][10]
PI3Kβ~33 nM (11-fold selective)[2][10]
PI3Kγ~75 nM (25-fold selective)[2][10]
Cellular p-Akt Inhibition U87MG (Glioblastoma)46 nM[2]
PC3 (Prostate Cancer)37 nM[2]
Cell Proliferation A2780 (Ovarian Cancer)0.14 µM[2]
PC3 (Prostate Cancer)0.28 µM[2]

The low nanomolar potency against PI3Kα and PI3Kδ, along with consistent inhibition of Akt phosphorylation in multiple cell lines, demonstrates the highly reproducible and potent activity of Pictilisib.[2]

Comparative Analysis with Alternative PI3K Inhibitors

The therapeutic landscape includes various PI3K inhibitors with different selectivity profiles. Understanding these alternatives provides context for the utility of scaffolds derived from our title compound.[11]

CompoundTarget ProfileKey Reported IC₅₀ (PI3Kα)Clinical Status / Key Feature
Pictilisib (GDC-0941) Pan-Class I (potent α/δ)3 nMPhase II trials; potent against α and δ isoforms.[3]
Buparlisib (BKM120) Pan-Class I52 nMOral pan-PI3K inhibitor, has been extensively studied in clinical trials.[7]
Alpelisib (BYL719) α-isoform specific5 nMFDA-approved for certain breast cancers; high selectivity for the α isoform reduces off-target effects.[11]
Idelalisib δ-isoform specific820 nMFDA-approved for certain blood cancers; targets a specific isoform primarily expressed in hematopoietic cells.[11]

This comparison highlights a key strategic choice in drug development. While pan-inhibitors like Pictilisib and Buparlisib offer broad pathway blockade, isoform-specific inhibitors like Alpelisib provide a more targeted approach, potentially offering a better therapeutic window by minimizing side effects associated with inhibiting other isoforms.[11] The synthesis of specific scaffolds, therefore, plays a direct role in enabling these diverse therapeutic strategies.

Conclusion

2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is more than a mere chemical intermediate; it is an enabling scaffold for a class of potent, well-characterized PI3K inhibitors. The reproducibility of its synthesis, primarily via Suzuki-Miyaura coupling, is achievable through careful control of catalyst systems, reagent quality, and reaction conditions. The consistent, low-nanomolar activity of its derivative, Pictilisib, against the PI3K pathway underscores the value of this chemical motif. By understanding the nuances of both its synthesis and the biological activity it confers, research organizations can better leverage this important building block in the ongoing development of targeted cancer therapies.

References

  • Tian, Q. et al. (2013). A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate Intermediate. Organic Process Research & Development, 17, 97–107.

  • Heffron, T. P. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Topics in Medicinal Chemistry, 13(22), 2901-2930.

  • Uddin, A. et al. (2015). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 20(4), 6818-6833.

  • Kutláková, K. et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(19), 10854.

  • Thakur, A. et al. (2023). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate.

  • Zhu, J. et al. (2023). Development of PI3K inhibitors: Advances in clinical trials and new strategies. Biomedicine & Pharmacotherapy, 167, 115591.

  • Selleck Chemicals. Pictilisib (GDC-0941). Product Page.

  • Zhang, M. et al. (2019). 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. Contrast Media & Molecular Imaging.

  • Zhang, M. et al. (2019). 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. PubMed.

  • Kumar, V. et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega.

  • MedChemExpress. Pictilisib (GDC-0941). Product Page.

  • Google Patents. (2022). WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.

  • Magano, J. & Dunetz, J. R. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 41(12), 4382-4394.

  • Corbet, J. P. & Mignani, G. (2006). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Society Reviews, 35(8), 671-682.

  • ResearchGate. (2013). Suzuki coupling of heteroaryl halides with aryl boronic acids.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

Comprehensive Safety and Handling Guide: 2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic Acid This guide provides essential safety protocols and handling procedures for 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid. As...

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic Acid

This guide provides essential safety protocols and handling procedures for 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid. As a novel compound, a specific Safety Data Sheet (SDS) is not yet widely available. Therefore, this document synthesizes data from structurally analogous compounds—including fluorinated benzoic acids and pyrazole derivatives—to establish a robust framework for safe laboratory operations. The recommendations herein are grounded in the principles of prudent laboratory practice and risk mitigation.

Hazard Evaluation: A Proactive Assessment

Given the absence of a dedicated SDS for 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid, a hazard assessment based on its chemical structure is paramount. The molecule combines a fluorinated benzoic acid moiety with a substituted pyrazole ring. Analysis of similar compounds suggests the following potential hazards[1][2][3][4][5][6][7]:

  • Oral Toxicity: Likely harmful if swallowed[1][4].

  • Skin Irritation: Expected to cause skin irritation upon contact[1][2][3][4][5][7].

  • Eye Irritation: Expected to cause serious eye irritation[1][2][3][4][5][7].

  • Respiratory Irritation: May cause respiratory tract irritation, particularly if handled as a dust or aerosol[1][2][3][4][7].

These classifications necessitate a cautious approach to handling, with a primary focus on preventing direct contact and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to minimizing exposure risk. The following table outlines the recommended PPE for handling 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid, with explanations rooted in the anticipated hazards.

Protection Type Recommended PPE Rationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust and splashes. A face shield should be worn over goggles when there is a significant risk of splashing, such as during bulk transfers or reactions that could become exothermic[1][8].
Hand Protection Nitrile or Neoprene glovesDisposable nitrile gloves offer good protection against a range of chemicals for short-term use[9]. For prolonged contact or when handling larger quantities, neoprene gloves are recommended due to their enhanced resistance to acids and other organic compounds[10]. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal[1][3].
Body Protection Laboratory coatA standard laboratory coat should be worn and fully buttoned to protect the skin and personal clothing from accidental spills[9]. Ensure the material is appropriate for the chemicals being handled.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary.All handling of the solid compound should occur in a well-ventilated laboratory or, preferably, within a certified chemical fume hood to minimize dust inhalation[2][3][7]. If engineering controls are insufficient to maintain exposure below acceptable limits, a properly fitted respirator (e.g., an N95 for particulates or one with an acid gas cartridge) is required[1][11].

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

Handling Protocol
  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Designate a specific area for handling the compound, preferably within a chemical fume hood.

  • Weighing and Transfer: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to contain any dust. Use appropriate tools (e.g., spatulas) to minimize dust generation.

  • In Solution: When working with the compound in solution, be mindful of potential splashes. Conduct all transfers and reactions in a fume hood.

  • Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water[1][3][5]. Do not eat, drink, or smoke in the laboratory[1].

Spill Response

In the event of a spill, a calm and methodical response is crucial.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and colleagues.

  • Control: If safe to do so, prevent the spill from spreading. For solid spills, avoid creating dust by gently covering it with an inert absorbent material.

  • Clean-up: Wearing appropriate PPE, carefully sweep or vacuum the spilled material into a designated waste container[3][12]. Do not use water to clean up a dry spill as this may create an inhalation hazard from aerosols.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Disposal Plan

All waste containing 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Container Labeling: The label should include the chemical name and a clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Disposal: Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations[4][5][13][14].

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid.

PPE_Selection_Workflow start Start: Task Assessment task_scale Scale of Operation? start->task_scale small_scale Small Scale (<1g) Benchtop task_scale->small_scale  Small large_scale Large Scale (>1g) or Risk of Splash/Aerosol task_scale->large_scale Large   ventilation Adequate Ventilation? small_scale->ventilation fume_hood Work in Fume Hood large_scale->fume_hood ventilation->fume_hood No base_ppe Standard PPE: - Lab Coat - Nitrile Gloves - Safety Goggles ventilation->base_ppe Yes respirator Consider Respirator fume_hood->respirator If dust/aerosol generation is high enhanced_ppe Enhanced PPE: - Lab Coat - Neoprene Gloves - Goggles & Face Shield fume_hood->enhanced_ppe respirator->enhanced_ppe end Proceed with Caution base_ppe->end enhanced_ppe->end

Caption: PPE selection workflow for handling the target compound.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Benzoic Acid. Retrieved from [Link]

  • American Elements. (n.d.). 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid. Retrieved from [Link]

  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid?. Retrieved from [Link]

  • Environmental Health and Safety, University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid?. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.